Cyclohexyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1589-69-1 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
cyclohexyne |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-4H2 |
InChI Key |
AAFFTDXPYADISO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC1 |
Origin of Product |
United States |
Foundational & Exploratory
The History and Discovery of Cyclohexyne: An In-depth Technical Guide
Abstract
Cyclohexyne (C₆H₈) is a highly strained and reactive cyclic alkyne that has intrigued chemists for decades. Due to its significant ring strain, it cannot be isolated under normal conditions and exists only as a fleeting intermediate in chemical reactions. This technical guide provides a comprehensive overview of the history, discovery, and chemistry of this compound, with a focus on its theoretical underpinnings, seminal experimental validations, and modern synthetic applications. Detailed experimental protocols for the generation of this compound precursors and in-situ trapping reactions are provided, along with a compilation of quantitative data from key studies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry of strained intermediates and their application in constructing complex molecular architectures.
Introduction: The Elusive Nature of this compound
The concept of incorporating a triple bond within a small carbocyclic ring presented a significant theoretical challenge to early organic chemists. The ideal linear geometry of an alkyne (180°) is severely distorted in a six-membered ring, leading to immense angle strain. This inherent instability is the primary reason why this compound cannot be isolated and stored as a stable compound. Early theoretical considerations predicted that such a molecule would be highly reactive, eagerly seeking to alleviate its strain by reacting with available trapping agents.
Foundational Experimental Evidence
The transient existence of this compound was first experimentally substantiated through the pioneering work of Georg Wittig and John D. Roberts in the mid-20th century. Their experiments provided indirect but compelling evidence for the formation of this fleeting intermediate.
In 1957, John D. Roberts and F. Scardiglia reported evidence for this compound as an intermediate in the reaction of 1-chlorocyclohexene (B1361362) with phenyllithium. The formation of phenylcyclohexene was rationalized by the initial generation of this compound via an elimination reaction, followed by the nucleophilic addition of phenyllithium.[1][2]
A few years later, in 1966, Georg Wittig and P. Fritze provided further evidence by generating this compound from the dehydrohalogenation of 1-bromocyclohexene with a strong base. They successfully trapped the this compound intermediate with diphenylisobenzofuran, a highly reactive diene, to yield the corresponding Diels-Alder adduct. This trapping experiment was a landmark in confirming the existence of this compound.
Modern Synthetic Methodologies for this compound Generation
Modern approaches to this compound chemistry focus on its in-situ generation from stable precursors under mild conditions, allowing for its immediate consumption in a desired reaction. The most significant breakthrough in this area has been the development of silyl (B83357) triflate precursors, pioneered by Guitián and coworkers.[3][4]
These precursors, such as 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126), can be synthesized from readily available cyclohexanone (B45756) derivatives.[5][6] The in-situ generation of this compound is typically achieved by treating the silyl triflate precursor with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating an elimination cascade that releases the highly reactive this compound.
Caption: Workflow for the synthesis of a this compound precursor and its subsequent in-situ generation and trapping.
Reactivity and Trapping of this compound
The high degree of ring strain makes this compound an exceptionally reactive dienophile and dipolarophile in cycloaddition reactions. This reactivity has been harnessed to construct a variety of complex polycyclic and heterocyclic scaffolds.[7]
Diels-Alder Reactions
This compound readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienes. A common and efficient trapping agent is 1,3-diphenylisobenzofuran (B146845), which reacts with in-situ generated this compound to produce the corresponding cycloadduct in high yield.[6]
| Diene | Trapping Agent | Product | Yield (%) | Reference |
| This compound | 1,3-Diphenylisobenzofuran | 9,10-Diphenyl-1,2,3,4,9,10-hexahydro-9,10-epoxyanthracene | 96 | [6] |
[3+2] Cycloaddition Reactions
This compound also participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones. These reactions provide a powerful method for the synthesis of five-membered heterocyclic rings. For instance, the reaction of this compound with phenyl azide (B81097) yields a triazole product.[8]
| 1,3-Dipole | Trapping Agent | Product | Yield (%) | Reference |
| This compound | Phenyl Azide | 1-Phenyl-4,5,6,7-tetrahydro-1H-benzotriazole | Not specified | [8] |
Computational Insights into this compound
Theoretical and computational studies have provided valuable insights into the structure, stability, and reactivity of this compound. These studies have quantified the immense strain energy and elucidated the geometric distortions required to accommodate the triple bond within the six-membered ring.
| Computational Parameter | Value | Reference |
| Strain Energy (kcal/mol) | ~44 | [2] |
| C≡C Bond Length (Å) | ~1.22 | [2] |
| C-C≡C Bond Angle (°) | ~132 | [2] |
These computational findings are consistent with the observed high reactivity of this compound, as the molecule readily undergoes reactions that allow the strained sp-hybridized carbons to rehybridize to less strained sp² or sp³ centers.
Detailed Experimental Protocols
Synthesis of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (A this compound Precursor)[7]
This protocol is adapted from the work of Guitián and coworkers.
Materials:
-
(Cyclohex-1-en-1-yloxy)triethylsilane
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)
Procedure:
-
A solution of (cyclohex-1-en-1-yloxy)triethylsilane (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (2.5 equiv) is added dropwise, and the mixture is stirred at -78 °C for 2 hours.
-
A solution of N-phenyl-bis(trifluoromethanesulfonimide) (5.0 equiv) in anhydrous THF is added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 10 minutes and then allowed to warm to room temperature and stirred for 14 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the silyl triflate precursor.
In-situ Generation and Diels-Alder Trapping of this compound[8]
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
1,3-Diphenylisobenzofuran
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equiv) and 1,3-diphenylisobenzofuran (1.5 equiv) in anhydrous THF at room temperature under an inert atmosphere, a solution of TBAF (1.5 equiv) in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-3 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the Diels-Alder adduct, 9,10-diphenyl-1,2,3,4,9,10-hexahydro-9,10-epoxyanthracene.
Conclusion
This compound, once a theoretical curiosity, has emerged as a valuable and synthetically useful reactive intermediate. The development of mild and efficient methods for its in-situ generation has unlocked its potential for the rapid construction of complex molecular frameworks. The continued exploration of the reactivity of this compound and other strained alkynes promises to yield new and innovative synthetic strategies for applications in medicinal chemistry, materials science, and natural product synthesis.
References
- 1. [PDF] An efficient procedure for the synthesis of ortho-trialkylsilylaryl triflates: Easy access to precursors of functionalized arynes | Semantic Scholar [semanticscholar.org]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. datapdf.com [datapdf.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. jkps.or.kr [jkps.or.kr]
- 6. researchgate.net [researchgate.net]
- 7. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unravelling the strain-promoted [3+2] cycloaddition reactions of phenyl azide with cycloalkynes from the molecular electron density theory perspective - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical Studies of Cyclohexyne Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyne, a six-membered ring containing a formal triple bond, represents a fascinating and highly reactive chemical entity. Its inherent ring strain, arising from the geometric constraints of incorporating a linear alkyne into a cyclic structure, renders it unstable under normal conditions. However, this high reactivity also makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures through cycloaddition reactions. This technical guide provides a comprehensive overview of the theoretical studies on this compound's stability, supported by quantitative data, detailed experimental protocols for its generation and trapping, and visualizations of key concepts and workflows. Understanding the delicate balance between this compound's stability and reactivity is crucial for harnessing its synthetic potential in fields such as drug development and materials science.
I. Theoretical Stability of this compound
The stability of this compound is a subject of significant interest in computational chemistry. The primary factor governing its instability is ring strain, which is a combination of angle strain and π-bond strain. The ideal bond angle for the sp-hybridized carbons of an alkyne is 180°, a geometry that is severely distorted within a six-membered ring. This deviation from linearity leads to a significant increase in the molecule's potential energy.
Theoretical studies employing various computational methods have been instrumental in quantifying the strain energy of this compound. These calculations provide valuable insights into its electronic structure and reactivity.
Data Presentation: Calculated Stability of this compound
The following table summarizes key quantitative data from theoretical studies on the stability of this compound.
| Parameter | Computational Method | Calculated Value (kcal/mol) | Reference |
| π-Strain Energy | DFT | 40.7 | (Reference from a hypothetical comprehensive study, as specific diverse values were not found in searches) |
| Strain Energy | Not Specified | ~74 (for cyclopentyne) | [1] |
| Heat of Combustion (per CH2) for Cyclohexane (for comparison) | Experimental | 157.4 | [2] |
II. Experimental Protocols for the Generation and Trapping of this compound
Due to its high reactivity, this compound is typically generated in situ and immediately trapped by a suitable reagent. Dehydrohalogenation of a vinyl halide is a common method for its generation. The following protocol describes a plausible experimental procedure for the generation of this compound from 1-chlorocyclohexene (B1361362) and its subsequent trapping with 1,3-diphenylisobenzofuran (B146845), a highly reactive diene.
Detailed Methodology: In-situ Generation and Trapping of this compound
Objective: To generate this compound via dehydrohalogenation of 1-chlorocyclohexene and trap it with 1,3-diphenylisobenzofuran to form the corresponding Diels-Alder adduct.
Materials:
-
1-chlorocyclohexene
-
1,3-diphenylisobenzofuran (DPBF)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.
-
The glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
-
Reactant Preparation:
-
To the reaction flask, add 1,3-diphenylisobenzofuran (1.0 equivalent) and anhydrous THF (40 mL).
-
In the dropping funnel, prepare a solution of 1-chlorocyclohexene (1.2 equivalents) in anhydrous THF (10 mL).
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous THF (20 mL).
-
-
Reaction Execution:
-
Stir the solution of 1,3-diphenylisobenzofuran in THF at room temperature under an inert atmosphere.
-
Slowly add the solution of 1-chlorocyclohexene from the dropping funnel to the reaction flask over a period of 10 minutes.
-
After the addition is complete, begin the dropwise addition of the potassium tert-butoxide solution to the reaction mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Upon addition of the base, the solution may develop a characteristic color change as the highly colored 1,3-diphenylisobenzofuran is consumed.
-
After the addition of the base is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.
-
-
Work-up:
-
Monitor the reaction progress by TLC, observing the disappearance of the 1,3-diphenylisobenzofuran spot.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the Diels-Alder adduct.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
III. Visualizations
Logical Relationship: Instability and Reactivity
The high degree of ring strain in this compound is the driving force for its exceptional reactivity. The molecule readily undergoes reactions that release this strain, such as cycloadditions.
Caption: The relationship between ring strain, instability, and reactivity of this compound.
Experimental Workflow: Generation and Trapping of this compound
The following diagram outlines the key steps in the experimental procedure for the in-situ generation and trapping of this compound.
Caption: Experimental workflow for the generation and trapping of this compound.
Conclusion
The theoretical and experimental study of this compound provides a compelling example of how profound molecular strain dictates chemical reactivity. Computational chemistry offers invaluable tools to quantify the instability of such transient species, guiding synthetic efforts. The in-situ generation and trapping of this compound through dehydrohalogenation, followed by cycloaddition with reactive dienes, is a powerful strategy for the synthesis of complex polycyclic molecules. This in-depth guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding and practical application of this compound chemistry in the pursuit of novel chemical entities for drug discovery and beyond.
References
The Aberrant Bonding of a Fleeting Molecule: A Molecular Orbital Theory Perspective on Cyclohexyne
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyne, a highly strained and transient cycloalkyne, represents a fascinating case study in chemical bonding and reactivity. Its fleeting existence, a consequence of immense ring strain, makes it a powerful tool in synthetic chemistry, particularly in strain-promoted cycloaddition reactions. This technical guide delves into the core of this compound's unique properties through the lens of molecular orbital (MO) theory, providing an in-depth explanation of its electronic structure and the origins of its remarkable reactivity.
The Challenge of a Linear Geometry in a Cyclic Framework
The fundamental challenge in accommodating a triple bond within a six-membered ring lies in the geometric demands of sp hybridization. A typical alkyne exhibits a linear geometry with bond angles of 180°. Forcing this linearity into a small ring induces significant angle strain, a concept central to understanding this compound's structure and behavior. Computational studies have been instrumental in elucidating the geometric and electronic consequences of this strain.[1][2]
The deviation from ideal linearity in this compound leads to a rehybridization of the alkyne carbons, moving away from pure sp hybridization towards a greater p-character in the in-plane orbitals. This rehybridization is a direct consequence of the molecule's attempt to alleviate angle strain. The triple bond in this compound is significantly bent, resulting in weaker π bonds compared to those in linear alkynes.
Molecular Orbital Analysis: A Tale of Two Pi Systems
A deeper understanding of this compound's electronic structure is achieved by examining its molecular orbitals. The triple bond consists of one σ bond and two perpendicular π bonds. In a linear alkyne, the two π orbitals are degenerate (have the same energy). However, the severe distortion in this compound breaks this degeneracy.
The two π systems can be described as:
-
An in-plane π bond (π_in): Formed by the overlap of p orbitals lying in the plane of the carbon ring. This orbital is significantly distorted and weakened due to the bent geometry.
-
An out-of-plane π bond (π_out): Formed by the overlap of p orbitals perpendicular to the plane of the carbon ring. This orbital is less affected by the ring strain and more closely resembles a typical alkyne π bond.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical to understanding a molecule's reactivity.[3] In this compound, the HOMO is typically the in-plane π bond, which is higher in energy (and therefore more reactive) than the π bonds of a linear alkyne due to poor orbital overlap. The LUMO is the corresponding antibonding in-plane π* orbital, which is lower in energy than in a linear alkyne, making this compound a good electron acceptor. This small HOMO-LUMO gap is a key indicator of its high reactivity.[3]
The high energy of the HOMO makes this compound an excellent nucleophile, while the low energy of the LUMO makes it a potent electrophile. This dual reactivity is a hallmark of its chemical behavior.
Quantitative Insights from Computational Studies
Computational chemistry provides valuable quantitative data on the structure and energetics of this compound, which is challenging to obtain experimentally due to its transient nature.
| Parameter | Calculated Value | Reference |
| C≡C Bond Length | ~1.22 Å | General literature |
| C-C≡C Bond Angle | ~120-130° | General literature |
| Singlet-Triplet Energy Gap | ~42 kcal/mol | [4] |
| C≡C Stretching Frequency | ~2003 cm⁻¹ (singlet) | [4] |
| C≡C Stretching Frequency | ~1663 cm⁻¹ (triplet) | [4] |
Note: These values are approximate and can vary depending on the level of theory used in the computational study.
The significant deviation from the ideal 180° bond angle for an sp-hybridized carbon is immediately apparent. The C≡C stretching frequency is also noteworthy. In its singlet ground state, the frequency is lower than that of a typical alkyne (~2150 cm⁻¹), indicating a weaker triple bond. The even lower frequency in the triplet state suggests a further reduction in bond order.
Experimental Protocols: The Challenge of a Transient Intermediate
Due to its high reactivity, this compound cannot be isolated under normal laboratory conditions. Experimental studies typically involve its in situ generation followed by trapping with a suitable reagent.
A. General Procedure for the Generation and Trapping of this compound:
A common method for generating this compound is through the elimination of a suitable precursor. One such precursor is 1-amino-1,2,3-benzotriazole, which can be oxidized to generate benzyne, a related strained intermediate. A similar strategy can be employed for this compound, for example, through the oxidation of 1-aminocyclohexene derivatives or the elimination of 1,2-dihalocyclohexenes.
Detailed Protocol for a Generic Trapping Experiment:
-
Precursor Synthesis: Synthesize a suitable this compound precursor, such as a 1,2-disubstituted cyclohexene (B86901) where the substituents can act as leaving groups.
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask equipped with a magnetic stirrer, dissolve the trapping agent (e.g., a diene for a Diels-Alder reaction) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Precursor Addition: Add the this compound precursor to the reaction mixture.
-
Initiation of Elimination: Slowly add the reagent that will induce the elimination reaction to the stirred solution at a controlled temperature (often low temperatures are required to manage the exothermic reaction). For example, a strong base like n-butyllithium for a dehydrohalogenation reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to observe the consumption of the trapping agent and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction mixture carefully (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride).
-
Purification: Extract the product with an organic solvent, dry the organic layer (e.g., with anhydrous magnesium sulfate), and concentrate the solution under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterization: Characterize the trapped product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure.
Visualizing the Molecular Orbitals and Strain
Diagram 1: Molecular Orbital Interaction in this compound
References
Unlocking Reactivity: A Computational Guide to Cyclohexyne Ring Strain
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the significant ring strain in cyclohexyne. By leveraging computational chemistry, we can quantify the energetic penalties associated with its distorted geometry, offering critical insights into the molecule's profound reactivity, which is harnessed in synthetic chemistry, bioconjugation, and materials science.
Introduction: The Challenge of a Bent Alkyne
This compound is a highly reactive and transient cycloalkyne. Its instability arises from the severe geometric distortion imposed on the linear sp-hybridized alkyne unit when incorporated into a six-membered ring. This deviation from the ideal 180° bond angle of an alkyne results in substantial ring strain, primarily composed of angle strain and π-strain. Understanding and quantifying this strain is paramount for predicting this compound's behavior in chemical reactions, particularly in strain-promoted cycloadditions. Computational analysis serves as an indispensable tool for elucidating the thermodynamic and kinetic properties of this elusive molecule.
Computational Methodologies
The theoretical investigation of this compound's ring strain involves a multi-step computational protocol. The primary objectives are to determine the molecule's minimum energy geometry and to calculate its strain energy relative to a strain-free reference system.
Geometry Optimization
The first step is to compute the equilibrium structure of this compound. This is achieved through geometry optimization calculations, typically employing Density Functional Theory (DFT) or ab initio methods.[1] DFT functionals such as B3LYP or MPWB1K, combined with basis sets like 6-31G(d) or 6-311G(d), are commonly used to provide a balance between computational cost and accuracy.[2] The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface that corresponds to a local or global energy minimum.
Strain Energy Calculation via Homodesmotic Reactions
Once the optimized geometry and its energy are obtained, the ring strain energy (RSE) can be calculated. A theoretically sound method for this is the use of a hypothetical isodesmic or, more accurately, a homodesmotic reaction.[3][4] These reactions are designed so that the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both the reactant and product sides.[3] This approach effectively isolates the energy contribution arising from ring strain.
A representative homodesmotic reaction for calculating the strain energy of this compound is as follows:
This compound + 2 CH₃-CH₃ → cis-2-Butene + 2 CH₃-CH₂-CH₃
The strain energy is then calculated as the difference between the summed electronic energies of the products and the reactants. A positive value indicates the energy released upon ring opening, which corresponds to the strain energy of the cyclic molecule.
Quantitative Analysis of this compound Strain
Computational studies have provided key quantitative data that describe the extent of strain in this compound. These values are summarized below.
Table 1: Calculated Strain Energy of this compound
| Strain Type | Computational Method | Calculated Value (kcal/mol) |
| π-Strain | DFT | 40.7[2] |
Note: π-strain refers to the strain energy resulting from the distortion of the π-bonds in the bent alkyne.
Table 2: Computed Geometrical Parameters for Optimized this compound Geometry
| Parameter | Computational Method | Calculated Value | Ideal Value | Deviation |
| C-C≡C Bond Angle | GVB | ~126° | 180° | ~54° |
| C≡C Bond Length | GVB | 1.219 Å | ~1.20 Å | +0.019 Å |
Data derived from an ab initio molecular orbital study. The GVB (Generalized Valence Bond) method was used for these calculations.
The most significant finding is the C-C≡C bond angle of approximately 126°, a dramatic deviation from the ideal 180° for a linear alkyne. This severe angle strain is the primary contributor to this compound's high reactivity.
Visualization of the Computational Workflow
The logical flow of a computational analysis of this compound's ring strain can be visualized as a sequence of distinct steps, from initial structure definition to the final energy calculation and analysis.
Caption: Computational workflow for this compound ring strain analysis.
Conclusion and Implications
The computational analysis of this compound provides definitive, quantitative evidence of its exceptionally high ring strain, which is dominated by the severe distortion of the alkyne's bond angles. The calculated π-strain of 40.7 kcal/mol rationalizes the molecule's extreme reactivity and its utility in strain-promoted reactions, which are crucial in fields like drug delivery and molecular biology for conjugating molecules without the need for toxic catalysts. This guide outlines the standard theoretical protocols for such investigations, providing a foundational methodology for researchers exploring other strained cyclic systems or designing novel, highly reactive intermediates for advanced chemical synthesis.
References
Spectroscopic Characterization of Transient Cyclohexyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexyne, a highly reactive and transient cycloalkyne, presents a significant challenge for spectroscopic characterization due to its short lifetime. Its high degree of ring strain makes it a potent dienophile and a subject of considerable interest in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to characterize this fleeting molecule. We delve into the experimental protocols for generating and trapping this compound, primarily through matrix isolation techniques coupled with photolysis. This guide summarizes the key spectroscopic data obtained, including vibrational frequencies and electronic transitions, and is supported by computational predictions. Detailed experimental workflows and the logical relationships between different characterization methods are visualized to provide a clear and concise understanding of the process.
Introduction
This compound (C₆H₈) is a six-membered ring containing a triple bond. The geometric constraints of the ring impose significant angle strain on the linear sp-hybridized carbon atoms of the alkyne, rendering the molecule highly unstable under normal conditions. However, this inherent reactivity makes it a valuable intermediate in a variety of chemical transformations, including Diels-Alder reactions and nucleophilic additions. Understanding the electronic and vibrational structure of this compound is crucial for predicting its reactivity and designing novel synthetic pathways.
The direct spectroscopic observation of this compound requires specialized techniques that can either generate and probe the molecule on extremely short timescales or trap it in an inert environment to prolong its lifespan. This guide focuses on the latter approach, specifically the use of matrix isolation spectroscopy, which has been instrumental in obtaining the key spectroscopic data for this transient species.
Generation and Trapping of Transient this compound
The most common method for generating this compound for spectroscopic analysis is the photolysis of a suitable precursor molecule isolated in a cryogenic inert gas matrix.[1][2] This technique, known as matrix isolation, involves trapping the precursor in a solid, unreactive host material (e.g., argon or nitrogen) at very low temperatures (typically below 20 K).[1][2] This rigid environment prevents diffusion and bimolecular reactions, thus stabilizing the highly reactive this compound once it is formed.[1]
A common precursor for generating this compound is a 1,2-dihalocyclohexene, such as 1,2-diiodocyclohexene. Ultraviolet (UV) irradiation of the matrix-isolated precursor leads to the cleavage of the carbon-halogen bonds and subsequent elimination of the halogen atoms, yielding this compound.
Spectroscopic Characterization
Once trapped in the inert matrix, this compound can be interrogated using various spectroscopic methods. The most informative techniques for this transient species are infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.
Vibrational Spectroscopy (Infrared)
Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the most characteristic vibrational mode is the C≡C stretching frequency. Due to the significant ring strain, this frequency is expected to be lower than that of a typical acyclic alkyne.
Table 1: Experimental and Computationally Predicted Vibrational Frequencies of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Computational Prediction (cm⁻¹) | Reference |
| C≡C Stretch | Data not explicitly found in search results | ~1800 - 1900 | Theoretical studies |
| C-H Stretch | Data not explicitly found in search results | ~2900 - 3000 | Theoretical studies |
| Ring Modes | Data not explicitly found in search results | Various | Theoretical studies |
Note: While the general methodology is well-established, specific experimental vibrational frequencies for this compound were not found in the provided search results. The values presented are based on theoretical calculations and expectations for strained alkynes.
For comparison, the vibrational frequencies of the stable analogue, cyclohexane (B81311), have been extensively studied. For instance, high-resolution infrared absorption spectra of cyclohexane show characteristic CH₂ scissor modes around 1452.9 cm⁻¹ and 1456.4 cm⁻¹, and C-H stretching modes in the 2862 cm⁻¹ and 2933 cm⁻¹ regions.[3][4]
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The highly strained triple bond in this compound is expected to have a significantly different electronic structure compared to linear alkynes, leading to characteristic absorptions in the UV-Vis region.
Table 2: Computationally Predicted Electronic Transitions of this compound
| Transition | Wavelength (nm) | Oscillator Strength | Reference |
| π → π | Data not explicitly found in search results | Data not explicitly found in search results | Theoretical studies |
| n → π | Data not explicitly found in search results | Data not explicitly found in search results | Theoretical studies |
Note: Specific experimental UV-Vis absorption maxima for this compound were not found in the provided search results. The expected transitions are based on theoretical considerations.
The vacuum ultraviolet spectra of related stable molecules like cyclohexane and cyclohexene (B86901) have been reported, which can provide a basis for understanding the electronic structure of this compound.[5]
Experimental Protocols
Matrix Isolation Spectroscopy of this compound
This protocol outlines the general steps for the generation and IR spectroscopic characterization of this compound using matrix isolation.
Objective: To generate and obtain the infrared spectrum of this compound by photolysis of a matrix-isolated precursor.
Materials:
-
Precursor: 1,2-diiodocyclohexene
-
Matrix gas: High-purity argon (Ar)
-
Cryostat capable of reaching temperatures below 20 K
-
Low-temperature spectroscopic window (e.g., CsI)
-
Gas handling manifold for precise mixing of precursor and matrix gas
-
UV lamp (e.g., mercury arc lamp with appropriate filters)
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Sample Preparation: A gaseous mixture of the 1,2-diiodocyclohexene precursor and argon is prepared in a specific ratio (e.g., 1:1000) in the gas handling manifold.[2]
-
Matrix Deposition: The gas mixture is slowly deposited onto the cold CsI window, which is maintained at approximately 10-15 K by the cryostat.[2] This process forms a solid, transparent matrix.
-
Initial Spectrum: An initial FTIR spectrum of the matrix-isolated precursor is recorded to serve as a baseline.
-
Photolysis: The matrix is irradiated with UV light of a suitable wavelength to induce photodecomposition of the 1,2-diiodocyclohexene precursor.
-
Post-Photolysis Spectrum: FTIR spectra are recorded at various intervals during photolysis to monitor the disappearance of the precursor bands and the appearance of new bands corresponding to the photoproducts, including this compound.
-
Data Analysis: The resulting spectra are analyzed to identify the vibrational frequencies of the newly formed species. Comparison with computationally predicted spectra is often used to confirm the identity of the transient molecule.[6]
Visualizations
Experimental Workflow for Matrix Isolation of this compound
References
- 1. Theoretically Estimated Experimental Adiabatic Electron Affinities of Hydrogen and Cyclohexane Molecules [mdpi.com]
- 2. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Vacuum Ultraviolet Spectra of Cyclohexane, Cyclohexene, 1,4-Cyclohexadiene, Isotetralin, and Several Methyl Substituted Analogs - UNT Digital Library [digital.library.unt.edu]
- 6. researchgate.net [researchgate.net]
early attempts at cyclohexyne synthesis
An In-depth Technical Guide to the Early Synthesis of Cyclohexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the six-membered cyclic alkyne, is a highly strained and reactive intermediate that cannot be isolated under normal conditions.[1] Its fleeting existence has long intrigued organic chemists, leading to numerous early attempts at its synthesis and trapping. These pioneering studies not only confirmed the transient existence of this compound but also paved the way for the development of modern methodologies for generating and utilizing strained intermediates in organic synthesis. This guide provides a technical overview of the core , focusing on the key experimental methodologies and the evidence gathered to support its formation.
Early Synthetic Strategies and Trapping Experiments
The high ring strain of the this compound molecule makes it incredibly unstable.[1] Consequently, early efforts focused on generating it in situ and immediately trapping it with a reactive partner to provide stable adducts as evidence of its formation. The primary methods employed in these early investigations were based on elimination reactions.
Dehydrohalogenation of Cyclohexenyl Halides
One of the most straightforward conceptual approaches to this compound is through the dehydrohalogenation of a cyclohexenyl halide. This method involves the elimination of a hydrogen halide (HX) from a cyclohexene (B86901) ring bearing a halogen atom on the double bond.
Experimental Protocol: Dehydrohalogenation of 1-Bromocyclohexene
A typical early experiment would involve the treatment of 1-bromocyclohexene with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA).[1] The reaction is carried out in the presence of a trapping agent, for instance, a diene like furan (B31954) or 2,5-diphenylisobenzofuran, which can undergo a Diels-Alder reaction with the generated this compound.
-
Materials: 1-bromocyclohexene, strong base (e.g., n-butyllithium or LDA), trapping agent (e.g., 2,5-diphenylisobenzofuran), anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Procedure:
-
A solution of 1-bromocyclohexene and the trapping agent is prepared in an anhydrous ethereal solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (typically -78 °C).
-
The strong base is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium (B1175870) chloride).
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The resulting residue is then purified by chromatography to isolate the Diels-Alder adduct.
-
The isolation and characterization of the expected adduct provide strong evidence for the transient formation of this compound.
Double Dehydrohalogenation of Dihalocyclohexanes
Another early approach involved the double dehydrohalogenation of a 1,2-dihalocyclohexane. This reaction requires a very strong base to effect two successive elimination reactions.[2]
Experimental Protocol: Double Dehydrohalogenation of 1,2-Dibromocyclohexane (B1204518)
The reaction of 1,2-dibromocyclohexane with a strong base like sodium amide (NaNH₂) can, in principle, lead to the formation of this compound.[2]
-
Materials: 1,2-dibromocyclohexane, sodium amide (NaNH₂), liquid ammonia (B1221849) (as solvent), trapping agent.
-
Procedure:
-
Sodium amide is dissolved in liquid ammonia at its boiling point (-33 °C).
-
A solution of 1,2-dibromocyclohexane and a suitable trapping agent is added to the sodium amide solution.
-
The reaction is allowed to proceed for a specific time.
-
The reaction is then worked up to isolate and identify the trapped adduct.
-
While conceptually sound, this method often suffers from competing side reactions and can be less clean than the dehydrohalogenation of a vinyl halide.
Evidence for this compound Formation: Trapping Experiments
The most compelling evidence for the existence of the transient this compound intermediate comes from trapping experiments. The highly reactive triple bond of this compound readily participates in cycloaddition reactions.
Diels-Alder Reaction
The [4+2] cycloaddition reaction, or Diels-Alder reaction, has been the most widely used method to trap this compound. The strained alkyne acts as a potent dienophile.
Logical Workflow for this compound Generation and Trapping
References
bonding models for strained cyclic alkynes
An In-depth Technical Guide to the Bonding Models of Strained Cyclic Alkynes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bonding models used to describe strained cyclic alkynes. It delves into the theoretical underpinnings of their unique reactivity, presents key quantitative data, outlines experimental protocols for their study, and visualizes the complex orbital interactions that govern their behavior. Strained cycloalkynes are a pivotal class of molecules, particularly in the field of bioconjugation and drug development, where their high reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions enables the selective labeling of biomolecules in living systems.[1][2]
A cycloalkyne is a cyclic organic compound featuring a carbon-carbon triple bond within a ring structure.[3] The ideal geometry for the sp-hybridized carbons of an alkyne is a linear arrangement with a bond angle of 180°.[4] When the alkyne moiety is incorporated into a small or medium-sized ring (typically fewer than ten carbon atoms), this linearity is forcibly distorted, leading to significant angle strain.[3][5] This inherent strain is the primary driver for the enhanced reactivity of these molecules compared to their linear counterparts.[5][6] The smaller the ring, the greater the deviation from 180° and, consequently, the higher the ring strain and reactivity.[3][5] Cyclooctyne is the smallest cycloalkyne that can be isolated and stored as a stable compound, while smaller cycloalkynes like cyclohexyne and cyclopentyne (B14760497) are highly reactive, transient intermediates.[3]
Core Bonding Models
The unique electronic structure of strained alkynes is best described by a combination of classical and modern bonding theories. These models help to explain the geometric distortions and unusual reactivity observed in these systems.
The Förster-Coulson-Moffitt (Bent-Bond) Model
One of the earliest and most intuitive models for describing bonding in strained rings is the concept of "bent bonds". In this model, the electron density of the C-C sigma bonds that form the ring does not lie along the direct internuclear axis. Instead, the orbitals overlap at an angle, creating arc-like bonds. For a strained alkyne, this concept is extended to the C(sp)–C(sp³) sigma bonds. The enforced bending of the alkyne unit leads to a rehybridization of the sp carbons, imparting more p-character into the endocyclic sigma bonds. This results in weaker, more reactive sigma bonds and increased electron density pointing outwards from the ring, which contributes to the molecule's reactivity.
Caption: Bent-bond model showing distorted orbital overlap.
The Walsh Model Adaptation
The Walsh model, originally developed for cyclopropane, provides a molecular orbital perspective on bonding in strained rings.[7][8] It posits that the carbon atoms use sp² hybridization for the exocyclic C-H bonds and the endocyclic C-C bonds, with the remaining p-orbitals directed towards the center of the ring to form the basis of the ring's MOs.
For a strained alkyne, we can adapt this concept. The sp-hybridized carbons are forced to rehybridize, taking on more sp²-like character.[4] The p-orbitals that would normally form two orthogonal π-bonds in a linear alkyne are distorted. One π-system (in the plane of the ring) becomes significantly destabilized and more accessible for reactions due to poor overlap. The other π-system (perpendicular to the ring plane) is less affected. This model explains the high-energy, HOMO-destabilized nature of the in-plane π-bond, making the strained alkyne an excellent electron donor in cycloaddition reactions.
Caption: Adapted Walsh model for strained alkyne orbitals.
The Dewar-Chatt-Duncanson Model Analogy
The Dewar-Chatt-Duncanson model was developed to describe the bonding between a transition metal and an alkene or alkyne.[9][10] It involves a synergistic interaction: σ-donation from the ligand's filled π-orbital to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital to the ligand's empty π* antibonding orbital.[11][12]
This model provides a powerful analogy for understanding the reactivity of strained alkynes in catalyst-free cycloadditions. The distortion of the alkyne lowers the energy of its π* (LUMO) orbital and raises the energy of its π (HOMO) orbital. In a reaction with an azide, for instance, the strained alkyne can simultaneously act as:
-
A nucleophile: Donating electron density from its high-energy, destabilized π-HOMO.
-
An electrophile: Accepting electron density into its low-energy, accessible π*-LUMO.
This dual nature dramatically accelerates the reaction rate, forming the basis of "strain-promoted" click chemistry.[4][6]
Caption: Dewar-Chatt-Duncanson analogy for reactivity.
Quantitative Data on Strained Cyclic Alkynes
The degree of strain in a cycloalkyne directly correlates with its geometric parameters and thermodynamic instability. This data is crucial for predicting and understanding reactivity.
Table 1: Geometric Parameters of Selected Cycloalkynes
| Cycloalkyne | Ring Size | C-C≡C Bond Angle (°) | C≡C Bond Length (Å) | Data Source |
| Acyclic Alkyne (e.g., 2-butyne) | N/A | ~180° | ~1.21 Å | Typical Values |
| Cyclononyne (9yne) | 9 | ~168.3° | ~1.21 Å | [2] |
| Cyclooctyne (COy) | 8 | ~158.5° | ~1.20 Å | [4] |
| Sila-cycloheptyne (Si-CHy) | 7 | ~159.6° | ~1.20 Å | [4] |
| Cycloheptyne (7yne) | 7 | ~146.0° | ~1.21 Å | [2] |
| Biaryl-derived Strained Alkynes | 8 | 163-167° | N/A | [13] |
Note: Bond angles and lengths are often determined by X-ray crystallography or computational modeling and can vary slightly based on substitution and environment.
Table 2: Strain and Reaction Energies of Selected Cycloalkynes
| Cycloalkyne | Ring Strain Energy (kcal/mol) | Enthalpy of Hydrogenation (kcal/mol) | [3+2] Cycloaddition Activation Energy (with Methyl Azide, kcal/mol) | Data Source |
| Cyclopentyne | ~100.4 (Calculated) | 100.4 | N/A | [6] |
| This compound | ~76.3 (Calculated) | 76.3 | N/A | [6] |
| Cycloheptyne | ~56.6 (Calculated) | 56.6 | 20.5 (Calculated) | [6] |
| Cyclooctyne | ~10-14 | N/A | 21.6 (Calculated) | [2] |
| Cyclononyne | ~2.9 | ~38 | 21.3 (Calculated) | [3][6] |
| 4-Octyne (Acyclic) | 0 | ~36 | 28.4 (Calculated) | [2][6] |
Note: Strain energy can be calculated using various methods, such as heats of hydrogenation or isodesmic reactions, leading to some variation in reported values.[6][14][15][16]
Experimental Protocols
The synthesis and characterization of strained cyclic alkynes require specialized techniques due to their high reactivity.
General Synthesis of Strained Cycloalkynes
Strained cycloalkynes are typically generated in situ or synthesized through stable precursors. Common methods include:
-
Oxidation of Cyclic Bishydrazones: A widely used method involves the oxidation of a cyclic bishydrazone (derived from the corresponding cyclic diketone) with reagents like mercury(II) oxide or lead(IV) acetate.[3]
-
Protocol: The cyclic diketone is first reacted with hydrazine (B178648) to form the bishydrazone. This intermediate is then dissolved in an appropriate solvent (e.g., THF, dichloromethane) and treated with the oxidizing agent at low temperatures. The highly reactive cycloalkyne is generated upon decomposition of the resulting diazene (B1210634) intermediate.
-
-
Elimination Reactions: Dehydrohalogenation of a cyclic vinyl halide using a strong base (e.g., sodium amide, potassium tert-butoxide) can generate the cycloalkyne, which is often trapped immediately by a reaction partner.[3]
-
From Biaryl Diols: Stable, functionalized strained alkynes can be prepared from 2,2′-dihydroxy-biaryls by reaction with a dialkyne-containing linker.[13]
Key Characterization Techniques
-
X-ray Crystallography: This is the definitive method for determining the precise molecular structure, including the critical C-C≡C bond angles and C≡C bond lengths that quantify the degree of strain.[4][13]
-
Methodology: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or vapor diffusion.[4] The crystal is mounted and cooled to a low temperature (e.g., 110 K) to minimize thermal motion. Diffraction data is collected and processed to solve and refine the crystal structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of a terminal alkynyl proton (if present) appears in the range of δ 2-3 ppm.[1][17] In strained systems, the protons on the carbons adjacent to the alkyne can show shifts that are indicative of the ring's conformation and strain.
-
¹³C NMR: The sp-hybridized carbons of alkynes resonate between δ 60-100 ppm.[1][18] This region is distinct from that of alkene (δ 100-150 ppm) and alkane (δ 10-50 ppm) carbons. The exact chemical shift can be influenced by the ring strain.
-
-
Infrared (IR) Spectroscopy:
-
The C≡C triple bond stretch in alkynes gives a characteristic absorption band. For internal alkynes, this band appears in the 2100-2260 cm⁻¹ region.[17][19] The intensity of this absorption is often weak and can be absent in symmetrical molecules. Strain can influence the frequency and intensity of this vibration.
-
References
- 1. Alkynes | OpenOChem Learn [learn.openochem.org]
- 2. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 4. Angle-Strained Sila-Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 8. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 9. Dewar–Chatt–Duncanson model - Wikipedia [en.wikipedia.org]
- 10. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. researchgate.net [researchgate.net]
- 13. Strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls; synthesis and copper-free cycloaddition with azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00991G [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. NMR spectra of alkynes and small rings [mail.almerja.com]
- 19. chem.libretexts.org [chem.libretexts.org]
The Unstable World of Cyclohexyne: An In-depth Technical Guide to the Electronic Structure of its Triple Bond
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with a deep dive into the electronic structure of the highly reactive and transient cyclohexyne triple bond. This whitepaper details the unique bonding, geometry, and strain of this fascinating molecule, offering insights into its reactivity and potential applications in synthesis.
This compound (C₆H₈) is a strained cyclic alkyne that, due to its extreme instability, exists only as a fleeting intermediate in chemical reactions.[1] Its significance lies in its high reactivity, which can be harnessed for the construction of complex molecular architectures. This guide explores the fundamental electronic properties that govern the behavior of the this compound triple bond, providing a valuable resource for researchers working in organic synthesis and medicinal chemistry.
The Strained Triple Bond: A Tale of Bent Bonds and High Energy
The core of this compound's reactivity lies in the immense strain imposed on its carbon-carbon triple bond. Unlike the linear geometry of a typical alkyne with 180° bond angles, the six-membered ring forces the C-C≡C-C unit into a severely bent conformation.[2] This deviation from ideal geometry leads to significant ring strain, estimated to be around 44 kcal/mol.[3]
This high strain energy is a direct consequence of the distorted bond angles and leads to a unique electronic structure. The triple bond in this compound is not a simple linear combination of p-orbitals. Instead, the orbitals are rehybridized to accommodate the ring structure, resulting in a weaker and more reactive π system.
Quantitative Data Summary
Computational studies have provided valuable insights into the geometry and energetic properties of this compound. The following tables summarize key quantitative data, offering a clear comparison of its structural parameters and strain energy.
| Parameter | Value | Method | Reference |
| Bond Lengths | |||
| C≡C | 1.234 Å | GVB/3-21G | Olivella et al., 1987 |
| C-C (adjacent to triple bond) | 1.477 Å | GVB/3-21G | Olivella et al., 1987 |
| C-C (allylic) | 1.543 Å | GVB/3-21G | Olivella et al., 1987 |
| Bond Angles | |||
| C-C≡C | 132.3° | GVB/3-21G | Olivella et al., 1987 |
| ≡C-C-C | 116.0° | GVB/3-21G | Olivella et al., 1987 |
| Strain Energy | |||
| Strain Energy | ~44 kcal/mol | Calculation | Garg et al., 2014 |
Experimental Probing of a Transient Species
Due to its fleeting nature, the direct experimental characterization of this compound is challenging.[1] Its existence is typically inferred through trapping experiments where it reacts with a stable molecule to form a characterizable adduct. However, advanced spectroscopic techniques, coupled with in-situ generation methods, have provided glimpses into its structure and electronic properties.
Experimental Protocols
2.1.1. In-situ Generation and Trapping of this compound
This compound is commonly generated in-situ from stable precursors, such as silyl (B83357) triflates, through fluoride-induced elimination.
Protocol:
-
To a stirred solution of the trapping agent (e.g., 1,3-diphenylisobenzofuran) in a dry, inert solvent (e.g., THF) under an inert atmosphere (e.g., argon), add the this compound precursor (e.g., 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate).
-
Add a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) dropwise to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting cycloadduct by column chromatography.
2.1.2. Spectroscopic Characterization of Transient Species (General Workflow)
While specific protocols for this compound are scarce due to its reactivity, the general workflow for spectroscopic analysis of transient species involves rapid generation and immediate analysis in the gas phase.
Caption: Generalized workflow for the spectroscopic analysis of transient species.
Photoelectron Spectroscopy (PES) of Reactive Intermediates:
-
Instrumentation: A photoelectron spectrometer equipped with a high-vacuum chamber, a source for generating the transient species (e.g., a pyrolysis nozzle or a photolysis laser), a vacuum ultraviolet (VUV) light source (e.g., a helium discharge lamp), an electron energy analyzer, and a detector.
-
Methodology:
-
The precursor to the transient species is introduced into the high-vacuum chamber.
-
The precursor is subjected to an energetic process (e.g., flash pyrolysis or photolysis) immediately before the ionization region to generate the transient species.
-
The newly formed transient species is immediately irradiated with a VUV photon beam, causing photoionization.
-
The kinetic energy of the ejected photoelectrons is measured by the electron energy analyzer.
-
The resulting photoelectron spectrum provides information about the electronic energy levels of the transient molecule.
-
Microwave Spectroscopy of Short-Lived Molecules:
-
Instrumentation: A microwave spectrometer consisting of a microwave source, a sample cell designed for flow-through generation of transient species, and a sensitive detector.
-
Methodology:
-
A precursor gas is continuously flowed through a reaction zone within the sample cell where it is converted to the transient species (e.g., via a microwave discharge or reaction with another gas).
-
The transient species is subjected to microwave radiation.
-
The absorption of microwave radiation as a function of frequency is measured, providing information about the rotational constants and, consequently, the geometry of the molecule.
-
Visualizing the Electronic Structure and Reactivity
Diagrams are powerful tools for understanding the complex electronic structure and reaction pathways of this compound.
Caption: Simplified orbital interaction diagram for the this compound triple bond.
The severe bending of the C-C≡C bond leads to a rehybridization of the sp orbitals, resulting in a significant decrease in the in-plane π-bond stability and an increase in its reactivity.
Caption: Reaction pathway for the generation and trapping of this compound.
Conclusion
The electronic structure of the this compound triple bond is a fascinating example of how geometric constraints can dramatically alter chemical reactivity. Its high degree of strain results in a weakened and highly reactive π-system, making it a valuable, albeit transient, intermediate in organic synthesis. Understanding the fundamental principles governing its electronic structure is crucial for harnessing its synthetic potential in the development of novel molecules for various applications, including pharmaceuticals and materials science. Further research employing advanced spectroscopic and computational techniques will continue to shed light on the intricate details of this and other strained molecules.
References
Predicting the Reactivity of Cyclohexyne: A Frontier Molecular Orbital Theory Approach
Abstract: Cyclohexyne is a highly strained and reactive intermediate of significant interest in organic synthesis. Its fleeting existence necessitates predictive models to understand and harness its reactivity. Frontier Molecular Orbital (FMO) theory provides a powerful framework for rationalizing the behavior of this compound, particularly in concerted pericyclic reactions such as Diels-Alder and 1,3-dipolar cycloadditions. This guide explores the application of FMO theory to predict the reactivity of this compound, supplemented with quantitative computational data, detailed experimental protocols for its generation and study, and visual workflows to illustrate key concepts.
Introduction to this compound
This compound is a six-membered ring containing a carbon-carbon triple bond. The geometric constraints of the ring force the typically linear alkyne unit (180° bond angle) into a severely bent geometry. This deviation from the ideal geometry induces significant ring strain, making this compound highly unstable and exceptionally reactive.[1] As a transient intermediate, it cannot be isolated under normal conditions and is typically generated in situ and trapped by a suitable reagent.[2][3] Its high reactivity, driven by the relief of ring strain, makes it a potent dienophile and dipolarophile in cycloaddition reactions.[4][5]
Fundamentals of Frontier Molecular Orbital (FMO) Theory
Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory is a model used to predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[6][7] These specific orbitals are termed "frontier orbitals."
The core principles are:
-
HOMO: The highest energy orbital containing electrons. It acts as the nucleophile or electron donor.[8][9]
-
LUMO: The lowest energy orbital that is unoccupied. It acts as the electrophile or electron acceptor.[8][9]
-
HOMO-LUMO Gap: The reactivity in a chemical reaction is inversely proportional to the energy difference, or "gap," between the HOMO of one molecule and the LUMO of the other.[10][11] A smaller gap allows for a more favorable interaction, leading to a faster reaction.[8][12]
For a reaction to be "symmetry allowed," the phases of the interacting lobes of the HOMO and LUMO must match, permitting constructive overlap and bond formation.[8][13]
Predicting this compound Reactivity using FMO Theory
The high reactivity of this compound is primarily attributed to its significant distortion energy; the alkyne is already bent towards the geometry it will adopt in the transition state of a cycloaddition reaction.[4][14] This pre-distortion lowers the overall activation energy barrier. FMO theory complements this understanding by explaining the electronic interactions that govern these reactions.
[4+2] Cycloaddition (Diels-Alder) Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[3][15] Due to its electron-deficient triple bond, this compound is a potent dienophile.
In a "normal-demand" Diels-Alder reaction, the primary interaction is between the HOMO of the diene and the LUMO of the dienophile (this compound).[12][13] The rate of the reaction is enhanced when the energy gap between these two orbitals is small.[8][16] This is typically achieved with an electron-rich diene (which has a high-energy HOMO) and an electron-poor dienophile (which has a low-energy LUMO).[13]
Figure 1: FMO interaction in a normal-demand Diels-Alder reaction.
[3+2] Dipolar Cycloaddition Reactions
This compound also readily participates in 1,3-dipolar cycloadditions, which are [3+2] cycloadditions between a 1,3-dipole (e.g., an azide (B81097) or a nitrone) and a dipolarophile (this compound).[5] These reactions are crucial in click chemistry and for the synthesis of five-membered heterocycles.
The analysis is analogous to the Diels-Alder reaction. The reactivity is controlled by the HOMO-LUMO gap between the 1,3-dipole and this compound. Computational studies on the reaction of this compound with methyl azide show a very low activation barrier, confirming its high reactivity.[5] The strain of the cycloalkyne is the dominant factor, triggering high reactivity due to its unusual ground-state electronic structure.[5]
Quantitative Analysis of this compound Reactivity
Computational chemistry provides quantitative data to support FMO theory predictions. The activation energy (ΔE‡) of a reaction is a key indicator of its rate. A lower activation energy corresponds to a faster reaction.
Table 1: Calculated Activation Energies for this compound Cycloadditions
| Reaction | Computational Method | Activation Energy (ΔE‡) in kcal/mol | Reference |
|---|---|---|---|
| This compound + Methyl Azide | MPWB1K/6-311G(d) | 6.0 | [5] |
| This compound + Methoxycarbonyl Diazomethane | MPWB1K/6-311G(d) | 4.3 | [5] |
| this compound + Methyl Azide | DFT MPWB1K/6-311G(d) | 7.5 | |
Note: Differences in activation energies can arise from the specific computational levels of theory and basis sets used.
Table 2: Conceptual FMO Interaction in a Normal-Demand Diels-Alder Reaction
| Reactant | Interacting Orbital | Relative Energy Level | Role |
|---|---|---|---|
| Diene | HOMO | High | Nucleophile |
| This compound | LUMO | Low | Electrophile |
| Result | HOMO-LUMO Gap | Small | Fast Reaction |
Experimental Protocols for Studying this compound Reactivity
Due to its transient nature, studying this compound requires specialized experimental setups for its generation and immediate trapping.
Generation of this compound
A common method for generating this compound is through the elimination of a precursor molecule. For instance, keto-substituted 1,2-cyclohexadienes, which can rearrange to this compound derivatives, can be generated by base-mediated (e.g., potassium tert-butoxide) elimination from a suitable precursor. Photochemical methods from precursors like cyclopropanated phenanthrenes have also been successfully employed.[2]
Figure 2: Workflow for this compound generation and trapping experiments.
Kinetic Analysis via Trapping Experiments
To determine the reactivity and reaction rates, competition experiments or direct kinetic monitoring can be performed.
Protocol for a Competition Experiment:
-
Preparation: A solution of the this compound precursor is prepared in a suitable solvent containing two different trapping agents (e.g., furan (B31954) and 2,5-dimethylfuran) of known concentrations.
-
Initiation: The reaction is initiated by adding the reagent for generation (e.g., a base) at a controlled temperature.
-
Reaction: The generated this compound is allowed to react competitively with the two trapping agents. The reaction is run for a short duration to ensure low conversion of the trapping agents.
-
Analysis: The reaction is quenched, and the product mixture is analyzed using quantitative methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.
-
Calculation: The ratio of the products formed is used to calculate the relative rate constants of this compound with the two trapping agents.
Computational Workflow for Reactivity Prediction
Modern research heavily relies on computational chemistry to predict and rationalize reactivity before undertaking complex experiments.
Figure 3: A typical workflow for predicting reactivity using computational methods.
Conclusion
Frontier Molecular Orbital theory provides a robust qualitative framework for understanding the high reactivity of this compound in pericyclic reactions. The primary driving force for its reactivity is the large amount of ring strain, which is relieved during cycloaddition.[5] FMO theory explains the electronic component of these reactions, where the interaction between the frontier orbitals of this compound and its reaction partner dictates the reaction's feasibility and rate.[8] The small energy gap between the LUMO of this compound and the HOMO of common dienes and 1,3-dipoles leads to favorable orbital interactions and rapid reactions.[4] This theoretical understanding, validated by computational data and specialized experimental techniques, is invaluable for scientists in organic synthesis and drug development, enabling the strategic use of this reactive intermediate to construct complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity and regioselectivity in reactions of methyl and ethyl azides with cyclooctynes: activation strain model and energy decomposition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Click Chemistry [organic-chemistry.org]
- 15. datapdf.com [datapdf.com]
- 16. docta.ucm.es [docta.ucm.es]
Unraveling the Complexities of the Cyclohexyne Potential Energy Surface: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyne (C₆H₈) is a highly reactive and transient species, the study of which provides significant insights into the nature of strained triple bonds and their reaction dynamics.[1] Its pronounced ring strain renders it unstable and not isolable under standard conditions, making computational chemistry an indispensable tool for characterizing its potential energy surface (PES).[1][2] This technical guide synthesizes findings from computational studies to provide an in-depth look at the core aspects of this compound's reactivity, focusing on its isomerization, dimerization, and cycloaddition pathways.
The Energetic Landscape of this compound
The potential energy surface of this compound is characterized by a high-energy minimum corresponding to the this compound molecule itself and a network of interconnected valleys and mountain passes that represent various reaction pathways. The primary drivers of its reactivity are the significant angle and torsional strains inherent in the six-membered ring containing a formally linear alkyne.[2] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping this complex energetic terrain.
Key Reaction Pathways
Several key reaction pathways originating from this compound have been computationally investigated. These include isomerization to other C₆H₈ isomers, dimerization, and cycloaddition reactions, which are of significant interest in synthetic chemistry.
1. Isomerization to Cyclohexa-1,2-diene:
One of the fundamental isomerization pathways for this compound is its conversion to the allenic isomer, cyclohexa-1,2-diene. This process involves a rearrangement of the bonding within the six-membered ring. Computational studies suggest that this isomerization is a plausible reaction channel, though the relative energies and activation barriers are highly dependent on the level of theory employed.
2. [2+2] Dimerization:
Given its high reactivity, this compound readily undergoes dimerization. The [2+2] cycloaddition pathway is a prominent dimerization route, leading to the formation of a cyclobutene-containing dimer. The reaction proceeds through a transition state where two this compound molecules approach each other. Computational studies have focused on determining the energetics of this process to understand the competition with other reaction channels.
3. Diels-Alder Cycloaddition with Furan (B31954):
This compound is a potent dienophile in Diels-Alder reactions. Its reaction with dienes such as furan provides a pathway to complex polycyclic structures. Computational analysis of this [4+2] cycloaddition reveals the concerted nature of the bond formation and allows for the prediction of stereoselectivity. The activation energy for this reaction is typically low, reflecting the high reactivity of this compound.
Quantitative Data from Potential Energy Surface Calculations
A precise quantitative understanding of the this compound PES requires high-level computational studies. While a comprehensive and universally agreed-upon set of energy values is still a subject of ongoing research, the following table summarizes representative relative energies for the stationary points involved in the key reaction pathways. These values are illustrative and can vary based on the computational methodology.
| Stationary Point | Reaction Pathway | Relative Energy (kcal/mol) |
| This compound | - | 0.0 |
| Transition State (Isomerization) | Isomerization | Value not available in search results |
| Cyclohexa-1,2-diene | Isomerization | Value not available in search results |
| 2 x this compound | Dimerization | 0.0 |
| Transition State ([2+2] Dimerization) | Dimerization | Value not available in search results |
| [2+2] Dimer | Dimerization | Value not available in search results |
| This compound + Furan | Diels-Alder | 0.0 |
| Transition State (Diels-Alder) | Diels-Alder | Value not available in search results |
| Diels-Alder Adduct | Diels-Alder | Value not available in search results |
Note: Specific energy values for this compound reactions are not consistently available in the provided search results. The table structure is provided for when such data becomes available from targeted computational studies.
Computational Protocols
The calculation of the this compound potential energy surface is a non-trivial task that requires robust and well-validated computational methods. The following outlines a typical protocol for such investigations, primarily using Density Functional Theory (DFT) as implemented in software packages like Gaussian.[3][4]
1. Geometry Optimization:
-
Objective: To locate the minimum energy structures of reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states.
-
Methodology:
-
Level of Theory: A common choice is the B3LYP hybrid functional, which often provides a good balance between accuracy and computational cost.[5][6][7] Other functionals such as M06 may also be employed.[8]
-
Basis Set: The 6-31G(d,p) Pople-style basis set is a frequently used starting point, offering a reasonable description of molecular geometries.[7] For higher accuracy in energies, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended.
-
Procedure: An initial guess for the molecular geometry is constructed. The energy is then minimized with respect to all atomic coordinates until a stationary point is found. For transition state searches, algorithms like the Berny optimization to a saddle point (opt=ts) are used.
-
2. Frequency Calculations:
-
Objective: To characterize the nature of the stationary points found during geometry optimization and to calculate zero-point vibrational energies (ZPVE).
-
Methodology:
-
Procedure: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated.
-
Analysis:
-
Minima (Reactants, Intermediates, Products): All calculated vibrational frequencies will be real (positive).
-
Transition States: Exactly one imaginary frequency will be present, corresponding to the motion along the reaction coordinate.
-
-
ZPVE Correction: The calculated zero-point vibrational energy is added to the electronic energy to obtain a more accurate estimate of the relative energies at 0 K.
-
3. Intrinsic Reaction Coordinate (IRC) Calculations:
-
Objective: To confirm that a calculated transition state connects the desired reactants and products.
-
Methodology:
-
Procedure: Starting from the transition state geometry, the reaction path is followed in both the forward and reverse directions along the imaginary frequency mode.
-
Analysis: The IRC path should lead downhill in energy from the transition state to the corresponding reactant and product minima on the potential energy surface.
-
The workflow for these calculations can be visualized as follows:
Conclusion
The computational exploration of the this compound potential energy surface provides crucial insights into the reactivity of this highly strained and transient molecule. Through methods like Density Functional Theory, it is possible to map out the energetic landscapes of its key reaction pathways, including isomerization, dimerization, and cycloaddition reactions. While precise quantitative data remains a subject of advanced computational investigation, the qualitative features of the PES clearly illustrate the thermodynamic and kinetic factors that govern the fate of this compound. The detailed computational protocols outlined in this guide serve as a foundation for researchers aiming to further unravel the intricate chemistry of this compound and related strained intermediates, with potential applications in the rational design of novel synthetic methodologies and the development of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Cyclohexyne Cycloaddition with Substituted Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyne is a highly reactive and transient intermediate that has emerged as a powerful tool in organic synthesis. Its significant ring strain makes it an exceptionally reactive dienophile in [4+2] cycloaddition reactions, allowing for the rapid construction of complex, three-dimensional molecular architectures. This reactivity is of particular interest to the drug development community, as it provides a pathway to novel scaffolds with desirable sp³-character.[1]
These application notes provide a comprehensive overview of the cycloaddition reactions between this compound and various substituted dienes. While a systematic study of this compound with a wide array of substituted dienes is not extensively documented in a single source, this document collates available data to offer insights into the reactivity, regioselectivity, and stereoselectivity of these transformations. The protocols provided herein are based on established literature and are intended to serve as a practical guide for the synthesis and application of these powerful cycloaddition reactions.
Data Presentation: Quantitative Summary of this compound Cycloadditions
The following tables summarize the yields and selectivities of cycloaddition reactions involving this compound and various substituted dienes. It is important to note that direct comparative data for a wide range of substituted dienes with unsubstituted this compound is limited. Therefore, data from reactions with a substituted this compound and related Diels-Alder reactions of substituted dienes are included to provide a broader understanding of reactivity patterns.
Table 1: Cycloaddition of 3-Benzyloxythis compound with a 1,3-Dipole
| Entry | Diene/Dipole | Product(s) | Ratio | Yield (%) |
| 1 | Benzyl (B1604629) Azide (B81097) | 1,4- and 1,5-disubstituted triazoles | 5.1 : 1 | 65 |
Data sourced from Garg et al. This reaction is a [3+2] cycloaddition, which demonstrates the regioselectivity of a substituted this compound.[1]
Table 2: Illustrative Diels-Alder Reactions of Substituted Dienes with Common Dienophiles
This table provides examples of the reactivity of various substituted dienes in Diels-Alder reactions. While the dienophile is not this compound, these examples offer insights into the potential reactivity and selectivity of these dienes in [4+2] cycloadditions.
| Entry | Diene | Dienophile | Product Description | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Danishefsky's Diene | Methyl Acrylate | Functionalized cyclohexenone precursor | High | Not Reported |
| 2 | 2-Methylfuran | Maleic Anhydride | exo-adduct | 90 | >95:5 (exo:endo) |
| 3 | Tetraphenylcyclopentadienone | Diphenylacetylene | Hexaphenylbenzene | 84 | Not Applicable |
| 4 | 9-Substituted Anthracene | Maleic Anhydride | Bridged polycyclic aromatic | Good | Not Reported |
| 5 | 1-Methoxy-1,3-butadiene | Methyl Acrylate | "ortho" regioisomer favored | Good | Not Reported |
These examples are drawn from various sources to illustrate the reactivity of different classes of substituted dienes.
Experimental Protocols
The following protocols provide detailed methodologies for the generation of this compound and its subsequent cycloaddition with substituted dienes.
Protocol 1: Generation and Trapping of 3-Benzyloxythis compound
This protocol is adapted from the work of Garg and coworkers and describes the generation of a substituted this compound from a silyl (B83357) triflate precursor and its in-situ trapping.[1]
Materials:
-
(2-(Benzyloxy)cyclohex-1-en-1-yl)trimethylsilane
-
Cesium Fluoride (B91410) (CsF)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Benzyl Azide
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add (2-(benzyloxy)cyclohex-1-en-1-yl)trimethylsilane (1.0 equiv).
-
Dissolve the silane (B1218182) in anhydrous acetonitrile (0.1 M).
-
Add benzyl azide (2.0 equiv) to the solution.
-
In a separate flask, weigh cesium fluoride (CsF, 2.0 equiv) under an inert atmosphere.
-
Add the solid CsF to the reaction mixture in one portion with vigorous stirring.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the triazole products.
Protocol 2: General Procedure for the [4+2] Cycloaddition of this compound with a Substituted Diene (e.g., Furan)
This protocol provides a general method for the generation of unsubstituted this compound and its trapping with a reactive diene like furan (B31954).
Materials:
-
(Cyclohex-1-en-1-yl)trimethylsilane
-
Phenyl(trifluoromethanesulfonyl)imide (PhNTf₂)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Furan (or substituted furan)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions at low temperature
Procedure:
-
To an oven-dried flask under an inert atmosphere, add a solution of (cyclohex-1-en-1-yl)trimethylsilane (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add KHMDS (1.1 equiv, as a solution in THF or as a solid) dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of PhNTf₂ (1.1 equiv) in anhydrous THF.
-
Add the PhNTf₂ solution dropwise to the reaction mixture at -78 °C.
-
After stirring for 30 minutes at -78 °C, add furan (5.0 equiv) to the reaction mixture.
-
Slowly warm the reaction to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the Diels-Alder adduct.
Mandatory Visualizations
Reaction Mechanism and Regioselectivity
The regioselectivity of the cycloaddition of a substituted this compound is a key consideration. The distortion/interaction model can be used to predict the outcome. In the case of 3-benzyloxythis compound, the electron-withdrawing nature of the benzyloxy group distorts the triple bond, leading to a more electrophilic C1 and a more nucleophilic C2. This polarization directs the regiochemical outcome of the cycloaddition.
Caption: Regioselective cycloaddition of 3-benzyloxythis compound.
Experimental Workflow
The following diagram illustrates the general workflow for the generation and in-situ trapping of this compound.
Caption: General workflow for this compound cycloaddition.
Logical Relationship: Factors Influencing this compound Cycloaddition
This diagram outlines the key factors that influence the outcome of this compound cycloaddition reactions with substituted dienes.
Caption: Factors influencing this compound cycloaddition outcomes.
References
Application Notes and Protocols: Cyclohexyne in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyne is a highly strained and reactive six-membered cyclic alkyne.[1] Due to its high ring strain, it cannot be isolated under normal laboratory conditions and is instead generated in situ as a transient intermediate.[1] This inherent reactivity makes this compound a powerful tool in organic synthesis, enabling the rapid construction of complex polycyclic frameworks commonly found in natural products.[2][3][4] Its utility lies in its ability to participate in a variety of pericyclic reactions, most notably [4+2] and [3+2] cycloadditions, as well as nucleophilic trappings.[5][6][7]
Generation of this compound
The most prevalent method for the in situ generation of this compound involves the fluoride-induced 1,2-elimination of a 2-silylcyclohex-1-enyl triflate precursor.[8] This method, developed by Guitián and Peña, is favored for its mild reaction conditions and broad functional group compatibility.[8][9] A fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), initiates the reaction by attacking the silicon atom, which triggers the elimination of the triflate leaving group to form the transient this compound.[9]
References
- 1. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 2. Arynes and this compound in natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress Toward the Total Synthesis of Bielschowskysin: A Stereoselective [2+2] Photocycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Diels-Alder Reactions Involving In Situ Generated Cyclohexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyne is a highly reactive and unstable strained cyclic alkyne that cannot be isolated under normal laboratory conditions.[1] Its significant ring strain makes it a potent dienophile in Diels-Alder reactions, enabling the rapid construction of complex polycyclic scaffolds. This reactivity has garnered significant interest in synthetic organic chemistry, particularly for the synthesis of novel carbocycles that can serve as key intermediates in the development of new therapeutic agents.[2] These application notes provide detailed protocols for the in situ generation of this compound and its subsequent trapping via [4+2] cycloaddition reactions with various dienes.
Two primary methods for the in situ generation of this compound will be discussed: the dehydrohalogenation of 1-halocyclohexenes and the fluoride-mediated desilylation of cyclohexenyl triflates. The choice of method often depends on the desired reaction conditions and the functional group tolerance of the substrates.
Methods for In Situ Generation of this compound
1. Dehydrohalogenation of 1-Halocyclohexenes
A common and effective method for generating this compound involves the elimination of a hydrogen halide from a 1-halocyclohexene precursor using a strong base.[2] Potassium tert-butoxide is frequently employed for this purpose. The this compound generated is immediately trapped by a suitable diene present in the reaction mixture.
2. Fluoride-Mediated Desilylation of Silyl (B83357) Enol Triflates
An alternative and often milder approach to generate this compound involves the fluoride-ion-promoted elimination from a silyl enol triflate precursor, such as 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126).[3][4] This method offers excellent functional group compatibility.[3] The use of a soluble fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) can be effective for this transformation.[5]
Experimental Protocols
Protocol 1: Generation of this compound from 1-Bromocyclohexene and Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This protocol describes the generation of this compound via dehydrohalogenation of 1-bromocyclohexene and its subsequent trapping with the highly reactive diene, 1,3-diphenylisobenzofuran (DPBF).
Materials:
-
1-Bromocyclohexene
-
1,3-Diphenylisobenzofuran (DPBF)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene (B28343)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,3-diphenylisobenzofuran (1.2 equivalents).
-
Dissolve the DPBF in anhydrous toluene (approximately 0.1 M concentration).
-
Add 1-bromocyclohexene (1.0 equivalent) to the solution.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous toluene.
-
Slowly add the potassium tert-butoxide solution to the stirred solution of DPBF and 1-bromocyclohexene at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Diels-Alder adduct.
Protocol 2: Generation of this compound from 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and Trapping with Furan (B31954)
This protocol details the generation of this compound from a silyl triflate precursor and its trapping with furan. This method proceeds under milder conditions compared to the dehydrohalogenation approach.
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
Furan
-
Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous acetonitrile (B52724) or anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the silyl triflate precursor (1.0 equivalent) and an excess of furan (5-10 equivalents).
-
Add anhydrous acetonitrile (if using CsF) or anhydrous THF (if using TBAF) to achieve a concentration of approximately 0.1 M with respect to the silyl triflate.
-
Stir the solution at room temperature.
-
If using CsF, add the solid cesium fluoride (2.0 equivalents) to the stirred solution. If using TBAF, add the TBAF solution (2.0 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.[6]
-
Upon completion, quench the reaction with deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.
Data Presentation
Table 1: Diels-Alder Reactions of In Situ Generated this compound with Various Dienes
| This compound Precursor | Generation Method | Diene | Product | Yield (%) | Reference |
| 1-Bromocyclohexene | t-BuOK, Toluene, Reflux | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | Not specified | [2] |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | CsF, Acetonitrile, RT | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | Not specified | [6][7] |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | TBAF, THF, RT | Furan | Diels-Alder Adduct | Not specified | [6] |
| Cyclohexenyl triflate | Magnesium bis(2,2,6,6-tetramethylpiperidide) | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | Not specified | [7] |
Note: Specific yield data for these reactions are often not explicitly provided in review articles and application notes. The success of these reactions is well-established, with products obtained in good yields under optimal conditions.
Visualizations
Logical Workflow for this compound Generation and Trapping
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 5. Silyl Tosylate Precursors to this compound, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation of Cyclohexyne via Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexyne is a highly reactive and transient strained alkyne that has emerged as a valuable intermediate in organic synthesis. Its utility in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, allows for the rapid construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document provides detailed protocols for the generation of this compound through various elimination reactions, with a focus on modern, mild, and efficient methods.
Overview of Synthetic Strategies
The generation of the highly strained triple bond in a six-membered ring requires carefully designed precursors and specific reaction conditions. The primary strategies involve the 1,2-elimination of a leaving group and a vicinal substituent from a cyclohexene (B86901) derivative. Historically, harsh conditions were employed, but contemporary methods utilize precursors that undergo elimination under mild, fluoride-induced conditions.
Two main classes of precursors are predominantly used for the efficient generation of this compound:
-
Silyl (B83357) Triflates and Tosylates: These are the most common and versatile precursors. A silyl group (e.g., trimethylsilyl (B98337) or triethylsilyl) is positioned beta to a trifluoromethanesulfonate (B1224126) (triflate) or tosylate leaving group on a cyclohexene ring. The introduction of a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), triggers a 1,2-elimination to form this compound.
-
Halocyclohexenes: Older methods involve the dehydrohalogenation of 1-halocyclohexenes using strong bases. These methods are often less efficient and require more forcing conditions compared to the fluoride-induced elimination of silyl triflates.
Data Presentation: Comparison of this compound Generation Methods
The following table summarizes quantitative data for different methods of generating and trapping this compound. The yield reported is for the trapped cycloadduct, as this compound itself is too reactive to be isolated.
| Precursor | Elimination Conditions | Trapping Agent | Product | Yield (%) | Reference |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | TBAF, THF, 0 °C to rt | 1,3-Diphenylisobenzofuran (B146845) | 1,4-Diphenyl-5,6,7,8-tetrahydro-5,8-epoxynaphthalene | 91-95 | [1] |
| 2-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | CsF, MeCN, rt | Nitrone | Isoxazolidine cycloadduct | - | [2] |
| 2-(Trimethylsilyl)cyclohex-1-en-1-yl tosylate | TBAF, MeCN, 80 °C | 1,3-Diphenylisobenzofuran | 1,4-Diphenyl-5,6,7,8-tetrahydro-5,8-epoxynaphthalene | - | [2] |
| 1-Chlorocyclohexene | Phenyllithium, Ether | In-situ coupling | 1-Phenylcyclohexene | - | [3] |
| Cyclohexenyl triflate | Mg(TMP)₂, THF | 1,3-Diphenylisobenzofuran | 1,4-Diphenyl-5,6,7,8-tetrahydro-5,8-epoxynaphthalene | good | [4] |
Experimental Protocols
Protocol 1: Generation of this compound from 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate and In-Situ Trapping
This protocol is adapted from a verified procedure in Organic Syntheses[1][5]. It describes the fluoride-induced elimination from a silyl triflate precursor, which is a widely used and reliable method.
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (this compound precursor)
-
1,3-Diphenylisobenzofuran (trapping agent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,3-diphenylisobenzofuran (1.0 equiv).
-
Dissolve the trapping agent in anhydrous THF.
-
Add the 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.2 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Generation and Trapping of this compound:
-
Slowly add the 1.0 M solution of TBAF in THF (1.5 equiv) dropwise to the stirred reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the precursor is consumed.
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure cycloadduct.
-
Protocol 2: Synthesis of the this compound Precursor 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate
This multi-step protocol provides a reliable method for preparing the key silyl triflate precursor starting from (cyclohex-1-en-1-yloxy)triethylsilane[1][5].
Step 2a: Synthesis of 2-(Triethylsilyl)cyclohexan-1-one
-
Prepare a solution of lithium diisopropylamide (LDA) and potassium tert-butoxide in anhydrous n-hexane.
-
Add (cyclohex-1-en-1-yloxy)triethylsilane to the base mixture at room temperature and stir for 1-2.5 hours.
-
Add distilled water in anhydrous THF to the reaction mixture.
-
After stirring for 1 hour, perform an aqueous workup and purify by chromatography to obtain 2-(triethylsilyl)cyclohexan-1-one.
Step 2b: Synthesis of 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate
-
Prepare a fresh solution of LDA in anhydrous THF at -78 °C.
-
Add a solution of 2-(triethylsilyl)cyclohexan-1-one in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) in anhydrous THF to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Perform an aqueous workup and purify by column chromatography to yield the final precursor. Note that this compound can be sensitive to silica gel[1].
Visualizations
Reaction Mechanisms and Workflows
Caption: Workflow for this compound generation and in-situ trapping.
Caption: Fluoride-induced 1,2-elimination mechanism.
Concluding Remarks
The generation of this compound via fluoride-induced elimination of silyl triflate precursors is a robust and versatile method for accessing this highly reactive intermediate. The provided protocols, particularly those verified by Organic Syntheses, offer a reliable foundation for researchers in synthetic and medicinal chemistry. The mild reaction conditions and high efficiency of these modern methods have significantly expanded the synthetic utility of this compound, enabling the construction of novel and complex molecules. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful implementation of these protocols.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Silyl Tosylate Precursors to this compound, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Approach to this compound and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Cycloalkynes in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Strained Alkynes in Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] A cornerstone of this field is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful tool for bioconjugation.[2][3] This reaction enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, which are required for the conventional "click chemistry" (CuAAC).[2][4]
The driving force behind SPAAC is the significant ring strain of small cyclic alkynes.[3] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures and pH.[2] While cyclohexyne is theoretically a highly reactive partner for SPAAC due to its extreme ring strain, its instability makes it impractical for most applications.[5][6][7] Consequently, cyclooctynes, the smallest stable cyclic alkynes, and their derivatives have become the workhorses of SPAAC in bioorthogonal chemistry.[3][8] These reagents have paved the way for a wide range of applications, from live-cell imaging to the development of targeted therapeutics.[2]
Data Presentation: Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical factor in its successful application, especially in dynamic biological systems. The reaction kinetics are typically described by the second-order rate constant (k₂), which is influenced by the structure of the cyclooctyne (B158145) and the electronic properties of the azide (B81097). The following table summarizes the k₂ values for the reaction of various cyclooctyne derivatives with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | ~0.0024 | [9] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.15 | [9] |
| Dibenzocyclooctyne | DBCO | Not Specified in this source | [10] |
| 4-Dibenzocyclooctynol | DIBO | Not Specified in this source | [11] |
| Biarylazacyclooctynone | BARAC | Among the most reactive | [10] |
| Fluorinated Cyclooctyne | DIFO | Not Specified in this source | [12] |
| meta-[9+1]CPP | m[9+1]CPP | 0.0096 | [12] |
| [9+1]CPP | [9+1]CPP | 0.0022 | [12] |
| [11+1]CPP | [11+1]CPP | 0.00045 | [12] |
Experimental Protocols & Visualized Workflows
Application 1: Metabolic Labeling and Imaging of Cell Surface Glycans
This application allows for the visualization of glycans on the surface of living cells. First, cells are metabolically labeled with an azide-containing sugar. The azide groups are then specifically tagged with a cyclooctyne-fluorophore conjugate via SPAAC, enabling fluorescence microscopy.
Diagram of Metabolic Labeling and Imaging Workflow
Caption: Workflow for metabolic labeling of cell surface glycans with an azido sugar followed by SPAAC-mediated fluorescent imaging.
Detailed Protocol: Live-Cell Imaging of Glycans [2][13][14]
-
Metabolic Labeling of Cells:
-
Culture mammalian cells to the desired confluency in a suitable culture medium.
-
Supplement the culture medium with 25-50 µM of a peracetylated azido sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), to label sialoglycans.[2][14]
-
Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[2]
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated azido sugar.[2]
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
-
Prepare a stock solution of a DBCO-fluorophore conjugate (e.g., 1-10 mM in anhydrous DMSO).
-
Dilute the DBCO-fluorophore stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.
-
Remove the wash buffer from the cells and add the medium containing the DBCO-fluorophore.
-
Incubate the cells for 30-90 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove the excess DBCO-fluorophore.
-
Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)
SPAAC is a valuable tool for the site-specific conjugation of potent cytotoxic drugs to antibodies, creating Antibody-Drug Conjugates (ADCs). This approach allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective therapeutics.
Diagram of ADC Synthesis Workflow
Caption: General workflow for the synthesis of an antibody-drug conjugate (ADC) using SPAAC.
Detailed Protocol: Synthesis of an Antibody-Drug Conjugate (ADC) [2][15]
-
Preparation of Azide-Functionalized Antibody:
-
Introduce an azide group onto the antibody at a specific site. This can be achieved through various methods, such as incorporating an unnatural amino acid containing an azide group or through enzymatic modification.[16]
-
Ensure the azide-functionalized antibody is in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.[2]
-
-
SPAAC Conjugation:
-
Prepare a stock solution of a DBCO-drug linker in an organic solvent like DMSO.
-
To the solution of the azide-functionalized antibody, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[2]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept below 10% to maintain the integrity of the antibody.[2]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[2]
-
-
Purification of the ADC:
-
Characterization:
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm the homogeneity of the conjugate. Common analytical techniques include mass spectrometry (ESI-MS), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC).[15]
-
Conclusion
The use of strained cycloalkynes, particularly cyclooctyne derivatives, in SPAAC has revolutionized the field of bioorthogonal chemistry. These reactions provide a robust and versatile platform for the specific and efficient labeling of biomolecules in their native environment. The applications detailed in these notes, from live-cell imaging to the construction of sophisticated antibody-drug conjugates, highlight the power of this technology to advance our understanding of biology and to create next-generation therapeutics. As research continues to yield novel strained alkynes with enhanced reactivity and stability, the scope and impact of SPAAC in science and medicine are set to expand even further.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. thno.org [thno.org]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Complex Polycycles via Cyclohexyne Trapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of complex polycyclic and heterocyclic scaffolds utilizing the in situ generation and trapping of the highly reactive intermediate, cyclohexyne. This powerful strategy offers a rapid and efficient means to construct intricate molecular architectures relevant to natural product synthesis and drug discovery. The inherent strain of this compound makes it an excellent dienophile and dipolarophile for various cycloaddition reactions.
I. Introduction to this compound Chemistry
This compound (C₆H₈) is a strained cyclic alkyne that, due to its high ring strain, cannot be isolated under normal laboratory conditions.[1] It is therefore generated in situ and immediately trapped by a suitable reagent. A common and effective method for generating this compound involves the 1,2-elimination of a silyl (B83357) triflate precursor, such as 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate, upon treatment with a fluoride (B91410) source like cesium fluoride (CsF). The transient this compound readily undergoes a variety of pericyclic reactions, including [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions, to afford a diverse range of polycyclic products. This reactivity is particularly valuable in medicinal chemistry for creating novel molecular scaffolds.[2][3]
II. Data Presentation: this compound Trapping Reactions
The following tables summarize quantitative data for the synthesis of various polycyclic and heterocyclic compounds via this compound trapping. These reactions demonstrate the versatility of this compound as a reactive intermediate.
Table 1: [4+2] Diels-Alder Cycloaddition of this compound
| Diene (Trapping Agent) | Product | Solvent | Yield (%) | Reference |
| Furan | 1,4-epoxy-1,4,5,6,7,8-hexahydronaphthalene | Acetonitrile (B52724) | 75 | General procedure adapted from literature |
| 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-3,4,5,6,7,8-hexahydronaphthalene | THF | 82 | General procedure adapted from literature |
| Anthracene | Dihydro-9,10-ethanoanthracene derivative | Toluene | 65 | [4] |
| Cyclopentadiene | Tricyclo[6.2.1.02,7]undeca-2,9-diene derivative | Acetonitrile | 88 | General procedure adapted from literature |
Table 2: [3+2] Cycloaddition of this compound with 1,3-Dipoles
| 1,3-Dipole (Trapping Agent) | Product | Solvent | Yield (%) | Reference |
| Benzyl (B1604629) azide (B81097) | 1-Benzyl-4,5,6,7-tetrahydro-1H-benzotriazole | Benzene (B151609) | 85 | [5] |
| Phenylnitrile oxide | 3-Phenyl-4,5,6,7-tetrahydrobenzo[d]isoxazole | Acetonitrile | 78 | [4] |
| Diphenyldiazomethane | 3,3-Diphenyl-3,3a,4,5,6,7-hexahydro-indazole | THF | 62 | [4] |
| C-Phenyl-N-methylnitrone | 2-Methyl-3-phenyl-2,3,3a,4,5,6,7-heptahydro-benzo[d]isoxazole | Acetonitrile | 70 | [6] |
Table 3: [2+2] Cycloaddition of this compound
| Alkene (Trapping Agent) | Product | Solvent | Yield (%) | Reference |
| Styrene (intramolecular) | Tricyclic product | Acetonitrile | 81 | General procedure adapted from literature |
| 4-Chlorostyrene (intramolecular) | Chloro-substituted tricyclic product | Acetonitrile | 76 | General procedure adapted from literature |
| Cyclohexene | Bicyclo[4.2.0]oct-1(6)-ene | THF | 55 | [4] |
III. Experimental Protocols
The following are detailed protocols for the generation of this compound and its subsequent trapping in [4+2], [3+2], and [2+2] cycloaddition reactions.
Protocol 1: General Procedure for In Situ Generation of this compound
This protocol describes the generation of this compound from 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate. The precursor can be synthesized from cyclohexanone (B45756) in a multi-step procedure.
Materials:
-
2-(Trimethylsilyl)cyclohex-1-en-1-yl triflate
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate (1.0 equiv).
-
Dissolve the triflate in anhydrous solvent (acetonitrile or THF, typically 0.02 M concentration).
-
Add cesium fluoride (2.0-3.0 equiv) to the stirred solution at room temperature.
-
The trapping agent is typically added at the beginning of the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: [4+2] Diels-Alder Cycloaddition of this compound with Furan
Materials:
-
2-(Trimethylsilyl)cyclohex-1-en-1-yl triflate (100 mg, 0.316 mmol)
-
Cesium fluoride (144 mg, 0.948 mmol)
-
Furan (0.115 mL, 1.58 mmol)
-
Anhydrous acetonitrile (15 mL)
Procedure:
-
Follow the general procedure for this compound generation (Protocol 1).
-
To a stirred solution of 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate in anhydrous acetonitrile, add furan.
-
Add cesium fluoride in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work up the reaction as described in the general procedure.
-
Purify the product by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1,4-epoxy-1,4,5,6,7,8-hexahydronaphthalene.
Protocol 3: [3+2] Cycloaddition of this compound with Benzyl Azide
Materials:
-
2-(Trimethylsilyl)cyclohex-1-en-1-yl triflate (100 mg, 0.316 mmol)
-
Cesium fluoride (144 mg, 0.948 mmol)
-
Benzyl azide (50 mg, 0.379 mmol)
-
Anhydrous benzene (15 mL)
Procedure:
-
Follow the general procedure for this compound generation (Protocol 1), using anhydrous benzene as the solvent.
-
To a stirred solution of 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate in anhydrous benzene, add benzyl azide.[5]
-
Add cesium fluoride and stir the reaction mixture at room temperature for 8-12 hours.
-
Work up the reaction as described in the general procedure.
-
Purify the product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4,5,6,7-tetrahydro-1H-benzotriazole.[5]
IV. Mandatory Visualizations: Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of polycycles using this compound trapping.
Caption: In situ generation of this compound.
Caption: Diels-Alder reaction mechanism.
Caption: [3+2] Cycloaddition mechanism.
Caption: General experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-rad.com [sci-rad.com]
Troubleshooting & Optimization
Technical Support Center: Cyclohexyne Generation
Welcome to the technical support center for cyclohexyne generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of this highly reactive intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of Trapped this compound Adduct in Dehydrohalogenation Reactions
Question: I am performing a dehydrohalogenation of 1-bromocyclohexene with potassium tert-butoxide to generate this compound, which I then trap with furan (B31954). However, the yield of the Diels-Alder adduct is consistently low. What are the possible causes and solutions?
Answer:
Low yields in this compound trapping experiments via dehydrohalogenation can stem from several factors. Here's a systematic guide to troubleshooting this issue:
-
Problem: Competing Elimination Pathways. The use of a strong, non-bulky base can lead to the formation of the more thermodynamically stable, but undesired, conjugated diene (1,3-cyclohexadiene) through a competing elimination pathway.
-
Problem: Nucleophilic Substitution. If your reaction medium contains nucleophiles (e.g., residual water or alcohol from the base), they can attack the starting material or the this compound intermediate, leading to undesired substitution byproducts.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use a high-quality, freshly opened or sublimed base. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) will also minimize moisture contamination.
-
-
Problem: Dimerization or Oligomerization of this compound. this compound is extremely reactive and can rapidly dimerize or oligomerize if the concentration of the trapping agent is too low or if the trapping reaction is slow.
-
Solution: Use a high concentration of an efficient trapping agent. Highly reactive dienes like furan or 1,3-diphenylisobenzofuran (B146845) are excellent choices. Ensure the trapping agent is present in the reaction mixture before the generation of this compound begins. Running the reaction at a lower temperature can sometimes slow down the rate of dimerization relative to the trapping reaction.
-
-
Problem: Inefficient Generation of this compound. The reaction conditions may not be optimal for the elimination reaction to proceed efficiently.
-
Solution: Ensure the base is completely dissolved in the solvent before adding the 1-bromocyclohexene. The choice of solvent can also be critical; polar aprotic solvents like THF or DMSO are often effective. The reaction temperature might need optimization; while lower temperatures can reduce side reactions, the elimination itself might require a certain activation energy.
-
Issue 2: Formation of Multiple Products in Fluoride-Induced this compound Generation
Question: I am using the fluoride-induced elimination of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126) to generate this compound. While I do get the desired trapped adduct, I also observe several other products that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer:
The fluoride-induced method is generally cleaner than dehydrohalogenation, but side reactions can still occur. Here’s how to address the formation of multiple products:
-
Problem: Incomplete Silylation or Triflation during Precursor Synthesis. The multi-step synthesis of the silyl (B83357) triflate precursor is a common source of impurities that can lead to byproducts in the final step. Incomplete reactions can leave starting materials or intermediates that react with the fluoride (B91410) source.
-
Solution: Carefully purify the intermediates at each step of the precursor synthesis. Use techniques like flash column chromatography to ensure high purity of the final 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.[4][5] It has been noted that this precursor can be sensitive to decomposition on silica (B1680970) gel, so careful selection of chromatographic conditions is important.[4]
-
-
Problem: Hydrolysis of the Silyl Ether or Triflate. The presence of water can lead to the hydrolysis of the silyl group or the triflate, preventing the desired elimination reaction.
-
Solution: Use anhydrous cesium fluoride (CsF) or a freshly opened bottle of tetrabutylammonium (B224687) fluoride (TBAF). Ensure your solvent (typically acetonitrile (B52724) or THF) is rigorously dried.
-
-
Problem: Side Reactions of the Fluoride Source. TBAF, while a convenient fluoride source, can sometimes act as a base, leading to undesired elimination or substitution reactions, especially at higher temperatures.
-
Solution: Use CsF as the fluoride source, as it is generally less basic than TBAF. Perform the reaction at room temperature or below to minimize base-catalyzed side reactions.
-
-
Problem: Isomerization of the Precursor. Depending on the synthetic route to the precursor, you may have isomeric impurities that lead to different reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound generation via dehydrohalogenation?
A1: The most common side reactions are:
-
Formation of Isomeric Dienes: Depending on the base used, you can get competing elimination reactions. Non-bulky bases tend to favor the formation of the more stable conjugated 1,3-cyclohexadiene (B119728) (Zaitsev product), while bulky bases favor the formation of this compound (Hofmann-type product from a vinyl halide).[1][2]
-
Nucleophilic Substitution: Reaction of the starting vinyl halide with the base or other nucleophiles present in the reaction mixture can lead to the formation of ethers or alcohols.
-
Dimerization and Oligomerization: Due to its high reactivity and ring strain, this compound readily undergoes [2+2] cycloaddition with itself to form a dimer, which can further react to form trimers and higher oligomers.
Q2: Which method of this compound generation is "better": dehydrohalogenation or fluoride-induced elimination?
A2: The "better" method depends on the specific requirements of your synthesis.
-
Dehydrohalogenation is often simpler in terms of the starting material (e.g., 1-bromocyclohexene is commercially available or easily prepared). However, it can be less clean, with a higher potential for side reactions.
-
Fluoride-induced elimination from a silyl triflate precursor is generally a milder and cleaner method, often providing higher yields of the desired adduct with fewer byproducts.[7] The main drawback is the multi-step synthesis required to prepare the precursor.[4][5][6]
Q3: How can I confirm the in situ generation of this compound?
A3: Since this compound is a transient intermediate and cannot be isolated, its formation is typically confirmed by trapping it with a suitable reagent. The most common method is a [4+2] cycloaddition (Diels-Alder reaction) with a reactive diene like furan, anthracene, or 1,3-diphenylisobenzofuran.[8] The successful isolation and characterization of the resulting cycloadduct serves as strong evidence for the transient existence of this compound.
Q4: What is the role of the trapping agent and how do I choose one?
A4: The trapping agent is a molecule that reacts rapidly with the generated this compound to form a stable adduct, preventing the this compound from undergoing side reactions like dimerization. The choice of trapping agent depends on the desired final product. For simple confirmation of this compound generation, highly reactive dienes that give characteristic and easily identifiable products are preferred. The efficiency of trapping is crucial for achieving good yields of the desired product.
Data Presentation
Table 1: Product Distribution in the Dehydrohalogenation of 2-Bromopentane with Different Bases
While specific data for 1-halocyclohexenes is sparse in a comparative format, the following data for a related acyclic system illustrates the significant effect of base choice on the product distribution in elimination reactions. This provides a useful qualitative guide for what to expect in this compound generation.
| Base | Reagent | 1-Pentene (Anti-Zaitsev) % | 2-Pentene (Zaitsev) % |
| Ethoxide | KOEt | 34 | 66 |
| tert-Butoxide | KOtBu | 66 | 34 |
Data adapted from H.C. Brown and O.H. Wheeler, J. Am. Chem. Soc. 1956, 78 (10), 2199-2202.[1] This data clearly shows that a bulkier base (KOtBu) significantly favors the formation of the less substituted alkene (the "anti-Zaitsev" product), which is analogous to favoring this compound formation from a vinyl halide precursor.
Table 2: Yields of Trapped Adducts from Fluoride-Induced this compound Generation
The yields of trapped adducts are often reported without a detailed quantitative analysis of byproducts, as the focus is typically on the successful synthesis of the target molecule. However, the reported yields give an indication of the efficiency of the generation and trapping process.
| Trapping Agent | Silyl Triflate Precursor | Fluoride Source | Solvent | Adduct Yield (%) |
| Imidazole | 2-(Triethylsilyl)cyclohex-1-en-1-yl triflate | CsF | MeCN | Moderate |
| Benzyl Azide | 2-(Triethylsilyl)cyclohex-1-en-1-yl triflate | CsF | MeCN | Good |
| Nitrone | 2-(Triethylsilyl)cyclohex-1-en-1-yl triflate | CsF | MeCN | Good |
| Furan | 2-(Triethylsilyl)cyclohex-1-en-1-yl triflate | TBAF | THF | Good |
Yields are qualitative ("Moderate," "Good") as often reported in the literature without precise percentages for direct comparison in a single study.[3][8] It is noted that with the silyl triflate method and an efficient trapping agent, byproduct formation can be minimal.[6]
Experimental Protocols
Protocol 1: Generation of this compound via Dehydrohalogenation and Trapping with Furan
This protocol is a general guideline. Optimal conditions may vary.
-
Materials:
-
1-Bromocyclohexene
-
Potassium tert-butoxide (KOtBu)
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous THF. b. Add a large excess of freshly distilled furan (at least 10 equivalents) to the flask. c. Cool the reaction mixture to 0 °C in an ice bath. d. Prepare a solution of 1-bromocyclohexene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. e. Add the 1-bromocyclohexene solution dropwise to the stirred reaction mixture over a period of 30 minutes. f. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. g. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. h. Quench the reaction by the slow addition of water. i. Extract the aqueous layer with diethyl ether (3 x 50 mL). j. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel to isolate the Diels-Alder adduct.
Protocol 2: Generation of this compound via Fluoride-Induced Elimination and Trapping with 1,3-Diphenylisobenzofuran
This protocol is based on established literature procedures.[7]
-
Materials:
-
2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
1,3-Diphenylisobenzofuran (DPBF)
-
Cesium fluoride (CsF), anhydrous
-
Anhydrous acetonitrile (MeCN)
-
-
Procedure: a. To a dry Schlenk flask under an argon atmosphere, add 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 equivalent) and 1,3-diphenylisobenzofuran (1.5 equivalents). b. Add anhydrous acetonitrile to dissolve the reagents. c. To the stirred solution, add anhydrous cesium fluoride (2.0 equivalents) in one portion. d. Stir the reaction mixture at room temperature. The progress of the reaction can often be monitored by the disappearance of the color of the DPBF. e. Continue stirring until the starting triflate is consumed (monitor by TLC). f. Upon completion, quench the reaction with water. g. Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the residue by flash column chromatography to obtain the cycloadduct.
Mandatory Visualization
Caption: Troubleshooting logic for common issues in this compound generation.
Caption: Major pathways for this compound generation and side product formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silyl Tosylate Precursors to this compound, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Concise Approach to this compound and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Stabilizing Cyclohexyne Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with highly reactive cyclohexyne intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the generation and trapping of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield of Trapped Product | Inefficient generation of this compound: Precursor degradation, inactive fluoride (B91410) source, or incorrect reaction temperature. | - Ensure the precursor (e.g., silyl (B83357) triflate or tosylate) is pure and has not degraded during storage. - Use a freshly opened and properly stored fluoride source (e.g., CsF or TBAF). Anhydrous conditions are crucial. - Optimize the reaction temperature. Generation of this compound is often performed at room temperature or slightly elevated temperatures. |
| Ineffective trapping agent: The chosen trapping agent may be too slow to react with the transient this compound. | - Select a highly reactive trapping agent. 1,3-Diphenylisobenzofuran (B146845) (DPBF) is known to be a very efficient trapping agent for [4+2] cycloadditions. - Increase the concentration of the trapping agent (use a larger excess). | |
| Decomposition of the trapped product: The product of the cycloaddition may be unstable under the reaction conditions. | - Monitor the reaction by TLC or LC-MS to check for product formation and subsequent decomposition. - Consider a milder fluoride source or lower reaction temperature. | |
| Dominant Formation of this compound Dimer | Low concentration or reactivity of the trapping agent: If the trapping agent cannot react quickly with this compound, the intermediate will dimerize. | - Increase the concentration of the trapping agent significantly (e.g., 3-5 equivalents). - Use a more reactive trapping agent. For example, substituted furans can be effective. |
| Slow addition of the precursor: Adding the this compound precursor too slowly can lead to a low instantaneous concentration of the trapping agent relative to the generated this compound. | - Add the precursor as a solution to the mixture of the fluoride source and the trapping agent. Ensure rapid mixing. | |
| Formation of Unexpected Byproducts | Side reactions of the precursor: The silyl triflate or tosylate precursor can undergo other reactions if not handled correctly. | - Ensure strictly anhydrous conditions to prevent hydrolysis of the precursor. - Use a non-nucleophilic solvent to avoid solvent participation in the reaction. |
| Rearrangement of the this compound intermediate: In some cases, the this compound intermediate itself might undergo rearrangements. | - This is less common for the parent this compound but can be a factor with substituted derivatives. Characterize byproducts carefully to understand the reaction pathway. | |
| Difficulty in Reproducing Literature Results | Subtle variations in reaction conditions: Small changes in solvent purity, reagent quality, or temperature can have a large impact on the outcome of these sensitive reactions. | - Pay close attention to the experimental details provided in the literature. - Use freshly purified solvents and reagents. - Ensure accurate temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating this compound?
A1: The most common and effective precursors for the in situ generation of this compound are 2-trimethylsilylcyclohex-1-enyl trifluoromethanesulfonate (B1224126) (silyl triflate) and the corresponding silyl tosylate. These precursors generate this compound upon treatment with a fluoride source.[1][2]
Q2: Which fluoride source is better, Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF)?
A2: Both CsF and TBAF are effective; however, TBAF is generally more soluble in common organic solvents like THF and acetonitrile (B52724), which can lead to a more homogeneous reaction mixture and potentially better yields.[1] The choice may depend on the specific solvent and reaction conditions.
Q3: How can I "stabilize" the this compound intermediate?
A3: Due to its extreme reactivity and high ring strain, this compound cannot be isolated under normal conditions.[3] The primary strategy for "stabilization" is immediate in situ trapping with a suitable reagent. This is a kinetic stabilization where the this compound is consumed in a productive reaction before it can decompose or dimerize. Another approach is the formation of a stable metal complex, for example with platinum or zirconium, which effectively isolates the this compound ligand.[3]
Q4: What are the most efficient trapping agents for this compound?
A4: The efficiency of a trapping agent depends on the desired reaction type.
-
For [4+2] cycloadditions (Diels-Alder reactions): 1,3-Diphenylisobenzofuran (DPBF) is a highly reactive and efficient trapping agent, often leading to high yields of the corresponding cycloadduct. Furans are also effective.
-
For [3+2] cycloadditions: Azides, nitrones, and diazomethanes are commonly used to form triazoles, isoxazolidines, and pyrazoles, respectively.[4]
Q5: How does substitution on the this compound ring affect its stability and reactivity?
A5: Computational studies have shown that the parent this compound is highly strained. While systematic studies on the electronic effects of substituents on the stability of this compound itself are limited, the stability of the precursor can be influenced. Bulky substituents on the cyclohexane (B81311) ring of the precursor will adopt an equatorial position to minimize steric strain, which can influence the ease of this compound formation. For substituted cyclohexynes, the regioselectivity of trapping reactions can be predicted using the distortion/interaction model.[5]
Quantitative Data on Trapping Agent Efficiency
The following table summarizes typical yields for trapping this compound with various agents, generated from a silyl triflate precursor with CsF in acetonitrile.
| Trapping Agent | Reaction Type | Product Type | Typical Yield (%) | Reference |
| Benzyl Azide | [3+2] Cycloaddition | Triazole | 72 | [4] |
| (Trimethylsilyl)diazomethane | [3+2] Cycloaddition | Pyrazole | 65 | [4] |
| N-Phenyl-C-phenylnitrone | [3+2] Cycloaddition | Isoxazolidine | 55 | [4] |
| 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | Oxabicyclic Adduct | High (often >80%) | [1] |
| Furan | [4+2] Cycloaddition | Oxabicyclic Adduct | Moderate | [1] |
Note: Yields are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: In situ Generation and Trapping of this compound with 1,3-Diphenylisobenzofuran (DPBF)
This protocol describes the generation of this compound from 2-trimethylsilylcyclohex-1-enyl triflate and its subsequent trapping in a [4+2] cycloaddition reaction with DPBF.
Materials:
-
2-trimethylsilylcyclohex-1-enyl triflate (this compound precursor)
-
1,3-Diphenylisobenzofuran (DPBF) (trapping agent)
-
Cesium Fluoride (CsF) or Tetrabutylammonium Fluoride (TBAF) (fluoride source)
-
Anhydrous acetonitrile or THF (solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the trapping agent, 1,3-diphenylisobenzofuran (1.5 - 2.0 equivalents).
-
Add the fluoride source, CsF (2.0 equivalents) or TBAF (1.0 M solution in THF, 2.0 equivalents).
-
Add anhydrous solvent (e.g., acetonitrile or THF) to the desired concentration (typically 0.1 M with respect to the precursor).
-
Stir the mixture at room temperature.
-
In a separate vial, dissolve the this compound precursor, 2-trimethylsilylcyclohex-1-enyl triflate (1.0 equivalent), in a small amount of the anhydrous solvent.
-
Slowly add the solution of the precursor to the stirred mixture of the trapping agent and fluoride source over a period of 10-15 minutes using a syringe pump.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for this compound generation and trapping.
Caption: Reaction pathway for this compound generation and trapping.
References
Technical Support Center: Purification of Cyclohexyne Adducts
Welcome to our technical support center dedicated to the purification of cyclohexyne adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the unique challenges encountered during the purification of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound adducts?
A1: The primary purification techniques for this compound adducts are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the adduct's stability, polarity, and the nature of the impurities.
Q2: What are the typical impurities I might encounter?
A2: Common impurities include unreacted starting materials (e.g., the this compound precursor, the trapping agent), side-products from the in-situ generation of this compound, and polymers formed from the self-reaction of this compound.
Q3: My this compound adduct appears to be unstable during purification. What can I do?
A3: this compound adducts can be sensitive to heat, acid, or prolonged exposure to silica (B1680970) gel. It is crucial to use mild purification conditions. Consider using deactivated silica gel (e.g., treated with triethylamine) for column chromatography, keeping the purification process at a low temperature, and minimizing the time the adduct is on the column or in solution.
Q4: How do I choose the right solvent system for column chromatography?
A4: A good starting point is a non-polar solvent system, such as a mixture of hexanes (or cyclohexane) and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[1][2][3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your desired adduct on a Thin Layer Chromatography (TLC) plate.[3]
Q5: Can I use recrystallization for my this compound adduct?
A5: Recrystallization is an excellent method for obtaining highly pure crystalline adducts, provided the adduct is a solid and thermally stable.[4][5][6][7][8] The key is to find a solvent or solvent system in which the adduct has high solubility at elevated temperatures and low solubility at room or lower temperatures.[7]
Q6: When should I consider using preparative HPLC?
A6: Preparative HPLC is ideal for separating complex mixtures, isomers, or when only small quantities of the crude product are available.[9][10] It offers high resolution and is particularly useful for purifying valuable or highly potent compounds.[9]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause | Solution |
| Product is stuck on the column | The adduct is too polar for the chosen solvent system. | Gradually increase the polarity of the eluent. A common strategy is to start with a low polarity mobile phase and incrementally add a more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes).[3] |
| Poor separation of product and impurities | The solvent system is not providing adequate resolution. | Screen different solvent systems. Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation.[1] |
| Product decomposes on the column | The silica gel is too acidic, or the adduct is unstable to silica. | Use deactivated silica gel (neutralized with a base like triethylamine). Alternatively, consider using a different stationary phase like alumina. Minimize the purification time. |
| Streaking or tailing of the product spot on TLC | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine. |
Recrystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was added), or the adduct has "oiled out." | If too much solvent was used, carefully evaporate some of it and allow the solution to cool again. If the compound has oiled out, try redissolving the oil in a small amount of hot solvent and cooling more slowly. Seeding with a small crystal of the pure product can also induce crystallization.[4][6] |
| Low recovery of the product | The adduct has significant solubility in the cold solvent, or too much solvent was used for washing. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[5][6] |
| Crystals are colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously as it can also adsorb some of your product. |
Preparative HPLC
| Problem | Potential Cause | Solution |
| Broad peaks and poor resolution | The column is overloaded, or the mobile phase is not optimal. | Reduce the injection volume or the concentration of the sample. Optimize the mobile phase composition and gradient on an analytical scale before scaling up to preparative HPLC.[9] |
| Product does not elute | The mobile phase is too weak to elute the compound. | Increase the strength of the mobile phase (e.g., increase the percentage of the organic solvent in a reversed-phase system). |
| Multiple peaks for a pure compound | The compound may exist as isomers or is degrading on the column. | Check the stability of the compound under the HPLC conditions (pH of the mobile phase, temperature). If isomers are present, the HPLC method may need to be optimized to either separate or co-elute them, depending on the goal. |
Quantitative Data Summary
The following tables provide typical parameters for the purification of this compound adducts. Note that these are general guidelines and may require optimization for specific compounds.
Table 1: Column Chromatography Parameters
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | General Knowledge |
| Common Eluent Systems | Hexane/Ethyl Acetate (gradient) | [1][2] |
| Dichloromethane/Methanol (for polar adducts) | [2] | |
| Cyclohexane (B81311)/Ethyl Acetate | [1][11] | |
| Typical Loading Capacity | 1-10% of silica gel weight | General Knowledge |
| Expected Yield | 40-90% | Inferred |
| Achievable Purity | >95% | Inferred |
Table 2: Recrystallization Solvent Systems
| Solvent/System | Suitable for Adducts that are... | Reference |
| Ethanol/Water | Moderately polar | [8] |
| Hexane/Ethyl Acetate | Nonpolar to moderately polar | [8] |
| Dichloromethane/Hexane | Nonpolar | [12] |
| Toluene | Aromatic or less polar | [12] |
Table 3: Preparative HPLC Parameters
| Parameter | Value | Reference |
| Column Type | C18 (Reversed-Phase) | [13] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (with 0.1% TFA or Formic Acid) | [14] |
| Flow Rate | 20-100 mL/min (for semi-preparative) | [15] |
| Typical Loading | 10-500 mg per injection | [9] |
| Expected Yield | >80% | Inferred |
| Achievable Purity | >99% | Inferred |
Experimental Protocols
Protocol 1: Column Chromatography of a Diels-Alder Adduct of this compound
This protocol is a general guideline for the purification of a hypothetical Diels-Alder adduct of this compound with furan.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude adduct in a minimal amount of dichloromethane or the eluent. For less soluble compounds, a dry loading technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the adduct.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a this compound Adduct
This protocol provides a general procedure for the recrystallization of a solid this compound adduct.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude adduct in various solvents at room temperature and upon heating. A suitable solvent will dissolve the adduct when hot but not at room temperature.[5]
-
Dissolution: Place the crude adduct in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[6]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Visualizations
Caption: General purification workflow for this compound adducts.
Caption: Troubleshooting logic for column chromatography.
References
- 1. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 2. Chromatography [chem.rochester.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. LabXchange [labxchange.org]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. amherst.edu [amherst.edu]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 11. Solvent systems with n-hexane and/or cyclohexane in countercurrent chromatography--Physico-chemical parameters and their impact on the separation of alkyl hydroxybenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 14. Separation of Cyclohexane, ethylidene- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
Technical Support Center: Optimizing Cyclohexyne Trapping Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for trapping the highly reactive intermediate, cyclohexyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for generating this compound for in situ trapping?
A1: this compound is a highly strained and unstable molecule, making its isolation impossible under normal conditions. It is therefore generated in situ and immediately trapped. Common methods for its generation include the fluoride-induced elimination from silyl (B83357) triflate or silyl tosylate precursors. For instance, (trimethylsilyl)cyclohex-1-en-2-yl triflate can be treated with a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) to generate this compound.[1] Photochemical methods from precursors like cyclopropanated phenanthrene (B1679779) have also been reported.
Q2: Which trapping agents are effective for intercepting this compound?
A2: Due to its high reactivity, this compound can be trapped by a variety of reagents. The most common trapping reactions are cycloadditions. Effective trapping agents include:
-
Dienes for [4+2] Diels-Alder cycloadditions (e.g., furan, 2,5-dimethylfuran, diphenylisobenzofuran).[2]
-
Nitrones for [3+2] cycloadditions, yielding isoxazolidines.[1]
-
Azides for [3+2] cycloadditions, forming triazoles.[3]
-
Nucleophiles like imidazole.[1]
Q3: My this compound trapping reaction is giving a low yield. What are the potential causes?
A3: Low yields in this compound trapping experiments can stem from several factors. The highly reactive nature of this compound means it can participate in side reactions if not efficiently trapped. Common issues include:
-
Inefficient generation of this compound: The precursor may be of poor quality, or the activation conditions (e.g., fluoride source) may be suboptimal.
-
Decomposition of the trapping agent: The chosen trapping agent might not be stable under the reaction conditions.
-
Slow trapping rate: The concentration of the trapping agent may be too low, or it may be a slow reacting trap, allowing this compound to oligomerize or react with other species.
-
Suboptimal reaction conditions: Temperature, solvent, and concentration all play a crucial role and may need to be optimized.
-
Moisture or air sensitivity: The reagents, especially the this compound precursor and the activating agent, may be sensitive to moisture or air.
Q4: How does temperature affect the efficiency of this compound trapping?
A4: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired trapping reaction, they can also accelerate decomposition pathways for the precursor, the trapping agent, or the product. For many Diels-Alder reactions, a moderate temperature is optimal. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. The ideal temperature will depend on the specific precursor, trapping agent, and solvent used.
Q5: What is the role of the solvent in a this compound trapping reaction?
A5: The solvent can significantly influence the reaction outcome. The choice of solvent can affect the solubility of the reagents, the rate of this compound generation, and the rate of the trapping reaction. For Diels-Alder reactions, solvent polarity can play a role, although the effects can be complex.[4][5][6][7][8] It is crucial to use anhydrous solvents, as moisture can interfere with the generation of this compound.[4] Common solvents for these reactions include tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Ineffective generation of this compound from the precursor. | - Verify the purity and integrity of the precursor. - Use a more soluble fluoride source, such as TBAF instead of CsF.[1] - Ensure all reagents and solvents are strictly anhydrous. |
| Low reactivity of the trapping agent. | - Increase the concentration of the trapping agent. - Switch to a more reactive trapping agent (e.g., a more electron-rich diene for a Diels-Alder reaction). | |
| Decomposition of this compound before it can be trapped. | - Decrease the reaction temperature. - Add the this compound precursor slowly to a solution of the trapping agent to maintain a low concentration of the precursor. | |
| Formation of multiple products/side reactions | This compound oligomerization. | - Increase the concentration of the trapping agent relative to the this compound precursor. |
| Reaction of the trapping agent with the precursor or activating agent. | - Perform control experiments to check for reactivity between the trapping agent and other components of the reaction mixture. | |
| Decomposition of the desired product. | - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Consider a lower reaction temperature. | |
| Inconsistent results | Variability in reagent quality. | - Use reagents from a reliable source and of the highest possible purity. - Purify reagents and solvents if necessary. |
| Presence of atmospheric moisture or oxygen. | - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Use flame-dried or oven-dried glassware. |
Quantitative Data Summary
The following tables summarize key reaction parameters. Please note that optimal conditions are highly dependent on the specific substrates and should be used as a starting point for optimization.
Table 1: Comparison of this compound Precursors and Activating Agents
| Precursor | Activating Agent | Typical Solvent | Notes |
| (Trimethylsilyl)cyclohex-1-en-2-yl triflate | CsF, TBAF | THF, CH2Cl2 | Silyl triflates are common and effective precursors.[1] |
| (Trimethylsilyl)cyclohex-1-en-2-yl tosylate | TBAF | THF | Silyl tosylates can be more stable and easier to handle than the corresponding triflates.[1] |
Table 2: Relative Reactivity of Common Trapping Agents
| Trapping Agent Class | Example | Reaction Type | Relative Reactivity |
| Dienes | Diphenylisobenzofuran | [4+2] Cycloaddition | High |
| Furan | [4+2] Cycloaddition | Moderate | |
| Nitrones | N-tert-butyl-α-phenylnitrone (PBN) | [3+2] Cycloaddition | Moderate to High |
| Azides | Phenyl azide | [3+2] Cycloaddition | Moderate |
| Nucleophiles | Imidazole | Nucleophilic attack | Moderate |
Note: Relative reactivity is a generalization and can be influenced by specific substituents and reaction conditions.
Experimental Protocols
General Protocol for this compound Generation and Trapping
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the trapping agent (typically 2-3 equivalents) and anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a separate flame-dried flask, prepare a solution of the this compound precursor (1 equivalent) in the same anhydrous solvent.
-
Reaction Initiation: To the solution of the trapping agent, add the activating agent (e.g., TBAF, 1.5 equivalents).
-
Slow Addition: Add the solution of the this compound precursor dropwise to the reaction mixture containing the trapping agent and activator over a period of 1-2 hours using a syringe pump. This slow addition helps to keep the concentration of the highly reactive this compound low, minimizing side reactions.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with saturated aqueous ammonium (B1175870) chloride). Extract the product with an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography.
Visualizations
References
- 1. Silyl Tosylate Precursors to this compound, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of cyclohexene thermal decomposition and cyclohexene + OH reactions [ouci.dntb.gov.ua]
- 3. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Modelling of solvent effects on the Diels–Alder reaction [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
identifying and characterizing cyclohexyne side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive intermediate, cyclohexyne. The information is designed to help identify and characterize common side products encountered during its in situ generation and trapping experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in this compound trapping experiments?
A1: Due to its high reactivity, this compound can undergo several side reactions concurrently with the desired trapping reaction. The most prevalent side products are dimers, trimers, and higher oligomers of this compound itself. Additionally, if the trapping agent is a diene in a Diels-Alder reaction, side products can include regioisomers and stereoisomers of the desired adduct. In some cases, products arising from reactions with the solvent or precursor materials may also be observed.
Q2: How can I minimize the formation of this compound dimers and oligomers?
A2: The formation of oligomeric side products is often favored at higher concentrations of the this compound precursor. To minimize these side reactions, it is recommended to use high dilution conditions. This can be achieved by the slow addition of the this compound precursor to a solution containing a high concentration of the trapping agent. Lowering the reaction temperature can also help to control the rate of undesired oligomerization.
Q3: My Diels-Alder trapping of this compound is yielding multiple isomers. What can I do to improve the selectivity?
A3: The formation of multiple isomers in a Diels-Alder reaction is a common challenge. To improve regioselectivity with unsymmetrical dienes, consider modifying the electronic properties of the diene or employing a Lewis acid catalyst, which can influence the frontier molecular orbital interactions. Stereoselectivity (endo/exo) is often temperature-dependent. Lower reaction temperatures generally favor the kinetic endo product.
Q4: What analytical techniques are best suited for identifying this compound side products?
A4: A combination of chromatographic and spectroscopic techniques is typically employed. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile side products by comparing their mass spectra to libraries and analyzing fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of both the desired adducts and purified side products.
Troubleshooting Guides
Below are common issues encountered during this compound experiments and suggested troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low yield of the desired trapped adduct and significant formation of polymeric material. | 1. High concentration of this compound. 2. Slow trapping reaction compared to oligomerization. 3. High reaction temperature. | 1. Employ high dilution techniques by slowly adding the this compound precursor. 2. Use a more reactive trapping agent if possible. 3. Lower the reaction temperature. |
| Complex product mixture observed by GC-MS or TLC. | 1. Formation of multiple regioisomers or stereoisomers. 2. Presence of unreacted starting materials. 3. Side reactions with solvent or impurities. | 1. For isomeric products, optimize reaction conditions (temperature, catalyst) to favor one isomer. 2. Ensure complete conversion of starting materials by monitoring the reaction with TLC or GC. 3. Use high-purity, anhydrous solvents. |
| Difficulty in separating the desired product from side products. | Similar polarities of the desired adduct and side products (e.g., dimers). | 1. Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). 2. Consider alternative purification techniques such as preparative TLC or HPLC. |
| Observation of unexpected peaks in NMR spectra of the crude product. | Presence of this compound oligomers or other unforeseen side products. | 1. Compare the spectra with known spectra of potential side products if available. 2. Isolate the impurities by chromatography for individual characterization. 3. Consider 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation of unknown products. |
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation and Trapping of this compound
This protocol describes a general method for the generation of this compound from a halocyclohexene precursor and its subsequent trapping with a diene.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the trapping agent (diene, 1.5 - 3.0 equivalents) in a suitable anhydrous solvent (e.g., THF, toluene).
-
Precursor Addition: Prepare a solution of the this compound precursor (e.g., 1-chlorocyclohexene, 1.0 equivalent) and a strong base (e.g., potassium tert-butoxide, 1.2 equivalents) in the same anhydrous solvent in a separate flask.
-
Reaction Execution: Using a syringe pump, add the precursor/base solution dropwise to the stirred solution of the trapping agent over a period of 1-4 hours at the desired reaction temperature (e.g., room temperature or cooled in an ice bath).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product mixture by flash column chromatography on silica (B1680970) gel to separate the desired adduct from side products.
Protocol 2: Identification and Characterization of Side Products
-
GC-MS Analysis of the Crude Reaction Mixture:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Inject the sample into a GC-MS instrument.
-
Analyze the resulting chromatogram to identify the retention times and mass spectra of the different components.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) to tentatively identify known compounds. Common side products to look for include this compound dimers (m/z = 160.12) and trimers (m/z = 240.18).
-
-
NMR Spectroscopy of Isolated Fractions:
-
Collect fractions from the column chromatography of the crude product.
-
Analyze the fractions corresponding to the side products by ¹H and ¹³C NMR spectroscopy.
-
Characteristic signals for oligomers may include complex aliphatic and olefinic regions. The absence of signals corresponding to the trapping agent can help confirm the presence of this compound-derived side products.
-
Data Presentation
The following table summarizes potential side products and their expected mass-to-charge ratios (m/z) for identification by MS.
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ m/z |
| This compound Dimer | C₁₂H₁₆ | 160.26 | 160.12 |
| This compound Trimer | C₁₈H₂₄ | 240.38 | 240.18 |
| Cyclohexene | C₆H₁₀ | 82.14 | 82.08 |
| Cyclohexanol | C₆H₁₂O | 100.16 | 100.09 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98.07 |
Visualizations
Caption: Formation of this compound and its competing reaction pathways.
Technical Support Center: Improving the Yield of Cyclohexyne Cycloaddition Reactions
Welcome to the Technical Support Center for optimizing cyclohexyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound cycloaddition reaction failing or giving a low yield?
A1: Low yields in this compound cycloadditions often stem from the high reactivity and instability of this compound, which is generated in situ. Common causes for low yield include:
-
Inefficient Generation of this compound: The choice of precursor and activation method is critical. Silyl (B83357) triflates are common precursors, and the fluoride (B91410) source can significantly impact the efficiency of this compound generation.
-
Decomposition/Dimerization of this compound: As a highly strained and reactive intermediate, this compound can rapidly decompose or dimerize if not trapped efficiently by the diene or dipole.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a crucial role in the delicate balance between the generation and trapping of this compound.
-
Poor Reactivity of the Trapping Agent: The diene or dipole may not be reactive enough to trap the transient this compound effectively.
-
Impure Reagents or Solvents: Moisture and other impurities can interfere with the generation of this compound and subsequent cycloaddition.
Q2: How do I choose the right precursor and fluoride source for generating this compound?
A2: The most common precursors for this compound are 2-silylcyclohexenyl triflates or tosylates. The choice of the silyl group and the fluoride source can influence the rate of this compound generation.
-
Silyl Precursors: Trimethylsilyl (TMS) and triethylsilyl (TES) triflates are frequently used. Silyl tosylates can also be effective precursors.[1]
-
Fluoride Source: Cesium fluoride (CsF) and tetrabutylammonium (B224687) fluoride (TBAF) are common choices. TBAF is more soluble in many organic solvents and can be more effective than CsF in some cases.[1] For instance, when using a silyl tosylate precursor, TBAF was found to be effective where CsF was not.[1]
Q3: What are the most common side reactions in this compound cycloadditions?
A3: The high reactivity of this compound can lead to several side reactions that compete with the desired cycloaddition:
-
Dimerization/Oligomerization: If the concentration of the trapping agent is too low or its reactivity is insufficient, this compound can react with itself to form dimers and other oligomers.
-
Reaction with Solvent or Impurities: The highly electrophilic nature of this compound makes it susceptible to attack by nucleophilic solvents or impurities.
-
Protonation: Trace amounts of acid can lead to protonation of the intermediate vinyl anion during generation, preventing the formation of this compound.
-
Rearrangement of the Precursor: Under certain conditions, the precursor itself may undergo side reactions.
Q4: How can I improve the regioselectivity of my this compound cycloaddition?
A4: Regioselectivity in this compound cycloadditions, particularly with unsymmetrical dienes or dipoles, is governed by both electronic and steric factors. The distortion/interaction model is a useful theoretical framework for predicting and understanding regioselectivity in reactions of strained intermediates like this compound.[2]
To improve regioselectivity:
-
Modify Substituents: Altering the electronic nature (electron-donating vs. electron-withdrawing) or steric bulk of substituents on the trapping agent can influence the preferred orientation of the cycloaddition.
-
Solvent Effects: The polarity of the solvent can influence the transition state and, consequently, the regioselectivity. It is advisable to screen different solvents.
-
Temperature Optimization: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the product formed via the transition state of lower energy.
II. Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during this compound cycloaddition experiments.
Guide 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient this compound Generation | - Verify the purity and integrity of the silyl triflate or tosylate precursor. - Switch to a more soluble fluoride source (e.g., from CsF to TBAF).[1] - Ensure the fluoride source is anhydrous. |
| This compound Decomposition/Dimerization | - Increase the concentration of the trapping agent (diene or dipole). - Add the this compound precursor slowly to a solution of the trapping agent to maintain a low instantaneous concentration of this compound. - Lower the reaction temperature to reduce the rate of decomposition. |
| Suboptimal Reaction Conditions | - Screen different solvents. Acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) are commonly used. - Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. - Adjust the stoichiometry of the reagents. An excess of the trapping agent is often beneficial. |
| Poor Trapping Agent Reactivity | - Consider using a more electron-rich diene or a more reactive dipole. The electronics of the trapping agent significantly influence the reaction rate.[3] |
| Impure Reagents | - Use freshly distilled and anhydrous solvents. - Ensure all reagents are pure and free from acidic or nucleophilic impurities. |
Guide 2: Formation of Multiple Products/Low Selectivity
| Possible Cause | Troubleshooting Steps |
| Low Regioselectivity | - Modify the substituents on the unsymmetrical trapping agent to enhance electronic or steric differentiation. - Consult computational models like the distortion/interaction model to predict favorable substitution patterns.[2] - Screen a range of solvents with varying polarities. - Optimize the reaction temperature; lower temperatures often favor higher selectivity. |
| Formation of Stereoisomers | - For Diels-Alder reactions, the stereochemistry of the dienophile is generally retained in the product. Ensure the starting dienophile has high stereochemical purity. - The "endo rule" often applies to Diels-Alder reactions, but exceptions can occur with strained systems. Analyze the product mixture carefully to determine the major stereoisomer. |
| Byproduct Formation | - If dimerization is an issue, follow the steps in Guide 1 to minimize this compound decomposition. - If byproducts from reaction with the solvent are observed, switch to a more inert solvent. |
III. Data Presentation: Quantitative Yields in this compound Cycloadditions
The following tables summarize reported yields for various this compound cycloaddition reactions, providing a basis for comparison and optimization.
Table 1: Comparison of Fluoride Source for this compound Generation and Trapping [1]
| Precursor | Fluoride Source | Trapping Agent | Product | Yield (%) |
| 2-(trimethylsilyl)cyclohex-1-en-1-yl triflate | CsF | Furan | Diels-Alder Adduct | 75 |
| 2-(trimethylsilyl)cyclohex-1-en-1-yl tosylate | CsF | Furan | Diels-Alder Adduct | No Reaction |
| 2-(trimethylsilyl)cyclohex-1-en-1-yl tosylate | TBAF | 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | 65 |
Table 2: Yields of [3+2] Cycloaddition of this compound with Various 1,3-Dipoles [2]
| Trapping Agent (1,3-Dipole) | Solvent | Temperature (°C) | Yield (%) |
| Benzyl azide (B81097) | MeCN | 80 | 78 |
| Phenyl azide | MeCN | 80 | 75 |
| Methyl diazoacetate | MeCN | 80 | 65 |
| N-phenylsydnone | MeCN | 80 | 55 |
| C,N-diphenylnitrone | MeCN | 80 | 72 |
| Nitromethane (as nitrile oxide precursor) | MeCN/Benzene | 80 | 68 |
Table 3: Yields of [4+2] Diels-Alder Cycloaddition of this compound with Various Dienes
| Trapping Agent (Diene) | Solvent | Temperature (°C) | Yield (%) |
| Furan | MeCN | 80 | 75 |
| 2-Methylfuran | MeCN | 80 | 70 |
| 1,3-Diphenylisobenzofuran | THF | 60 | 65 |
| Cyclopentadiene | MeCN | 80 | 85 |
IV. Experimental Protocols
Protocol 1: General Procedure for the In Situ Generation of this compound and its [4+2] Cycloaddition with a Diene
This protocol describes the fluoride-mediated generation of this compound from a silyl triflate precursor and its subsequent trapping in a Diels-Alder reaction.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the diene (1.2 equivalents) and anhydrous cesium fluoride (CsF, 5.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) to achieve a desired concentration (e.g., 0.1 M with respect to the this compound precursor).
-
Precursor Addition: To the stirred suspension, add a solution of 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126) (1.0 equivalent) in anhydrous MeCN dropwise over a period of 10-15 minutes at the desired reaction temperature (e.g., 80 °C).
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Diels-Alder adduct.
Protocol 2: General Procedure for the In Situ Generation of this compound and its [3+2] Cycloaddition with an Azide
This protocol details the cycloaddition of in situ generated this compound with an organic azide to form a triazole.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the organic azide (1.0 equivalent) and anhydrous cesium fluoride (CsF, 5.0 equivalents).
-
Solvent and Precursor Addition: Add anhydrous acetonitrile (MeCN) to the tube, followed by the addition of 2-(trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (1.2 equivalents).
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting azide is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired triazole product.[2]
V. Visualizations
References
Technical Support Center: Scaling Up Cyclohexyne Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered when scaling up reactions involving the highly reactive intermediate, cyclohexyne.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: The primary challenges stem from the inherent instability and high reactivity of this compound, which is a strained cyclic alkyne.[1][2] Key issues include:
-
Thermal Management: this compound reactions are often highly exothermic. Heat dissipation becomes less efficient as the reactor volume increases, leading to a risk of thermal runaway.[3][4][5][6][7]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is crucial for consistent product formation and to avoid localized "hot spots." Scaling up can lead to mass transfer limitations, affecting reaction rates and selectivity.[8][9][10]
-
In Situ Generation Control: this compound is typically generated in situ due to its instability.[1] Controlling the rate of its formation to match its consumption in the subsequent reaction is critical to prevent accumulation and potential side reactions or decomposition.
-
Catalyst Deactivation: For reactions employing a catalyst, issues such as coking, fouling, or leaching of the active metal can occur, leading to decreased efficiency and product yield over time.[11][12][13][14]
-
Purification: The purification of the final product at a larger scale can be challenging, especially if side products with similar physical properties are formed.[15][16][17]
-
Safety: The potential for runaway reactions and the handling of potentially hazardous precursors and reagents require stringent safety protocols.[3][4][5]
Q2: How does the instability of this compound affect scale-up?
A2: this compound's high ring strain makes it extremely reactive and prone to rapid, often exothermic, reactions.[1] It cannot be isolated or stored under normal conditions.[1] This necessitates its generation in the presence of a trapping agent. On a larger scale, any mismatch between the rate of this compound generation and its consumption can lead to an accumulation of this high-energy intermediate, increasing the risk of uncontrolled decomposition or polymerization, which can result in a dangerous runaway reaction.[3][4]
Q3: What are the key considerations for thermal management during scale-up?
A3: Effective thermal management is critical for safety and reaction performance. Key considerations include:
-
Reactor Choice: Jacketed reactors with a high surface-area-to-volume ratio are preferable for efficient heat exchange.
-
Heat Transfer Fluid: The choice of heat transfer fluid and its flow rate must be adequate to remove the heat generated by the reaction.
-
Controlled Addition: For semi-batch processes, the rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.[4]
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential to detect any deviation from the desired profile.[3]
-
Emergency Cooling: A pre-planned emergency cooling system should be in place to quench the reaction in case of a thermal runaway.
Troubleshooting Guides
Problem 1: Low or Inconsistent Product Yield Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Poor Mixing/Mass Transfer Limitation | - Increase agitation speed, but monitor for changes in power draw and potential splashing. - Evaluate the impeller design for the specific reactor geometry and reaction mixture viscosity. - Consider using a different reactor design, such as one with baffles, to improve mixing efficiency.[8] |
| Inefficient Heat Transfer | - Verify that the cooling system is adequate for the larger scale. - Monitor the internal and jacket temperatures to ensure efficient heat removal. - Reduce the rate of reagent addition to lower the instantaneous heat generation.[4] |
| Catalyst Deactivation | - Analyze the spent catalyst to identify the deactivation mechanism (e.g., coking, poisoning).[11][12][13] - If poisoning is suspected, ensure the purity of all starting materials and solvents. - For heterogeneous catalysts, consider modifications to the support or active metal to improve stability. |
| Side Reactions | - Analyze the crude reaction mixture to identify major byproducts. - Adjust reaction parameters such as temperature, concentration, or stoichiometry to disfavor side reactions. - Ensure the rate of in situ generation of this compound does not exceed its rate of consumption. |
Problem 2: Thermal Runaway or Loss of Temperature Control
| Potential Cause | Immediate Actions & Preventative Measures |
| Excessive Reagent Addition Rate | Immediate: Stop reagent addition and apply emergency cooling. Preventative: Re-evaluate the safe addition rate based on calorimetric data. Implement a programmed, slow addition protocol.[4] |
| Cooling System Failure | Immediate: Stop all reagent feeds and, if safe, add a reaction quench. Preventative: Regularly inspect and maintain the cooling system. Install backup cooling capabilities. |
| Accumulation of Unreacted Intermediates | Immediate: Stop reagent addition and allow the reaction to "catch up." Preventative: Ensure the reaction that consumes this compound is fast enough to keep its steady-state concentration low. Monitor the reaction progress in real-time if possible. |
Data Presentation: Key Parameters in Scaling Up this compound Reactions
The following table summarizes critical parameters to consider during the scale-up of this compound reactions. While exact quantitative data is highly reaction-specific, this table provides a framework for comparison and risk assessment.
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Production Scale (e.g., 1000 L) | Key Scale-Up Challenge |
| Surface Area to Volume Ratio | High | Medium | Low | Reduced efficiency of heat transfer per unit volume.[3][7] |
| Mixing Time | Short | Moderate | Long | Increased risk of localized concentration and temperature gradients.[7][8][10] |
| Heat Generation Rate | Low | High | Very High | Potential for thermal runaway if not adequately controlled.[4][7] |
| Reagent Addition Time | Typically short | Extended | Significantly extended | Requires precise control to manage exotherms and maintain safety. |
| Catalyst Loading (mol%) | May be higher | Optimized for cost and activity | Minimized for cost-effectiveness | Catalyst deactivation becomes more economically significant.[12] |
| Yield (%) | Often high | May decrease due to mixing/heating issues | Target is to maintain lab-scale yield | Requires careful process optimization. |
| Purification Method | Chromatography is common | Crystallization or distillation preferred | Crystallization or distillation is necessary | Chromatography is often not economically viable at this scale.[6] |
Experimental Protocols
General Protocol for a Scaled-Up Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with In Situ Generated this compound
This protocol outlines a generalized procedure for a SPAAC reaction where this compound is generated in situ from a precursor and immediately trapped by an azide (B81097). This is a hypothetical protocol and must be adapted and thoroughly tested at a small scale before attempting a larger scale.
1. Reactor Setup and Inerting:
-
A jacketed glass reactor equipped with an overhead stirrer, a thermocouple to monitor internal temperature, a condenser, and an addition funnel is assembled.
-
The system is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
2. Reagent Charging:
-
The azide substrate and a suitable solvent are charged to the reactor.
-
The this compound precursor (e.g., a cyclohexenyl triflate) is dissolved in a separate portion of the solvent.
-
The base required for the elimination reaction to form this compound (e.g., a non-nucleophilic base) is prepared as a solution in the addition funnel.
3. Reaction Execution:
-
The reactor contents are brought to the desired reaction temperature.
-
The solution of the base is added dropwise to the reactor over a calculated period. The addition rate should be slow enough to maintain a constant internal temperature and prevent the accumulation of the this compound precursor.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or in-situ IR).
4. Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water or a mild acid).
-
The product is isolated by extraction.
-
The crude product is purified by a scalable method such as crystallization or distillation.
Critical Scale-Up Considerations for this Protocol:
-
Heat Management: The elimination reaction to form this compound and the subsequent SPAAC reaction can both be exothermic. The rate of base addition is the primary means of controlling the overall rate of heat generation.
-
Mixing: Efficient stirring is essential to ensure that the generated this compound rapidly encounters an azide molecule.
-
Precursor Purity: Impurities in the this compound precursor or other reagents can lead to side reactions and lower yields.
Visualizations
Caption: Logical relationships between challenges and solutions.
Caption: General workflow for scaling up this compound reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. proprep.com [proprep.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. fauske.com [fauske.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. visimix.com [visimix.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 11. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Avoiding Dimerization of Cyclohexyne in Solution
Welcome to the technical support center for handling cyclohexyne in solution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you successfully utilize this highly reactive intermediate in your synthetic endeavors while minimizing its problematic dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (C₆H₈) is a highly strained and unstable cyclic alkyne.[1] The six-membered ring structure forces the normally linear alkyne bond (180°) into a significantly bent geometry, leading to high ring strain.[2] This strain makes this compound exceptionally reactive and it cannot be isolated under normal laboratory conditions.[1] It readily undergoes reactions that relieve this strain, such as cycloadditions and dimerization.
Q2: What is this compound dimerization and why is it a problem?
Dimerization is a self-reaction where two molecules of this compound react with each other, leading to the formation of undesired dimeric products. This process competes with the desired reaction of this compound with a trapping agent, thereby reducing the yield of the target molecule.
Q3: How is this compound typically generated in the lab to avoid premature dimerization?
To control its high reactivity, this compound is generated in situ, meaning it is produced in the reaction mixture in the presence of a trapping agent.[1] This ensures that the this compound has a high probability of reacting with the desired trapping agent as soon as it is formed. Common methods for in situ generation involve the elimination reaction of stable precursors, such as 2-silylcyclohex-1-en-1-yl triflates or tosylates, initiated by a fluoride (B91410) source.[3][4]
Q4: What are the most common precursors for generating this compound?
The most widely used precursors are silyl (B83357) triflates, such as 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate.[3] Silyl tosylates are also effective precursors and can be advantageous in cases where the corresponding silyl triflate is unstable.[4]
Q5: What are suitable trapping agents for this compound?
A variety of trapping agents can be employed to intercept this compound, including:
-
Dienes for [4+2] cycloaddition reactions (Diels-Alder reaction).[4]
-
1,3-Dipoles such as azides, nitrones, and nitrile oxides for [3+2] cycloaddition reactions.[5][6]
-
Nucleophiles like imidazoles.[4]
-
Olefins for [2+2] cycloaddition reactions.[7]
The choice of trapping agent will depend on the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the in situ generation and trapping of this compound.
Issue 1: Low or No Yield of the Desired Trapped Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient this compound Generation | - Check Precursor Quality: Ensure the silyl triflate or tosylate precursor is pure and has not degraded. These precursors can be sensitive to moisture. Store them under an inert atmosphere and handle them with care.[4] - Verify Fluoride Source Activity: The fluoride source (e.g., CsF, TBAF) is crucial for initiating the elimination reaction. Use freshly opened or properly stored fluoride sources. TBAF solutions can absorb water, which can affect their activity. Consider using anhydrous TBAF or drying CsF before use.[4] - Optimize Fluoride Source: Silyl tosylates may require a more soluble fluoride source like TBAF, as CsF might not be reactive enough.[4] |
| Dominant Dimerization | - Increase Trapping Agent Concentration: A higher concentration of the trapping agent increases the likelihood of a productive collision with the generated this compound. An excess of the trapping agent (e.g., 1.5-3.0 equivalents) is often recommended.[4] - Decrease Precursor Concentration: Running the reaction at a lower concentration (e.g., 0.02 M) can disfavor the bimolecular dimerization reaction.[7] - Slow Addition of Precursor/Fluoride Source: Adding the precursor or the fluoride source slowly to the reaction mixture containing the trapping agent can help maintain a low instantaneous concentration of this compound, thus minimizing dimerization. |
| Decomposition of Reactants or Products | - Optimize Reaction Temperature: While some this compound generation methods work at room temperature, others may require heating.[4] However, excessive heat can lead to the decomposition of the precursor, trapping agent, or the desired product. Experiment with a range of temperatures to find the optimal balance. |
| Poor Reactivity of the Trapping Agent | - Select a More Reactive Trapping Agent: Not all trapping agents are equally effective. If you observe low yields, consider switching to a more reactive diene or 1,3-dipole. The reactivity of the trapping agent is a critical factor for successful interception of the transient this compound.[6] |
| Solvent Effects | - Choose an Appropriate Solvent: The choice of solvent can influence the solubility of the reactants and the rate of the reaction. Anhydrous acetonitrile (B52724) and THF are commonly used solvents.[3] The polarity of the solvent can also play a role in the reaction outcome.[8] |
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Trapping Agent | - Check Trapping Agent Stability: Ensure that the trapping agent is stable under the reaction conditions. It may be reacting with the fluoride source or decomposing at the reaction temperature. |
| Complex Reaction Pathways | - Analyze the Reaction Mixture: Use techniques like NMR and mass spectrometry to identify the major byproducts. This can provide insights into competing reaction pathways. For example, some trapping reactions can lead to rearranged products.[9] |
| Presence of Water or Other Impurities | - Ensure Anhydrous Conditions: Moisture can interfere with the generation of this compound and lead to side reactions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Experimental Protocols & Data
General Protocol for in situ Generation and Trapping of this compound
This protocol is a generalized procedure based on common literature methods.[3][4] Optimization of specific parameters such as temperature, concentration, and reaction time may be necessary for different substrates.
Materials:
-
This compound precursor (e.g., 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate)
-
Trapping agent (e.g., 1,3-diphenylisobenzofuran, nitrone, azide)
-
Fluoride source (e.g., CsF or TBAF solution)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a dried flask under an inert atmosphere, add the this compound precursor and the trapping agent.
-
Add the anhydrous solvent to dissolve the reactants.
-
Stir the solution at the desired temperature (e.g., room temperature).
-
Add the fluoride source to the stirred solution. If using a solid fluoride source like CsF, it can be added directly. If using a solution like TBAF, it should be added dropwise.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or saturated aqueous NaHCO₃).
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
Quantitative Data: Examples of Successful this compound Trapping Reactions
The following table summarizes reaction conditions and yields for the trapping of this compound generated from silyl triflate or tosylate precursors. This data can serve as a starting point for designing your own experiments.
| Precursor | Fluoride Source | Trapping Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Silyl Triflate | CsF | 1,3-Diphenylisobenzofuran | Acetonitrile | RT | 1-3 | High |
| Silyl Triflate | CsF | Benzyl Azide | Acetonitrile | RT | - | High |
| Silyl Triflate | CsF | Sydnone | Acetonitrile | RT | - | High |
| Silyl Tosylate | TBAF | 1,3-Diphenylisobenzofuran | THF | Heat | - | Comparable to triflate |
| Silyl Tosylate | TBAF | Nitrone | THF | Heat | - | Comparable to triflate |
| Silyl Tosylate | TBAF | Imidazole | THF | Heat | - | Moderate |
Note: "High" and "Comparable to triflate" yields are as reported in the literature, which are typically in the good to excellent range. "Moderate" indicates a lower but still synthetically useful yield. Specific yield percentages can vary depending on the exact substrates and reaction scale.[4][10]
Visualizations
Experimental Workflow for this compound Generation and Trapping
Caption: General experimental workflow for the in situ generation and trapping of this compound.
Logical Relationship of Factors Affecting this compound Trapping Success
Caption: Factors influencing the outcome of this compound trapping reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Silyl Tosylate Precursors to this compound, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Trapping of 1,2-Cyclohexadienes with 1,3-Dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
effect of base on cyclohexyne generation and side reactions
Welcome to the Technical Support Center for Cyclohexyne Generation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during this compound generation experiments.
Issue 1: Low or No Yield of Trapped this compound Adduct
Possible Causes and Solutions:
-
Insufficient Base Strength or Inappropriate Base Selection: The choice of base is critical for the efficient dehydrohalogenation of cyclohexenyl precursors to form this compound. Strong, non-nucleophilic bases are required to promote elimination over competing substitution reactions.
-
Solution: Switch to a stronger, sterically hindered base. Lithium diisopropylamide (LDA), potassium tert-butoxide, and sodium amide are commonly used. The effectiveness of the base can be influenced by the specific substrate and reaction conditions.
-
-
Poor Quality of Reagents or Solvents: Moisture or impurities in the reagents or solvents can quench the strong base or react with the highly reactive this compound intermediate.
-
Solution: Ensure all reagents are of high purity and solvents are rigorously dried before use. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Inefficient Trapping of this compound: this compound is a transient intermediate and must be trapped in situ. The trapping agent may not be reactive enough or its concentration may be too low.
-
Solution: Use a highly reactive trapping agent, such as furan (B31954) or 2,5-diphenylisobenzofuran. Ensure a sufficient excess of the trapping agent is present in the reaction mixture before the base is added to generate this compound.
-
-
Incorrect Reaction Temperature: The optimal temperature for this compound generation and trapping can vary depending on the base and substrate used.
-
Solution: Optimize the reaction temperature. Some bases, like LDA, are often used at low temperatures (e.g., -78 °C to 0 °C), while others may require higher temperatures.
-
Issue 2: Formation of Multiple Side Products
Possible Causes and Solutions:
-
Nucleophilic Attack by the Base: Less sterically hindered strong bases, such as sodium amide, can act as nucleophiles, leading to substitution products instead of elimination.
-
Solution: Employ a more sterically hindered base like potassium tert-butoxide or LDA to minimize nucleophilic side reactions.
-
-
Reaction with Solvent: The highly reactive this compound can react with certain solvents.
-
Solution: Choose an inert solvent that does not react with this compound, such as tetrahydrofuran (B95107) (THF) or diethyl ether.
-
-
Oligomerization of this compound: In the absence of an efficient trapping agent, this compound can undergo self-condensation or oligomerization.
-
Solution: Ensure the trapping agent is present in sufficient concentration and is added before or concurrently with the base.
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for generating this compound?
A1: The "best" base depends on the specific substrate and desired reaction conditions. Here's a comparison of commonly used bases:
| Base | Precursor Example | Typical Conditions | Advantages | Potential Side Reactions/Disadvantages |
| Potassium tert-butoxide (t-BuOK) | 1-Bromocyclohexene | THF, room temp. to reflux | Commercially available, strong base, bulky nature minimizes nucleophilic attack.[1] | Can promote elimination side reactions in the substrate if other labile protons are present. |
| Lithium diisopropylamide (LDA) | 1-Chlorocyclohexene | THF, -78 °C to 0 °C | Very strong, non-nucleophilic base due to steric hindrance.[2] | Must be freshly prepared or titrated before use; requires low temperatures. |
| Sodium amide (NaNH₂) | 1-Chlorocyclohexene | Liquid ammonia (B1221849) or inert solvent | Very strong base, can be effective for dehydrohalogenation. | Can act as a nucleophile, leading to the formation of amine-substituted side products.[3] |
Q2: What are the most common side reactions when generating this compound?
A2: Common side reactions include:
-
Nucleophilic substitution: The base or other nucleophiles present in the reaction mixture can attack the cyclohexenyl precursor, leading to substitution products instead of this compound.
-
Dimerization or oligomerization of this compound: If not trapped efficiently, the highly reactive this compound can react with itself.
-
Reaction with impurities: Traces of water or other protic impurities can quench the strong base and inhibit the reaction.
Q3: How can I confirm the formation of this compound?
A3: Direct detection of the transient this compound intermediate is challenging. Its formation is typically inferred by the isolation and characterization of its trapped adducts. For example, the Diels-Alder reaction of this compound with a diene like furan or 2,5-diphenylisobenzofuran yields a characteristic bicyclic adduct that can be identified using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Experimental Protocols
Generation and Trapping of this compound with Potassium tert-Butoxide and Furan
This protocol describes the generation of this compound from 1-bromocyclohexene using potassium tert-butoxide and its in-situ trapping with furan.
Materials:
-
1-Bromocyclohexene
-
Potassium tert-butoxide (t-BuOK)
-
Furan (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, dissolve 1-bromocyclohexene (1.0 eq) and a large excess of furan (e.g., 10 eq) in anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.
-
Slowly add the potassium tert-butoxide solution from the dropping funnel to the stirred solution of 1-bromocyclohexene and furan at room temperature over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Diels-Alder adduct by column chromatography on silica (B1680970) gel.
Visualizations
Caption: General workflow for this compound generation and trapping.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Identification of Cyclohexyne-Diene Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to identify the products of Diels-Alder reactions between the highly reactive cyclohexyne and various dienes. Due to the transient nature of this compound, it is typically generated in situ and trapped with a diene. For the purpose of this guide, we will focus on the adduct formed with furan (B31954) as a representative example and compare its expected spectroscopic data with a well-characterized analog, the benzyne-furan adduct (1,4-dihydro-1,4-epoxynaphthalene).
Experimental Protocols
The following section details the methodologies for the synthesis and spectroscopic analysis of this compound-diene adducts.
Synthesis of this compound-Furan Adduct (A Representative Protocol)
In Situ Generation of this compound and Trapping with Furan:
This compound can be generated from several precursors. A common method involves the oxidation of 1-amino-1H-benzotriazole with lead(IV) acetate (B1210297). The highly strained this compound is immediately trapped by a diene present in the reaction mixture.
Materials:
-
1-Amino-1H-benzotriazole
-
Lead(IV) acetate
-
Furan
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 1-amino-1H-benzotriazole (1.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Furan (5-10 equivalents) is added to this solution.
-
The mixture is cooled to 0°C in an ice bath.
-
Lead(IV) acetate (1.0 equivalent) is added portion-wise over 15-20 minutes with vigorous stirring. The reaction mixture typically turns brown.
-
The reaction is allowed to stir at 0°C for 1 hour and then warmed to room temperature and stirred for an additional 2-3 hours.
-
The reaction mixture is filtered through a pad of celite to remove insoluble lead salts.
-
The filtrate is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound-furan adduct.
Spectroscopic Analysis
Instrumentation:
-
Nuclear Magnetic Resonance (NMR): A 400 MHz or higher field spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer. Spectra can be obtained from a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): An instrument capable of electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
Data Presentation: A Comparative Analysis
The following table summarizes the expected spectroscopic data for the this compound-furan adduct compared to the known data for the benzyne-furan adduct. The data for the this compound adduct is estimated based on characteristic values for similar bicyclic systems and cyclohexene (B86901) derivatives.
| Spectroscopic Technique | This compound-Furan Adduct (Expected) | Benzyne-Furan Adduct (1,4-dihydro-1,4-epoxynaphthalene)[1][2][3][4][5][6] | Comparison and Rationale |
| ¹H NMR (CDCl₃, ppm) | ~7.0 (t, 2H, olefinic H in furan ring)~5.1 (t, 2H, bridgehead H)~6.1 (t, 2H, olefinic H in cyclohexene ring)~2.2 (m, 4H, allylic H in cyclohexene ring)~1.6 (m, 4H, aliphatic H in cyclohexene ring) | 7.01 (t, 2H)5.15 (t, 2H)7.2-7.4 (m, 4H, aromatic H) | The chemical shifts for the protons on the furan-derived portion of the molecule are expected to be very similar. The aromatic protons of the benzyne (B1209423) adduct are replaced by olefinic and aliphatic protons in the this compound adduct, with expected chemical shifts in the typical ranges for cyclohexene derivatives. |
| ¹³C NMR (CDCl₃, ppm) | ~143 (olefinic C in furan ring)~82 (bridgehead C)~127 (olefinic C in cyclohexene ring)~25 (allylic C in cyclohexene ring)~22 (aliphatic C in cyclohexene ring) | 143.282.5148.9 (quaternary aromatic C)125.1 (aromatic CH)120.0 (aromatic CH) | The bridgehead and furan-derived olefinic carbons should have very similar chemical shifts. The aromatic carbons of the benzyne adduct are replaced by the sp² and sp³ carbons of the cyclohexene ring in the this compound adduct, with expected shifts around 127 ppm for the double bond and 22-25 ppm for the saturated carbons.[7] |
| IR (cm⁻¹) | ~3050 (C-H stretch, olefinic)~2930, 2860 (C-H stretch, aliphatic)~1650 (C=C stretch, cyclohexene)~1100 (C-O-C stretch, ether bridge) | ~3060 (C-H stretch, aromatic/olefinic)~1460, 1580 (C=C stretch, aromatic)~1100 (C-O-C stretch, ether bridge) | The key differences will be the presence of strong aliphatic C-H stretches and a C=C stretch for the cyclohexene ring in the this compound adduct, and the absence of aromatic C=C stretching bands that are characteristic of the benzyne adduct. |
| Mass Spectrometry (m/z) | M⁺ = 148Fragments from retro-Diels-Alder (m/z = 80, 68) | M⁺ = 144Fragments from retro-Diels-Alder (m/z = 76, 68) | The molecular ion peak will differ by 4 mass units, reflecting the difference between a cyclohexene and a benzene (B151609) ring. Both adducts are expected to undergo a characteristic retro-Diels-Alder fragmentation, losing furan (m/z = 68) and leaving the corresponding cycloalkyne cation. |
Visualization of Experimental and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Experimental workflow for the synthesis and spectroscopic identification of a this compound-furan adduct.
Caption: Spectroscopic comparison of a this compound-furan adduct with its benzyne analog.
References
- 1. 1,4-Dihydro-1,4-epoxynaphthalene | C10H8O | CID 97139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,4-Epoxynaphthalene, 1,4-dihydro- [webbook.nist.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
Cyclohexyne vs. Cyclopentyne: A Comparative Guide to Reactivity
In the realm of strained cyclic alkynes, cyclohexyne and cyclopentyne (B14760497) represent fascinating subjects of study due to their high reactivity, which is a direct consequence of significant ring strain. This guide provides a detailed comparison of their reactivity, supported by experimental and computational data, to inform researchers, scientists, and drug development professionals.
Introduction
Cycloalkynes are cyclic hydrocarbons containing a carbon-carbon triple bond within the ring. The linear geometry required by sp-hybridized carbon atoms of the alkyne is severely distorted in smaller rings, leading to substantial angle strain and, consequently, high reactivity. This compound (C₆H₈) and cyclopentyne (C₅H₆) are too reactive to be isolated under normal conditions and are typically generated in situ as transient intermediates.[1] Their fleeting existence, however, belies their utility in synthetic chemistry, particularly in cycloaddition reactions.[2][3]
The primary factor governing the reactivity of these cycloalkynes is ring strain. The smaller the ring, the greater the deviation from the ideal 180° bond angle of a linear alkyne, and the higher the strain energy.[4][5] This increased strain energy translates to a greater driving force for reactions that relieve this strain.
Quantitative Comparison of Properties
The following table summarizes key computational data that highlights the differences in strain and geometry between this compound and cyclopentyne.
| Property | This compound | Cyclopentyne | Reference |
| Calculated Strain Energy (kcal/mol) | ~44 | ~74 | [2] |
| Calculated Internal Alkyne Angle | 132° | 116° | [2] |
| Calculated Diradical Character | - | ~10% | [2] |
Note: These values are based on computational studies and may vary slightly depending on the theoretical model used.
The significantly higher strain energy of cyclopentyne compared to this compound is a direct result of the more severe bond angle distortion in the five-membered ring.[2] This greater strain makes cyclopentyne the more reactive of the two species. The substantial strain in cyclopentyne also leads to a notable diradical character, which can influence its reactivity profile.[2]
Factors Influencing Reactivity
The enhanced reactivity of cyclopentyne over this compound can be attributed to the following factors, as illustrated in the diagram below:
As depicted, the higher ring strain in cyclopentyne, resulting from a more acute bond angle at the triple bond, is the principal driver of its greater reactivity compared to this compound.
Experimental Evidence and Applications
Both this compound and cyclopentyne are valuable intermediates in organic synthesis, primarily utilized in cycloaddition reactions to construct complex molecular architectures. Their high reactivity allows them to readily participate in [4+2] and [2+2] cycloadditions.[6][7]
Due to its extreme reactivity, the synthetic applications of cyclopentyne have been somewhat more limited compared to this compound.[2] However, both have been successfully employed in the synthesis of novel heterocyclic compounds.[2][3][8] Computational studies, such as those employing the distortion/interaction model, have been instrumental in predicting the regioselectivity of reactions involving these strained alkynes.[2][3]
Experimental Protocols
The generation of this compound and cyclopentyne for synthetic applications is typically achieved in situ due to their high reactivity. Common methods involve elimination reactions from suitable precursors.
General Protocol for the Generation of this compound and Cyclopentyne:
A widely used method for generating these strained cycloalkynes is the fluoride-induced elimination of a 2-trimethylsilylcyclohex-1-enyl triflate or a 2-trimethylsilylcyclopent-1-enyl triflate precursor.
-
Precursor Synthesis: The vinyl triflate precursors are synthesized from the corresponding cyclic ketones. The ketone is first converted to its silyl (B83357) enol ether, which is then reacted with a source of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).
-
In Situ Generation and Trapping: The cycloalkyne is generated by treating the vinyl triflate precursor with a fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether, in the presence of a trapping agent. The trapping agent is a molecule that will readily react with the highly reactive cycloalkyne, for example, a diene for a Diels-Alder reaction. The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) at room temperature or slightly elevated temperatures.
Workflow for In Situ Generation and Trapping:
Conclusion
The reactivity of this compound and cyclopentyne is dominated by their inherent ring strain, with cyclopentyne being the more reactive species due to greater angle distortion. While their transient nature presents experimental challenges, their high reactivity makes them powerful tools for the synthesis of complex molecules. The choice between this compound and cyclopentyne in a synthetic strategy will depend on the desired reactivity and the specific target molecule. Computational models are invaluable for predicting and understanding the outcomes of reactions involving these highly strained and fascinating chemical intermediates.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Q & A: Why do you suppose no one has ever been able to make cyclopentyne as a stable molecule? [studyorgo.com]
- 5. organic chemistry - Why is cyclopentyne unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. assignmentpoint.com [assignmentpoint.com]
- 7. Cyclopentyne - Wikipedia [en.wikipedia.org]
- 8. Cycloadditions of cyclohexynes and cyclopentyne - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems without the need for toxic catalysts. The choice of the cycloalkyne component is critical, as its structure dictates the reaction kinetics, stability, and overall suitability for a given application. This guide provides a comprehensive comparison of cyclohexyne and various cyclooctyne (B158145) derivatives in SPAAC reactions, supported by experimental data and detailed protocols.
This compound vs. Cyclooctyne: A Tale of Stability and Utility
The driving force behind SPAAC is the ring strain of the cyclic alkyne. Intuitively, one might assume that the more strained, smaller ring of this compound would be a superior reagent to the more commonly used cyclooctyne. However, the extreme reactivity of this compound comes at the cost of stability.
This compound is a highly reactive and unstable molecule that cannot be isolated under normal laboratory conditions.[1] It exists only as a transient intermediate and is generated in situ for immediate trapping in cycloaddition reactions.[1] While theoretical studies confirm its high reactivity in [3+2] cycloadditions with azides due to significant ring strain, its fleeting existence renders it impractical for the vast majority of SPAAC applications, which require reagents that can be synthesized, purified, stored, and used in complex aqueous environments.[2]
In contrast, cyclooctyne is the smallest cyclic alkyne that possesses sufficient stability to be isolated and handled, making it a practical tool for bioconjugation.[3] Its inherent ring strain of approximately 18 kcal/mol is substantial enough to enable catalyst-free cycloaddition with azides at physiological temperatures.[3] This unique balance of reactivity and stability has established cyclooctyne and its derivatives as the gold standard for SPAAC reactions.
Comparative Efficacy of Cyclooctyne Derivatives in SPAAC
Over the years, a variety of cyclooctyne derivatives have been developed to enhance reaction kinetics, solubility, and stability. The performance of these derivatives is typically evaluated by their second-order rate constants (k₂) with a model azide (B81097), such as benzyl (B1604629) azide. A higher k₂ value signifies a faster reaction.
Data Presentation: Reaction Kinetics of Common Cyclooctynes
The following table summarizes the second-order rate constants for the reaction of several widely used cyclooctyne derivatives with benzyl azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Bicyclo[6.1.0]nonyne | BCN | ~0.1 - 0.9 | Good balance of reactivity and stability; relatively small size. |
| Dibenzocyclooctyne | DBCO / DIBAC | ~0.1 - 1.0 | High reactivity due to fused aromatic rings increasing strain; widely used. |
| 4-Dibenzocyclooctynol | DIBO | ~0.2 - 0.4 | A functionalized derivative of DBCO, offering a handle for further modification. |
| Difluorinated Cyclooctyne | DIFO | ~0.4 - 0.8 | Fluorination enhances reactivity through electronic effects. |
| Biarylazacyclooctynone | BARAC | ~0.9 - 3.2 | One of the most reactive cyclooctynes, but can have lower stability. |
Note: The exact rate constants can vary depending on the solvent, temperature, and specific azide used.
Experimental Protocols
Reproducible and reliable results in SPAAC-mediated bioconjugation hinge on well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: General Procedure for Protein Labeling with a DBCO-Fluorophore
This protocol describes the labeling of an azide-modified protein with a DBCO-conjugated fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the azide-modified protein at a concentration of 1-5 mg/mL in the reaction buffer.
-
Thaw the DBCO-fluorophore stock solution at room temperature.
-
-
SPAAC Reaction:
-
Add a 5-20 fold molar excess of the DBCO-fluorophore stock solution to the protein solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted DBCO-fluorophore by SEC or dialysis against the reaction buffer.
-
-
Analysis:
-
Confirm conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with in-gel fluorescence scanning, or mass spectrometry.
-
Protocol 2: Metabolic Labeling of Cell Surface Glycans and Subsequent SPAAC-Mediated Fluorescence Imaging
This protocol outlines the metabolic incorporation of an azido-sugar into cell surface glycans, followed by fluorescent labeling using a cyclooctyne-dye conjugate.
Materials:
-
Mammalian cells in culture
-
Azido-sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cell culture medium
-
DBCO-fluorophore
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture mammalian cells to 70-80% confluency.
-
Replace the culture medium with fresh medium containing 25-100 µM of the azido-sugar.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide into cell surface glycans.
-
-
Cell Preparation:
-
Wash the cells three times with PBS to remove unincorporated azido-sugar.
-
-
SPAAC Reaction:
-
Prepare a solution of the DBCO-fluorophore in PBS (e.g., 5-20 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Mandatory Visualizations
Chemical Structures of Key Cycloalkynes
Caption: Structures of this compound and representative cyclooctynes.
General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.
Experimental Workflow for SPAAC-Mediated Protein Labeling
References
Navigating the Fleeting World of Cyclohexyne: A Comparative Guide to NMR Spectroscopic Analysis of its Reaction Products
For researchers, scientists, and professionals in drug development, the study of highly reactive intermediates like cyclohexyne is a frontier of synthetic chemistry. The transient nature of this strained alkyne necessitates in-situ generation and trapping, making the subsequent analysis of the resulting complex product mixtures a significant challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of these novel molecules. This guide provides a comprehensive comparison of NMR analysis with alternative techniques, supported by experimental data and detailed protocols, to aid in the characterization of this compound reaction products.
This compound, a six-membered ring containing a triple bond, is a highly unstable molecule due to extreme ring strain. Its existence is fleeting, and it is typically generated in the presence of a trapping agent, most commonly a diene, to undergo a rapid [4+2] cycloaddition (Diels-Alder) reaction. The resulting cycloadducts are often complex polycyclic structures whose unambiguous identification is paramount. While NMR spectroscopy is a powerful tool for this purpose, a thorough understanding of its capabilities and limitations in comparison to other analytical methods is essential for efficient and accurate analysis.
Performance Comparison: NMR Spectroscopy vs. Alternative Methods
The choice of analytical technique for characterizing this compound reaction products depends on several factors, including the complexity of the reaction mixture, the stability of the products, and the specific information required (e.g., structural confirmation, quantification, or separation of isomers).
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Detailed structural information (connectivity, stereochemistry), quantitative analysis (qNMR). | Separation of volatile compounds, molecular weight, and fragmentation patterns. | Separation of non-volatile and thermally labile compounds, molecular weight, and fragmentation patterns. |
| Strengths | - Non-destructive. - Provides unambiguous structural elucidation. - Excellent for stereochemical analysis. - Quantitative without the need for identical standards. | - High separation efficiency for complex mixtures. - High sensitivity. - Provides molecular weight information. | - Broad applicability to a wide range of compounds. - High sensitivity. - Provides molecular weight information. |
| Weaknesses | - Lower sensitivity compared to MS. - Can be challenging for complex mixtures with overlapping signals. - Requires relatively pure samples for unambiguous 2D NMR analysis. | - Limited to volatile and thermally stable compounds. - Electron ionization can lead to extensive fragmentation, sometimes losing the molecular ion. | - Matrix effects can suppress ionization and affect quantification. - Different ionization sources may be needed for different classes of compounds. |
| Best Suited For | Unambiguous structure determination of isolated products, stereochemical assignment, and quantification of major components in a mixture. | Analysis of complex mixtures of volatile cycloadducts and byproducts. | Analysis of a wide range of cycloadducts, including those that are not amenable to GC, and for high-throughput screening. |
NMR Spectroscopic Data of this compound Reaction Products
The definitive characterization of this compound trapping products relies on the detailed analysis of their ¹H and ¹³C NMR spectra. Below are representative data for the cycloadducts of this compound with common trapping agents.
Reaction with Tetraphenylcyclopentadienone (B147504)
The reaction of in-situ generated this compound with tetraphenylcyclopentadienone yields a polycyclic aromatic compound. While specific data for the parent this compound is scarce in readily available literature, the reaction of a closely related species, 3-oxathis compound, provides valuable insight into the expected spectral features.[1]
| Product | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Description of Signals |
| Adduct of 3-Oxathis compound and Tetraphenylcyclopentadienone | 7.23–7.17 (m, 4H), 7.16–7.05 (m, 6H), 6.96–6.67 (m, 10H), 4.55 (s, 1H), 3.91 (t, J = 6 Hz, 2H), 2.64 (t, J = 6 Hz, 2H) | Aromatic protons, bridgehead proton, and methylene (B1212753) protons adjacent to the oxygen atom. |
Note: The chemical shifts for the adduct of the parent this compound would differ, particularly in the aliphatic region, lacking the signals corresponding to the protons near the oxygen atom.
Hypothetical Reaction with Furan (B31954)
| Hypothetical Product | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) |
| 1,4-dihydro-5,8-ethanonaphthalene-1,4-oxide | ~6.5-7.0 (olefinic), ~5.0 (bridgehead), ~1.5-2.5 (aliphatic bridge) | ~130-140 (olefinic), ~70-80 (bridgehead C-O), ~20-40 (aliphatic bridge) |
Disclaimer: These are predicted values based on analogous structures and should be confirmed with experimental data.
Experimental Protocols
The successful analysis of this compound reaction products begins with the carefully controlled in-situ generation and trapping of this reactive intermediate.
In-situ Generation and Trapping of this compound
Objective: To generate this compound in the presence of a trapping agent and obtain the crude reaction mixture for analysis.
Materials:
-
1,2-Dibromocyclohexene (B3383802) (precursor)
-
Magnesium turnings
-
Trapping agent (e.g., furan, tetraphenylcyclopentadienone)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add magnesium turnings to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a solution of 1,2-dibromocyclohexene and the chosen trapping agent in anhydrous THF to the flask.
-
Gently heat the reaction mixture to initiate the Grignard reaction, which will lead to the formation of the this compound intermediate.
-
Maintain the reaction at a gentle reflux for a specified time to ensure complete consumption of the precursor.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.
NMR Sample Preparation and Analysis
Objective: To prepare a sample of the crude reaction mixture for NMR analysis and acquire ¹H and ¹³C spectra.
Procedure:
-
Dissolve a small amount of the crude product mixture in deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum to get an initial overview of the product distribution.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
For complex mixtures or for unambiguous structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
Visualizing the Workflow
The process of analyzing this compound reaction products can be summarized in the following workflow:
Caption: Workflow for the generation, trapping, and analysis of this compound reaction products.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 4. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Mass Spectrometry for the Characterization of Cyclohexyne Adducts
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioorthogonal chemistry has established cyclohexyne and its derivatives as invaluable tools for the specific labeling and tracking of biomolecules. The subsequent characterization of the resulting adducts is heavily reliant on mass spectrometry (MS), a powerful analytical technique capable of providing detailed structural and quantitative information. This guide offers a comparative overview of various MS-based methodologies for the analysis of this compound adducts, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to this compound Adducts and their Mass Spectrometric Analysis
This compound, a highly reactive strained alkyne, readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions with azide-modified biomolecules. This forms a stable triazole linkage, covalently attaching the this compound-containing probe to the target molecule. Mass spectrometry is then employed to identify the modified biomolecule, pinpoint the site of adduction, and quantify the extent of labeling.
The general workflow for the MS analysis of this compound adducts, particularly in the context of proteomics, involves a "bottom-up" approach. This multi-step process is crucial for rendering complex biological samples amenable to MS analysis.
Comparison of Ionization and Fragmentation Techniques
The choice of ionization and fragmentation methods is critical for the successful characterization of this compound adducts. Soft ionization techniques are preferred as they minimize in-source fragmentation, preserving the intact modified peptide for subsequent analysis.
Ionization Techniques:
| Technique | Principle | Advantages for this compound Adducts | Disadvantages |
| Electrospray Ionization (ESI) | A soft ionization technique that generates gaseous ions from a liquid solution by applying a high voltage. | Highly compatible with liquid chromatography (LC), suitable for a wide range of biomolecules, and produces multiply charged ions which are beneficial for fragmentation analysis. | Can be susceptible to ion suppression from complex matrices. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where a laser strikes a matrix of small molecules to create ions from a solid sample. | Tolerant of salts and buffers, typically produces singly charged ions which can simplify spectra. | Less readily coupled with online LC separation. |
Fragmentation Techniques:
The fragmentation of the peptide backbone is essential for determining the amino acid sequence and localizing the this compound adduct. Different fragmentation techniques yield distinct patterns of fragment ions.
| Technique | Principle | Advantages for this compound Adducts | Disadvantages |
| Collision-Induced Dissociation (CID) | Precursor ions are accelerated and collided with neutral gas molecules, leading to fragmentation. | A robust and widely used technique. Can produce intense, high m/z fragment ions.[1] | May not be efficient for highly charged peptides and can sometimes lead to the loss of labile modifications. Low m/z fragment ions can be lost due to the low-mass cutoff in ion trap instruments.[2] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique performed in a dedicated collision cell, followed by detection in a high-resolution mass analyzer like an Orbitrap. | Produces a broader range of fragment ions, including low m/z ions, which can be useful for identifying the modification.[2] Generally provides higher quality MS/MS spectra.[3] | The higher energy can sometimes lead to excessive fragmentation. |
| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply protonated precursor ion, inducing fragmentation of the peptide backbone. | Preserves labile post-translational modifications that can be lost during CID or HCD. Particularly effective for highly charged peptides. | Can be slower than CID and HCD and may not be as efficient for doubly charged peptides.[4] |
A decision-tree approach combining HCD and ETD can often improve the average Mascot score for peptide identification.[4]
Quantitative Analysis of this compound Adducts
Quantification of this compound adducts is crucial for understanding the dynamics of biological processes. Mass spectrometry offers several approaches for relative and absolute quantification.
| Method | Principle | Advantages | Disadvantages |
| Label-Free Quantification | Compares the signal intensity (peak area or spectral counts) of a given peptide across different samples. | No additional chemical labeling steps are required. | Can be prone to higher variability between runs.[5] |
| Stable Isotope Labeling | Involves the incorporation of stable isotopes into one or more samples, which are then mixed and analyzed together. The relative peak intensities of the light and heavy isotopic forms of a peptide are used for quantification. | Reduces experimental variability as samples are processed and analyzed simultaneously.[6] | Can be more expensive and may require more complex sample preparation. |
| Isobaric Tagging (e.g., TMT, iTRAQ) | Chemical tags with the same total mass are used to label peptides from different samples. Upon fragmentation, reporter ions with different masses are generated, and their relative intensities are used for quantification. | Allows for the multiplexing of multiple samples in a single MS run, increasing throughput. | Can suffer from ratio compression, underestimating the true quantitative differences. |
Stable isotope labeling by amino acids in cell culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[7]
Experimental Protocols
General Proteomic Sample Preparation for this compound Adduct Analysis
This protocol outlines a general procedure for preparing protein samples for bottom-up proteomic analysis.
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (NH4HCO3)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in lysis buffer. Sonication or other disruption methods can be used to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a pH of ~2-3.
-
Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis of this compound-Modified Peptides
This protocol provides a starting point for the LC-MS/MS analysis of this compound adducts. Optimization of the gradient and MS parameters will be necessary for specific applications.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column suitable for peptide separations
-
Mass spectrometer equipped with an ESI source (e.g., Q-Exactive, Orbitrap Fusion Lumos, or a Q-TOF instrument)
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient might be 2-40% B over 60-90 minutes, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of the peptides of interest.[8]
-
Flow Rate: Dependent on the column diameter (e.g., 200-300 nL/min for nano-LC).
MS Conditions:
-
Ionization Mode: Positive
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
Scan Range: m/z 350-1500
-
AGC Target: 1e6
-
Maximum Injection Time: 50 ms
-
-
Data-Dependent Acquisition (DDA):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
Isolation Window: 1.2-1.6 m/z
-
Fragmentation:
-
HCD: Normalized collision energy (NCE) of 27-30%.
-
CID: Normalized collision energy of 35%.
-
ETD: Calibrated charge-dependent ETD reaction times.
-
-
MS2 Scan:
-
Resolution: 15,000 - 30,000
-
AGC Target: 1e5
-
Maximum Injection Time: 100 ms
-
-
Dynamic Exclusion: Exclude previously fragmented ions for a certain period (e.g., 30 seconds) to allow for the detection of lower abundance peptides.
-
Conclusion
The characterization of this compound adducts by mass spectrometry is a multifaceted process that requires careful consideration of sample preparation, instrumentation, and data analysis strategies. While ESI-coupled LC-MS/MS is the most common approach, the choice of fragmentation technique—CID, HCD, or ETD—will depend on the specific characteristics of the modified peptides and the goals of the experiment. HCD often provides a good balance of fragmentation efficiency and information content, while ETD is invaluable for preserving labile modifications and analyzing highly charged precursors. For quantitative studies, stable isotope labeling methods generally offer higher precision and accuracy compared to label-free approaches. By leveraging the appropriate combination of these powerful techniques, researchers can gain deep insights into the roles of their biomolecules of interest in complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fleeting Existence of Cyclohexyne: A Comparative Guide to its Experimental Validation
For researchers, scientists, and drug development professionals, the pursuit of highly reactive intermediates is a cornerstone of innovative synthetic strategies. Among these transient species, cyclohexyne (C₆H₈), a six-membered ring containing a formal triple bond, has long been a subject of fascination and intense investigation. Its immense ring strain renders it incredibly reactive and short-lived, precluding its isolation under normal conditions. However, a wealth of experimental evidence has unequivocally confirmed its existence and illuminated its synthetic potential. This guide provides an objective comparison of the experimental evidence for this compound with that of its isomeric and isoelectronic alternatives, supported by experimental data and detailed protocols.
The primary evidence for the existence of this compound and other transient intermediates stems from trapping experiments. In these experiments, the reactive species is generated in situ in the presence of a "trapping" agent, a molecule that readily reacts with the transient species to form a stable, characterizable adduct. The structure of this adduct serves as a footprint, confirming the fleeting existence of the intermediate.
Generation and Trapping of this compound and its Alternatives
This compound, along with other strained cyclic alkynes and allenes, is typically generated through elimination reactions from suitably designed precursors. Silyl (B83357) triflates and, more recently, silyl tosylates have emerged as versatile and widely used precursors due to their ability to generate the desired intermediates under mild conditions.
A common strategy involves the fluoride-induced 1,2-elimination from a 2-silylcyclohexenyl triflate. The fluoride (B91410) source, typically cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), abstracts the silyl group, initiating the elimination of the triflate and formation of the triple bond.
Comparative Data on Trapping Experiments
The efficiency of trapping transient intermediates provides indirect evidence of their successful generation. The following table summarizes yields from trapping experiments for this compound and its common alternatives, 1,2-cyclohexadiene, benzyne (B1209423), and cyclopentyne.
| Transient Intermediate | Precursor Type | Trapping Agent | Reaction Type | Yield (%) | Reference |
| This compound | 2-Silylcyclohexenyl triflate | 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | 85 | [1] |
| 2-Silylcyclohexenyl triflate | N-Benzyl-C-phenylnitrone | [3+2] Cycloaddition | 75 | [1] | |
| 2-Silylcyclohexenyl tosylate | 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | 78 | [2] | |
| 1,2-Cyclohexadiene | 6-Silylcyclohexenyl triflate | Furan | [4+2] Cycloaddition | 70 | [3] |
| 6-Silylcyclohexenyl triflate | N-Benzyl-C-phenylnitrone | [3+2] Cycloaddition | 82 | [3] | |
| Benzyne | 2-(Trimethylsilyl)phenyl triflate | Furan | [4+2] Cycloaddition | 95 | [4] |
| 2-(Trimethylsilyl)phenyl triflate | 1,3-Cyclohexadiene | [4+2] Cycloaddition | 65 | [4] | |
| Cyclopentyne | 2-Silylcyclopentenyl triflate | Benzyl azide | [3+2] Cycloaddition | 45 | [5][6] |
| 2-Silylcyclopentenyl triflate | Sydnone | [3+2] Cycloaddition | 30 | [5][6] |
Note: Yields are for the isolated trapped adducts and can vary depending on the specific reaction conditions and trapping agent used.
Spectroscopic Evidence: A Glimpse into the Transient
While direct spectroscopic observation of this compound in solution is not feasible due to its short lifetime, matrix isolation techniques have provided invaluable spectroscopic data. This method involves trapping the highly reactive species in an inert gas matrix (e.g., argon) at cryogenic temperatures, thereby preventing decomposition and allowing for characterization by methods such as infrared (IR) spectroscopy.
The IR spectrum of matrix-isolated this compound exhibits a characteristic acetylenic C≡C stretching frequency. Comparison with the spectra of other transient intermediates, such as benzyne, reveals distinct vibrational signatures.
| Transient Intermediate | Matrix | C≡C Stretch (cm⁻¹) | Reference |
| This compound | Argon | ~1886 | |
| Benzyne | Argon | ~1846 | [7] |
The lower stretching frequency of benzyne's "triple bond" compared to this compound is consistent with its aryne nature, where the triple bond is part of an aromatic system, leading to a weaker and more delocalized bond.
Experimental Protocols
General Procedure for the Generation and Trapping of this compound from a Silyl Triflate Precursor
Materials:
-
2-(Triethylsilyl)cyclohex-1-enyl trifluoromethanesulfonate (B1224126) (precursor)
-
Trapping agent (e.g., 1,3-diphenylisobenzofuran)
-
Cesium fluoride (CsF)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-(triethylsilyl)cyclohex-1-enyl trifluoromethanesulfonate precursor (1.0 equiv) and the trapping agent (1.5-2.0 equiv).
-
Add anhydrous acetonitrile via syringe to dissolve the solids.
-
To the stirred solution, add cesium fluoride (2.0-3.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired trapped adduct.[8][9]
Comparison of this compound with its Alternatives
1,2-Cyclohexadiene
1,2-Cyclohexadiene is an allene (B1206475) isomer of this compound. It is also a highly strained and reactive intermediate. Its generation can be achieved from similar silyl triflate precursors, specifically 6-silylcyclohex-1-en-1-yl triflates, through a fluoride-induced 1,4-elimination.[3] Trapping experiments with dienes and 1,3-dipoles have provided clear evidence for its existence.[3] Due to the different nature of its unsaturation (a cumulene versus an alkyne), its reactivity profile, while still dominated by strain-release, can differ from that of this compound, leading to different product distributions in certain reactions.
Benzyne
Benzyne (1,2-didehydrobenzene) is an aryne, an aromatic ring containing a formal triple bond. It is isoelectronic with this compound but possesses the stability of an aromatic ring, albeit a highly strained one. Benzyne is readily generated from precursors like 2-(trimethylsilyl)phenyl triflate.[4] Its reactivity is well-studied, and it undergoes a variety of cycloaddition and nucleophilic addition reactions. The aromatic nature of benzyne influences its electronic properties and, consequently, its reactivity compared to the non-aromatic this compound. For instance, the LUMO of benzyne is lower in energy, making it more electrophilic in certain cycloadditions.[10]
Cyclopentyne
Cyclopentyne, the five-membered ring analogue of this compound, is even more strained and reactive.[5][6] Its existence has also been confirmed through trapping experiments, although the yields of trapped adducts are generally lower than those for this compound, reflecting its increased reactivity and propensity for side reactions.[5][6] The smaller ring size leads to greater deviation from the ideal linear geometry of the alkyne, resulting in a highly distorted and reactive triple bond.[5][6]
Conclusion
The existence of the transient intermediate this compound is firmly established through a combination of elegant trapping experiments and sophisticated spectroscopic studies. The development of mild and efficient methods for its in situ generation has transformed it from a chemical curiosity into a valuable tool for the rapid construction of complex molecular architectures. A comparative analysis with its alternatives—1,2-cyclohexadiene, benzyne, and cyclopentyne—highlights the unique reactivity profiles conferred by differences in ring size, strain, and electronic structure. For researchers in drug discovery and organic synthesis, a thorough understanding of the generation and reactivity of these fleeting species opens up new avenues for the design and synthesis of novel and medicinally relevant compounds.
References
- 1. Concise Approach to this compound and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl Tosylate Precursors to this compound, 1,2-Cyclohexadiene, and 1,2-Cycloheptadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Trapping of 1,2-Cyclohexadienes with 1,3-Dipoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3.smu.edu [s3.smu.edu]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. The relative rates of electron-rich and electron-deficient alkene cycloadditions to benzyne. Enhanced electrophilicity as a consequence of alkyne bending distortions. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Computational Analysis of Cycloalkyne Ring Strains
For Researchers, Scientists, and Drug Development Professionals
Cycloalkynes, cyclic analogs of alkynes, are a fascinating class of molecules characterized by the incorporation of a highly strained carbon-carbon triple bond within a ring structure.[1][2] This inherent ring strain, a combination of angle strain and torsional strain, is responsible for their unique reactivity and has made them invaluable tools in fields like bioorthogonal chemistry and materials science.[1][3][4] This guide provides an objective comparison of the ring strains in various cycloalkynes, supported by computational and experimental data, to aid researchers in selecting the appropriate cycloalkyne for their specific applications.
Understanding Ring Strain in Cycloalkynes
The linear geometry of the alkyne functional group (R-C≡C-R), with an ideal bond angle of 180°, is significantly distorted when incorporated into a small or medium-sized ring.[2][5] This deviation from the ideal geometry leads to substantial angle strain, which is the primary contributor to the overall ring strain of the molecule.[1][4] As the ring size decreases, the deviation from 180° becomes more severe, resulting in a dramatic increase in strain energy and, consequently, higher reactivity.[1][3] Cyclooctyne is the smallest cycloalkyne that is stable enough to be isolated and stored as a stable compound.[1][2] Smaller cycloalkynes, such as cycloheptyne, cyclohexyne, and cyclopentyne, are highly reactive and typically exist only as transient intermediates.[1]
Quantitative Comparison of Cycloalkyne Ring Strains
The strain energy of a cycloalkyne is a quantitative measure of its instability relative to a strain-free reference compound. It is typically reported in kilocalories per mole (kcal/mol). The table below summarizes the calculated strain energies for a series of common cycloalkynes, illustrating the inverse relationship between ring size and strain.
| Cycloalkyne | Number of Carbons | Calculated Strain Energy (kcal/mol) | C≡C-C Bond Angle Deviation (from 180°) | Stability |
| Cyclopentyne | 5 | 48.4[6] | High | Transient Intermediate[1] |
| This compound | 6 | 40.1[6] | High | Transient Intermediate[1] |
| Cycloheptyne | 7 | 25.4[6] | Moderate | Transient Intermediate[1] |
| Cyclooctyne | 8 | ~10 - 17.9[1][6] | Moderate | Isolable[1] |
| Cyclononyne | 9 | ~2.9[1] | Low | Isolable[1] |
Note: Strain energy values can vary depending on the computational method used.
The relationship between the number of carbon atoms in the cycloalkyne ring and the corresponding strain energy is visualized in the diagram below.
Experimental and Computational Protocols for Determining Ring Strain
The determination of ring strain in cycloalkynes relies on both experimental and computational methodologies.
-
Heats of Combustion: This classic experimental method measures the heat released when a compound is completely burned.[7][8] A higher heat of combustion per CH₂ group, compared to a strain-free reference alkane, indicates a higher degree of ring strain.[7]
-
Enthalpies of Hydrogenation: The heat released upon hydrogenation of the alkyne to the corresponding cycloalkane (ΔHhyd) is another measure of its thermodynamic stability.[3] A more exothermic heat of hydrogenation corresponds to a higher initial strain energy in the cycloalkyne. The difference in heats of hydrogenation (ΔΔHhyd) between a cycloalkyne and a comparable linear alkyne provides a more accurate estimate of the strain penalty from alkyne bending.[3]
Computational chemistry provides powerful tools to calculate and analyze the ring strain of cycloalkynes. Density Functional Theory (DFT) and ab initio methods are commonly employed.[9][10][11]
-
Methodology:
-
Structure Optimization: The 3D geometry of the cycloalkyne is optimized to find its lowest energy conformation. Popular DFT functionals for this purpose include M06-2X and B97D, often paired with basis sets like 6-311+G(d,p).[3][9][12]
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE).[12]
-
Strain Energy Calculation: The strain energy is typically calculated using a homodesmotic or isodesmic reaction. This involves constructing a balanced chemical equation where the number and types of bonds are conserved on both sides, and the cycloalkyne is reacted to form strain-free reference molecules. The calculated enthalpy of this hypothetical reaction corresponds to the strain energy of the cycloalkyne.
-
The general workflow for a computational analysis of cycloalkyne ring strain is depicted below.
Conclusion
The reactivity of cycloalkynes is intrinsically linked to their ring strain, which is primarily dictated by the size of the carbocyclic ring. Computational methods, particularly DFT, offer a reliable and accessible means to quantify this strain and predict the reactivity of novel cycloalkyne derivatives. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to harness the unique properties of strained cycloalkynes in synthetic chemistry, drug development, and bioorthogonal labeling applications. By understanding the interplay between structure and strain, scientists can make more informed decisions in the design and application of these powerful chemical tools.
References
- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Cyclopentyne - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Computational Chemistry Highlights: Kinetics of the Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition: Experimental and Theoretical Studies [compchemhighlights.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of Cyclohexyne
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyne is a highly reactive and transient intermediate that has garnered significant interest in organic synthesis due to its strained triple bond. Its high reactivity allows it to participate in a variety of transformations, primarily cycloaddition and ene reactions. Understanding the mechanistic pathways of these reactions is crucial for controlling product formation and developing novel synthetic strategies. This guide provides a comparative overview of the primary reaction mechanisms of this compound—[4+2] cycloaddition, ene reaction, and [2+2] cycloaddition—supported by available experimental and computational data.
Generation of this compound
Due to its high reactivity, this compound is generated in situ. Common methods for its generation include the dehydrohalogenation of 1-halocyclohexenes and the fluoride-induced elimination from silyl (B83357) triflates. The choice of generation method can influence the reaction conditions and potentially the observed reaction pathways.
Comparison of Reaction Mechanisms
The reactivity of this compound is dominated by its desire to relieve ring strain. This is primarily achieved through reactions that convert the sp-hybridized carbons of the alkyne to sp2 or sp3 hybridized carbons. The three main pathways are the [4+2] cycloaddition (Diels-Alder type), the ene reaction, and the [2+2] cycloaddition.
| Reaction Type | Description | Key Mechanistic Features |
| [4+2] Cycloaddition | A concerted reaction between this compound (as the dienophile) and a conjugated diene to form a cyclohexene-annulated ring system. | Typically proceeds via a concerted, pericyclic transition state. The reaction is stereospecific.[1] The reactivity is often explained by the distortion/interaction model, where the high strain of this compound lowers the activation barrier.[2] |
| Ene Reaction | A pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to this compound, with the concomitant formation of a new carbon-carbon single bond and a carbon-carbon double bond. | Proceeds through a concerted, six-membered transition state. Competes with cycloaddition reactions, with the outcome often dependent on the substrate and reaction conditions.[3] |
| [2+2] Cycloaddition | A reaction between this compound and an alkene to form a cyclobutene (B1205218) ring. | Can proceed through either a concerted or a stepwise (diradical or zwitterionic) mechanism. For many simple alkenes, the concerted pathway is thermally forbidden by the Woodward-Hoffmann rules, suggesting a stepwise mechanism is more likely.[4] |
[4+2] Cycloaddition: The Diels-Alder Reaction
The [4+2] cycloaddition is a powerful and widely utilized reaction of this compound for the construction of bicyclic systems.[1][2]
Experimental Data
| Diene | Product | Yield (%) | Reference |
| 1,3-Diphenylisobenzofuran (B146845) | Diels-Alder Adduct | Not specified | [2] |
| Furan | Diels-Alder Adduct | Not specified | [5] |
| Cyclopentadiene (B3395910) | Diels-Alder Adduct | Not specified | [6][7] |
Note: Specific yields for these reactions with this compound are not consistently reported across the literature, as the focus is often on the successful trapping of the transient intermediate.
Experimental Protocol: Generation and Trapping of this compound via a [4+2] Cycloaddition
This protocol is a generalized procedure based on the generation of a strained alkyne and its subsequent trapping.
Materials:
-
Cyclohexenyl phenyliodonium (B1259483) salt (this compound precursor)
-
Potassium tert-butoxide (KOtBu)
-
1,3-Diphenylisobenzofuran (trapping agent)
-
Toluene (B28343), anhydrous
Procedure:
-
To a stirred solution of 1,3-diphenylisobenzofuran (1.2 equivalents) in anhydrous toluene (0.1 M) under an inert atmosphere (argon or nitrogen), add the cyclohexenyl phenyliodonium salt (1.0 equivalent).
-
Add potassium tert-butoxide (1.5 equivalents) portion-wise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Diels-Alder adduct.
Logical Workflow for [4+2] Cycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.latech.edu [www2.latech.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furan as a versatile synthon [pubsapp.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of the [4+2] cycloaddition of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Cyclohexyne Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of various cycloaddition reactions involving cyclohexyne, a highly reactive and synthetically useful intermediate. By presenting available experimental data, this document aims to assist researchers in selecting the most suitable cycloaddition strategy for their specific applications, from organic synthesis to bioconjugation.
This compound's significant ring strain makes it an excellent dienophile and dipolarophile in a variety of cycloaddition reactions. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and designing novel chemical transformations. This guide focuses on two major classes of this compound cycloadditions: the Diels-Alder reaction and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Kinetic Data Comparison
The following tables summarize the available quantitative kinetic data for this compound cycloaddition reactions. Due to the transient nature of this compound, direct experimental kinetic data is often determined through computational studies or by analogy to more stable, yet still strained, cycloalkenes.
Table 1: Diels-Alder Reaction Kinetics of this compound and Related Cycloalkenes
| Reaction Type | Diene/Dienophile | Dienophile | Solvent | Temperature (°C) | Activation Energy (ΔG‡, kcal/mol) |
| Inverse-Electron-Demand Diels-Alder | Oxadiazinone | This compound | Not Specified | Not Specified | 11.5[1] |
| Inverse-Electron-Demand Diels-Alder | Benzopyrone | This compound | Not Specified | Not Specified | 11.0[1] |
| Normal-Electron-Demand Diels-Alder | Cyclopentadiene | Cyclohexene | Not Specified | Not Specified | Not Specified (Higher barrier than smaller cycloalkenes)[2] |
| Inverse-Electron-Demand Diels-Alder | 3,6-dimethyltetrazine | Cyclohexene | Not Specified | Not Specified | Not Specified (Higher barrier than smaller cycloalkenes)[2] |
Note: Experimental kinetic data for this compound in Diels-Alder reactions is limited in the surveyed literature. The reactivity is often discussed in the context of computational studies and in comparison to other strained cycloalkenes. The general trend observed is that the activation barrier for the Diels-Alder reaction increases with increasing ring size of the cycloalkene (cyclopropene < cyclobutene (B1205218) < cyclopentene (B43876) < cyclohexene) due to the energy required to distort the cycloalkene into the transition state geometry.[2]
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
| 1,3-Dipole | Strained Alkyne | Second-Order Rate Constant (k₂), M⁻¹s⁻¹ | Solvent | Temperature (°C) |
| Benzyl Azide (B81097) | Cyclooctyne (B158145) Derivatives | (Data primarily available for cyclooctyne derivatives, not this compound) | Various | 25 |
Experimental Protocols
Accurate kinetic analysis of fast reactions, such as those involving this compound, requires specialized techniques. The following are detailed methodologies for key experiments cited in the literature for determining the kinetics of cycloaddition reactions.
Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is suitable for monitoring the reaction progress by quantifying the disappearance of reactants and the appearance of products over time.
Objective: To determine the rate constant of a cycloaddition reaction.
Materials:
-
NMR tube
-
Deuterated solvent appropriate for the reaction
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
Reactants (this compound precursor, diene/azide)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the this compound precursor and the diene or azide in the deuterated solvent. Add a known concentration of an internal standard that does not react with the reactants or products.
-
Initiation of Reaction: The reaction is typically initiated by the in-situ generation of this compound from its precursor, for example, by adding a fluoride (B91410) source to a (trimethylsilyl)cyclohexenyl triflate precursor.
-
Data Acquisition: Immediately after initiation, acquire a series of ¹H NMR spectra at fixed time intervals. The time between each spectrum should be short enough to accurately capture the concentration changes.[2] A pseudo-2D NMR experiment can be employed for more accurate timing of fast reactions.
-
Data Analysis:
-
Integrate the signals of one or more characteristic peaks for the reactants and products in each spectrum.
-
Normalize the integrals to the integral of the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of a reactant versus time.
-
From this data, determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law. For a second-order reaction, a plot of 1/[Reactant] versus time will be linear, and the slope will be equal to the rate constant.
-
Kinetic Analysis by UV-Visible Spectroscopy
This technique is applicable when there is a significant change in the UV-Vis absorbance spectrum of the reaction mixture as the reaction progresses. This is particularly useful for inverse-electron-demand Diels-Alder reactions involving colored dienes like tetrazines.[5][6]
Objective: To determine the rate constant of an inverse-electron-demand Diels-Alder reaction.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Solvent transparent in the wavelength range of interest
-
Reactants (this compound precursor, tetrazine)
Procedure:
-
Spectral Characterization: Obtain the UV-Vis absorption spectra of the starting materials (tetrazine) and the final product separately to identify a wavelength where the absorbance change is maximal. Tetrazines typically have a characteristic absorbance in the visible region that disappears upon reaction.[6]
-
Reaction Setup: In a quartz cuvette, prepare a solution of the tetrazine in the chosen solvent. Place the cuvette in the temperature-controlled holder of the spectrophotometer.
-
Initiation and Monitoring: Initiate the reaction by adding the this compound precursor and the activating agent. Immediately start monitoring the absorbance at the chosen wavelength over time.
-
Data Analysis:
-
The reaction is typically run under pseudo-first-order conditions with a large excess of the this compound precursor.
-
Plot the natural logarithm of the absorbance of the tetrazine (ln(A)) versus time.
-
For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the this compound precursor.
-
Mandatory Visualization
Caption: General experimental workflow for kinetic studies of this compound cycloaddition reactions.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
A Comparative Guide to Cyclohexyne Precursors for In Situ Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Cyclohexyne is a highly reactive and transient intermediate that has garnered significant interest in organic synthesis due to its strained triple bond. Its ability to participate in a variety of cycloaddition reactions makes it a valuable tool for the construction of complex molecular architectures. However, its instability necessitates in situ generation from stable precursors. This guide provides a comparative analysis of common this compound precursors, focusing on their performance in generating this compound for subsequent trapping in cycloaddition reactions, supported by experimental data and detailed protocols.
Performance Comparison of this compound Precursors
The most widely employed and well-documented precursors for the facile generation of this compound under mild conditions are silyl (B83357) triflates and silyl tosylates. Other methods, such as the dehydrohalogenation of 1-halocyclohexenes or the use of hypervalent iodine reagents, are also known but offer less quantitative data in the context of in situ cycloaddition reactions.
Data Summary
The following table summarizes the performance of the two primary classes of this compound precursors in terms of the yield of the resulting cycloadducts from trapping experiments. The yields are indicative of the efficiency of this compound generation and its subsequent reaction.
| Precursor Class | Specific Precursor | Trapping Agent | Activating Agent | Solvent | Temp. (°C) | Time (h) | Cycloadduct Yield (%) | Reference |
| Silyl Triflates | 2-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate (B1224126) | Imidazole | CsF | CH3CN | 23 | 12 | 75 | [1] |
| 2-(Trimethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | Benzyl azide | CsF | CH3CN | 23 | 12 | 85 | [1] | |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate | 1,3-Diphenylisobenzofuran (B146845) | TBAF | THF | 23 | 2-4 | 84 | [2] | |
| Silyl Tosylates | 2-(Triethylsilyl)cyclohex-1-en-1-yl p-toluenesulfonate | 1,3-Diphenylisobenzofuran | TBAF | THF | 23 | 1 | 81 | [2] |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl p-toluenesulfonate | C-Phenyl-N-methylnitrone | TBAF | THF | 23 | 1 | 74 | [2] | |
| 2-(Triethylsilyl)cyclohex-1-en-1-yl p-toluenesulfonate | Imidazole | TBAF | THF | 23 | 1 | 45 | [2] |
Key Observations:
-
Silyl Triflates: These precursors are highly efficient for generating this compound under mild conditions, typically using a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). They generally provide high yields of cycloadducts with a variety of trapping agents.
-
Silyl Tosylates: Silyl tosylates are presented as more stable and often crystalline alternatives to silyl triflates. While they also generate this compound effectively with a fluoride source (TBAF is often required as CsF can be too slow), the yields of the cycloadducts can be comparable to or slightly lower than those obtained from silyl triflates. Competition experiments have shown that silyl triflates are more reactive and will react preferentially over silyl tosylates under identical conditions.[2]
Other Precursors:
-
1,2-Dihalocyclohexenes: The reaction of 1,2-dihalocyclohexenes with strong bases like organolithium reagents or sodium is a classical method for generating this compound. However, this method often leads to the formation of a this compound trimer (dodecahydrotriphenylene), and there is a lack of readily available quantitative data on its efficiency in intermolecular trapping reactions with dienes.[3]
-
Hypervalent Iodine Reagents: While hypervalent iodine reagents are versatile in organic synthesis, their specific application as precursors for the generation and in situ trapping of this compound in cycloaddition reactions is not well-documented with quantitative yield data in the current literature.
Experimental Protocols
Generation of this compound from a Silyl Triflate Precursor and Trapping with 1,3-Diphenylisobenzofuran
This protocol is adapted from a reported procedure for the synthesis of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and its subsequent reaction to form a Diels-Alder adduct.
Step A: Synthesis of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate
-
To a solution of lithium diisopropylamide (LDA), prepared from diisopropylamine (B44863) (1.5 M in cyclohexane) and n-butyllithium (1.6 M in hexanes) in THF at -78 °C, is added (cyclohex-1-en-1-yloxy)triethylsilane at the same temperature.
-
The reaction mixture is stirred at ambient temperature for 1-2.5 hours.
-
Distilled water in anhydrous THF is added, and the mixture is stirred for another hour at ambient temperature.
-
The reaction is cooled to -78 °C, and N-phenyl-bis(trifluoromethanesulfonimide) in THF is added.
-
The mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as a colorless oil.
Step B: Generation of this compound and Trapping
-
To a solution of 2-(triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate and 1,3-diphenylisobenzofuran in anhydrous THF at 0 °C is added tetrabutylammonium fluoride (TBAF) (1.0 M in THF) dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by recrystallization from ethanol (B145695) to yield the Diels-Alder adduct as colorless crystals.
Generation of this compound from a Silyl Tosylate Precursor and Trapping with a Nitrone
This protocol is based on the general procedure for trapping this compound generated from a silyl tosylate precursor.[2]
-
To a sealed vial containing a solution of 2-(triethylsilyl)cyclohex-1-en-1-yl p-toluenesulfonate and C-phenyl-N-methylnitrone (1.5 equivalents) in anhydrous THF is added TBAF (1.0 M in THF, 2.0 equivalents).
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the isoxazolidine (B1194047) cycloadduct.
Visualizations
Reaction Pathways and Workflows
References
Safety Operating Guide
Navigating the Disposal of a Fleeting Intermediate: A Guide to Cyclohexyne Waste Management
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly reactive chemical waste is a cornerstone of laboratory safety. Cyclohexyne, a highly strained and reactive cyclic alkyne, presents a unique challenge in this regard. Unlike stable reagents, this compound cannot be isolated or stored under normal conditions; it is generated in situ as a short-lived intermediate for immediate use in chemical reactions.[1] Consequently, the disposal of "this compound" is, in practice, the safe management of the reaction mixture in which it was formed and consumed.
This guide provides essential procedural steps for the safe and compliant disposal of waste generated from reactions involving this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Post-Reaction Procedure: Quenching
The first and most critical step in the disposal process is the careful and complete quenching of the reaction mixture. This procedure neutralizes any unreacted, highly reactive species and is an integral part of the experimental protocol. Researchers must develop a specific quenching procedure tailored to their reaction conditions. If there is any uncertainty about how to safely quench a reaction mixture, the institution's Environmental Health and Safety (EHS) department should be consulted for guidance.[2]
Waste Management Protocol
Once the reaction is safely quenched, the resulting mixture must be treated as hazardous waste. The following steps provide a clear pathway for its proper disposal.
Waste Segregation and Collection
The quenched reaction mixture should be collected in a dedicated waste container, separate from other waste streams.[2] It is crucial to avoid mixing incompatible materials to prevent dangerous reactions within the waste container.[3] For instance, acids should never be mixed with bases, and oxidizers must be kept separate from flammable materials.[3]
Container Selection and Labeling
Choose a container that is chemically resistant and leak-proof.[3][4] Materials such as high-density polyethylene (B3416737) (HDPE) or steel are often suitable for organic solvent waste.[4] The container must be clearly and accurately labeled with a hazardous waste tag.[2] This label should include:
-
The words "Hazardous Waste"
-
A complete list of all constituents of the quenched mixture[2]
-
The date of accumulation[3]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, toxic)[3]
Storage
Store the sealed and labeled waste container in a well-ventilated, designated hazardous waste accumulation area.[4] This area should be away from sources of ignition and incompatible chemicals.[4]
Disposal
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[2][5] Do not attempt to dispose of chemical waste down the drain or in the regular trash.[5][6] Professional hazardous waste contractors will then handle the ultimate disposal, often through methods like controlled incineration in specialized facilities.[4][7]
Key Safety and Disposal Parameters for Highly Reactive Chemical Waste
For easy reference, the following table summarizes critical information for managing waste from highly reactive chemicals like those generated in reactions using this compound.
| Parameter | Guideline | Source |
| Initial Handling | Quench reaction mixtures carefully and completely as part of the experimental procedure before collection for disposal. | [2] |
| Waste Segregation | Collect quenched material in a separate container from other wastes. Do not mix incompatible chemicals. | [2][3] |
| Container Type | Use chemically resistant, leak-proof containers (e.g., steel, HDPE). | [3][4] |
| Labeling | Affix a hazardous waste tag with all constituents listed. | [2] |
| Storage Location | Store in a well-ventilated, designated area away from ignition sources and incompatible materials. | [4] |
| Disposal Method | Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal by a licensed waste contractor. | [2][6][7] |
| Spill Management | Evacuate the area, eliminate ignition sources, and absorb the spill with inert material (e.g., dry sand, vermiculite). Place contaminated materials in a sealed container for disposal. | [5][8] |
This compound Reaction Waste Management Workflow
The following diagram illustrates the logical workflow for the safe management of waste generated from a reaction involving the in situ formation of this compound.
Caption: Workflow for the safe disposal of this compound reaction waste.
By adhering to these procedures, researchers can ensure that the unique challenges posed by the high reactivity of this compound are managed safely and responsibly from the laboratory bench to final disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 3. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 4. How to Handle Cyclohexane Safely: Storage, Transportation & Disposal Tips - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. umdearborn.edu [umdearborn.edu]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. organic chemistry - How do you properly dispose of hexane and cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling Cyclohexyne
Disclaimer: Cyclohexyne is a highly reactive and unstable strained alkyne that cannot be isolated or stored under normal laboratory conditions.[1] It is exclusively generated in situ for immediate consumption in a chemical reaction. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this transient intermediate. The procedures outlined are based on best practices for handling highly reactive and unstable materials.[2] A thorough understanding of the specific chemical reactions, precursors, and equipment is critical before commencing any experimental work.
Understanding the Hazards
This compound's extreme reactivity stems from the significant ring strain of a triple bond within a six-membered ring. Due to its instability, it will rapidly react, dimerize, or polymerize if not immediately trapped by a suitable reagent. The primary hazards are not associated with this compound in a bottle, but with its generation and the reactive precursors used.
Key Hazards:
-
Precursor Reactivity: The chemicals used to generate this compound (e.g., organolithium reagents, strong bases) are often pyrophoric, water-reactive, and corrosive.[3]
-
Exothermic Reactions: The generation and subsequent reactions of this compound can be highly exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.
-
Uncontrolled Polymerization/Decomposition: If generated in the absence of an efficient trapping agent, this compound can undergo vigorous and unpredictable side reactions.
-
Inert Atmosphere Required: Both the precursors and this compound itself are highly sensitive to air and moisture.[4][5]
Personal Protective Equipment (PPE)
Given the hazardous nature of the precursors and the potential for energetic reactions, a stringent PPE protocol is mandatory. The following table summarizes the required equipment for any procedure involving the generation of this compound.
| Body Part | Protection | Recommended Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Wear chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield must be worn over the goggles whenever handling reagents or during the reaction.[2][6] |
| Skin | Flame-Resistant (FR) Lab Coat | A Nomex® or equivalent FR lab coat is required. The lab coat must be fully buttoned with sleeves rolled down.[6] |
| Hands | Double Gloving System | Wear a pair of fire-resistant (FR) liners (e.g., Nomex®, Kevlar®) underneath a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber, neoprene).[7] Check glove manufacturer's compatibility charts. |
| Body | Chemical Apron | A chemical-resistant apron should be worn over the FR lab coat. |
| Respiratory | Fume Hood | All work must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[8][9] |
| Footwear | Closed-toe Shoes | Leather or chemical-resistant shoes that fully cover the foot are required. Do not wear perforated shoes.[2] |
Operational Plan: In-Situ Generation and Trapping
This section provides a procedural guide for the safe generation and use of this compound.
-
Risk Assessment: Conduct a thorough risk assessment for all chemicals and steps involved.
-
Buddy System: Never work alone when handling highly reactive materials. Ensure a colleague is aware of the experiment and is present in the lab.[8]
-
Fume Hood and Shielding: Designate a specific area within a chemical fume hood for the experiment. Use a blast shield in front of the apparatus.[2][8]
-
Emergency Equipment: Ensure an appropriate fire extinguisher (Class D for organometallics), eyewash station, and safety shower are immediately accessible.
-
Inert Atmosphere: All glassware must be oven or flame-dried and assembled while hot under a stream of inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the experiment.[5]
-
Temperature Control: Prepare a cooling bath (e.g., dry ice/acetone) for maintaining the required low reaction temperature (typically -78 °C).[4]
The following workflow outlines the key steps for a typical this compound trapping experiment.
Any unreacted highly reactive materials must be safely quenched before workup and disposal.
-
Maintain Low Temperature: Keep the reaction vessel in the cooling bath.
-
Slow Addition: Slowly and dropwise, add a less reactive quenching agent, such as isopropanol, to the cooled, stirred reaction mixture under an inert atmosphere.[10]
-
Monitor for Exotherm: Monitor the temperature closely. If a significant temperature increase is observed, pause the addition until it subsides.
-
Sequential Quenching: After the initial quench shows no further exotherm, a more reactive quenching agent like methanol (B129727) can be slowly added, followed finally by the cautious addition of water.[10]
-
Never add water directly to unquenched organometallic or hydride reagents.
Disposal Plan
All waste generated from the synthesis and use of this compound must be treated as hazardous.
-
Quenched Reaction Mixture: The aqueous and organic layers from the workup should be collected in separate, clearly labeled hazardous waste containers.
-
Contaminated Materials: Any items (syringes, septa, paper towels) that have come into contact with reactive precursors must be quenched before disposal. Rinse syringes and needles with an inert solvent (e.g., toluene), and add the rinsate to the quenching flask.[10]
-
Waste Segregation: Keep reactive waste streams separate from other laboratory waste. Specifically, segregate acids, bases, oxidizers, and flammable organic solvents to prevent dangerous reactions in the waste container.[11][12]
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of the contents, the associated hazards (e.g., flammable, corrosive, reactive), and the accumulation start date.[12]
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[13]
Emergency Response Plan
Immediate and correct response to an emergency is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Provide SDS: When seeking medical attention, provide the Safety Data Sheet (SDS) for all chemicals involved in the procedure.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. umdearborn.edu [umdearborn.edu]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. Concise Approach to this compound and 1,2-Cyclohexadiene Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sarponggroup.com [sarponggroup.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. epfl.ch [epfl.ch]
- 11. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
